molecular formula C4H5FN4 B1584129 6-Fluoropyrimidine-2,4-diamine CAS No. 696-83-3

6-Fluoropyrimidine-2,4-diamine

Cat. No.: B1584129
CAS No.: 696-83-3
M. Wt: 128.11 g/mol
InChI Key: BOVQRQCKNKKBOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoropyrimidine-2,4-diamine (CAS 696-83-3) is a fluorinated heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry research. This solid compound has a molecular weight of 128.11 g/mol and the molecular formula C 4 H 5 FN 4 . It is characterized by a density of 1.513 g/cm 3 and a high boiling point of 408.1°C at 760 mmHg . The core research value of this compound lies in its structure as a 2,4-diaminopyrimidine, a privileged scaffold in drug discovery. This scaffold is recognized as the core structure of "non-classical" inhibitors of the essential enzyme dihydrofolate reductase (DHFR) . Researchers are particularly interested in developing novel 2,4-diaminopyrimidine-based compounds as potential therapeutic agents, for instance, in the development of new anti-tuberculosis drugs that selectively target microbial DHFR . The fluorine atom at the 6-position provides a strategic site for further synthetic modification, allowing chemists to explore structure-activity relationships and optimize properties like potency, selectivity, and hydrophobicity for cellular activity . This product is provided with a typical purity of ≥95% . As a handling precaution, this compound may cause skin and eye irritation and serious respiratory irritation . It is recommended to store it in a dark place under an inert atmosphere at 2-8°C . This chemical is intended for research and development purposes only in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses, or for administration to humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoropyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FN4/c5-2-1-3(6)9-4(7)8-2/h1H,(H4,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVQRQCKNKKBOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1F)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70326320
Record name 6-fluoropyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696-83-3
Record name 696-83-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527000
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-fluoropyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluoropyrimidine-2,4-diamine: A Core Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 6-Fluoropyrimidine-2,4-diamine is a pivotal heterocyclic compound that serves as a versatile building block in the design and synthesis of novel therapeutic agents. Its structure embodies the potent 2,4-diaminopyrimidine pharmacophore, a privileged motif known for its ability to mimic hydrogen bonding patterns of nucleobases, thereby interacting with a wide array of biological targets. The strategic incorporation of a fluorine atom at the 6-position further enhances its drug-like properties by modulating electronic character, metabolic stability, and binding affinity. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, analytical characterization, and its significant applications in drug discovery, with a focus on its role as a scaffold for inhibitors of key enzymes such as dihydrofolate reductase. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this high-value intermediate in their research endeavors.

Introduction to the this compound Scaffold

The pyrimidine ring is a fundamental component of life, forming the structural core of nucleobases like cytosine, thymine, and uracil. In medicinal chemistry, pyrimidine derivatives are of immense interest due to their capacity to act as enzyme inhibitors, receptor antagonists, and modulators of various signaling pathways. The 2,4-diaminopyrimidine substructure, in particular, is a well-established "pharmacophore" that has led to the development of numerous approved drugs.

This compound (CAS: 696-83-3) emerges as a highly strategic derivative. It belongs to the aminopyrimidine class and is distinguished by two amino groups at the C2 and C4 positions and a fluorine atom at the C6 position. This specific arrangement of functional groups provides a unique combination of hydrogen bond donors and acceptors, while the electronegative fluorine atom can significantly influence the molecule's acidity (pKa), lipophilicity, and metabolic fate, making it a valuable starting point for generating compound libraries with diverse pharmacological profiles.[1]

Chemical Structure and Physicochemical Properties

The structural and physicochemical properties of this compound are foundational to its application in chemical synthesis and drug design. These key parameters are summarized in the table below.

PropertyValueSource(s)
IUPAC Name This compound[]
CAS Number 696-83-3[1]
Chemical Formula C₄H₅FN₄[]
Molecular Weight 128.11 g/mol []
Appearance Solid[]
Boiling Point 408.1 °C at 760 mmHg (Predicted)[1][]
Density 1.513 g/cm³ (Predicted)[1][]
pKa 3.13 ± 0.10 (Predicted)[1]
Melting Point Not consistently reported.[1]
Solubility No quantitative data available. Expected to have some solubility in water and higher solubility in polar organic solvents like ethanol and methanol, by analogy to 2,4-diamino-6-chloropyrimidine.[3]
Storage Store at 2-8°C under an inert atmosphere (Nitrogen or Argon).[]
InChI Key BOVQRQCKNKKBOR-UHFFFAOYSA-N[]
Canonical SMILES C1=C(N=C(N=C1F)N)N[]

Chemical Structure:

Chemical structure of this compound

Figure 1: 2D Structure of this compound

Synthesis and Mechanistic Rationale

The synthesis of polysubstituted pyrimidines often relies on the differential reactivity of halogen atoms on the pyrimidine core. The electron-deficient nature of the aromatic ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr).

Retrosynthetic Analysis & Synthetic Strategy

The most direct and industrially scalable approach to this compound involves the sequential amination of a polyhalogenated pyrimidine. The established order of reactivity for nucleophilic substitution on such scaffolds is generally C4/C6 > C2.[4] This differential reactivity is the cornerstone of a regioselective synthesis. Our chosen strategy is the controlled reaction of 2,4,6-trifluoropyrimidine with an ammonia source. By carefully managing reaction conditions, we can selectively displace the more reactive fluorine atoms at the C2 and C4 positions while preserving the C6-fluorine substituent.

Proposed Experimental Protocol

This protocol is based on established principles of nucleophilic aromatic substitution on fluorinated pyrimidines.[5]

Objective: To synthesize this compound via controlled amination of 2,4,6-trifluoropyrimidine.

Materials:

  • 2,4,6-Trifluoropyrimidine

  • Ammonia solution (e.g., 7N in Methanol) or aqueous ammonium hydroxide

  • Acetonitrile (or another suitable polar aprotic solvent)

  • DIPEA (N,N-Diisopropylethylamine) - Optional, as a non-nucleophilic base/HF scavenger

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane gradient)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add 2,4,6-trifluoropyrimidine (1.0 eq) dissolved in acetonitrile (10 mL per gram of starting material). Cool the solution to 0 °C in an ice bath.

    • Causality: The use of an inert atmosphere prevents side reactions with atmospheric moisture. Cooling to 0 °C is critical to control the exothermicity of the reaction and enhance regioselectivity, minimizing over-reaction and substitution at the C6 position.

  • Nucleophilic Addition: Slowly add a solution of ammonia in methanol (2.2 - 2.5 eq) dropwise to the cooled solution over 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C. If using aqueous ammonia, a phase-transfer catalyst may be beneficial.

    • Causality: Using a slight excess of the nucleophile ensures the complete conversion of the starting material. The slow, controlled addition is paramount to maintaining regioselectivity. The more electrophilic C2 and C4 positions will react preferentially with the ammonia nucleophile.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or ¹⁹F NMR spectroscopy until the starting material is consumed.

    • Causality: Monitoring ensures the reaction proceeds to completion without the formation of excessive byproducts. ¹⁹F NMR is particularly effective for tracking the disappearance of the starting material's distinct fluorine signals and the appearance of the product's single fluorine signal.

  • Work-up and Extraction: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

    • Causality: The aqueous work-up removes inorganic salts (like ammonium fluoride) and excess ammonia. Extraction with an organic solvent transfers the desired product from the aqueous phase.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The crude material can be purified by flash column chromatography on silica gel.

    • Causality: The brine wash removes residual water. Drying agents remove all traces of water before solvent evaporation. Chromatography is essential to separate the desired product from any potential mono-aminated intermediates or other impurities, yielding the final product with high purity.

Workflow Visualization

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Core Synthesis cluster_workup Isolation & Purification Start Start: 2,4,6-Trifluoropyrimidine in Acetonitrile Cooling Cool to 0 °C (Ice Bath) Start->Cooling Inert Atmosphere Addition Slow, Dropwise Addition of Ammonia Solution (2.2 eq) Cooling->Addition Maintain T < 10 °C Stir Stir at 0 °C -> Room Temp (Monitor by TLC / ¹⁹F NMR) Addition->Stir Nucleophilic Aromatic Substitution Quench Quench with Water Stir->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Purify Wash, Dry, Concentrate Extract->Purify Chromatography Silica Gel Column Chromatography Purify->Chromatography End Final Product: This compound Chromatography->End Purity > 95%

Caption: Synthesis workflow for this compound.

Analytical Characterization Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly informative.

    • C5-H Proton: A singlet peak is anticipated for the single proton on the pyrimidine ring, likely appearing in the aromatic region, though upfield due to the electron-donating effect of the amino groups.

    • -NH₂ Protons: Two distinct, broad singlets corresponding to the two amino groups (C2-NH₂ and C4-NH₂) are expected. The chemical shift of these protons can vary depending on the solvent and concentration. In DMSO-d₆, these signals would be more pronounced.

  • ¹³C NMR: The carbon NMR spectrum provides definitive structural confirmation.

    • Four distinct signals for the four carbon atoms of the pyrimidine ring are expected.

    • The most critical feature will be the effect of the C6-fluorine atom, which will cause splitting of the carbon signals due to C-F coupling. The largest coupling constant (¹JCF) will be observed for the C6 carbon directly attached to the fluorine. Smaller two-bond (²JCF) and three-bond (³JCF) couplings are expected for the C5/C1 and C4 carbons, respectively. This splitting pattern is an unambiguous indicator of fluorine's position on the ring.

  • ¹⁹F NMR: A single signal (a singlet, assuming no other fluorine atoms are present) would be observed in the fluorine NMR spectrum, confirming the presence of the single fluorine substituent.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For this compound (C₄H₅FN₄), the expected monoisotopic mass is approximately 128.05. High-resolution mass spectrometry (HRMS) should confirm the elemental composition to within a few parts per million (ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups:

  • N-H Stretching: A pair of strong to medium bands in the region of 3200-3500 cm⁻¹, characteristic of the primary amino (-NH₂) groups.

  • C=N and C=C Stretching: Multiple sharp bands in the 1500-1650 cm⁻¹ region, corresponding to the aromatic C=C and C=N bond vibrations within the pyrimidine ring.

  • C-F Stretching: A strong, sharp absorption band typically found in the 1000-1250 cm⁻¹ region, confirming the presence of the carbon-fluorine bond.

Role in Medicinal Chemistry & Drug Discovery

The true value of this compound lies in its application as a molecular scaffold for building potent and selective drug candidates.

The 2,4-Diaminopyrimidine Pharmacophore

The 2,4-diaminopyrimidine core is a bioisostere of a pteridine ring and can form critical hydrogen bonds with the active sites of numerous enzymes, particularly those that bind folate cofactors. This has made it a cornerstone in the development of "non-classical" antifolates.

Precedent in Target-Based Drug Design

Numerous analogs built upon the 2,4-diaminopyrimidine scaffold have demonstrated significant biological activity across various therapeutic areas:

  • Dihydrofolate Reductase (DHFR) Inhibition: This is the most prominent application. DHFR is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, which is essential for the synthesis of nucleotides and some amino acids. Inhibition of DHFR disrupts DNA synthesis, leading to cell death. This mechanism is exploited by antibacterial (e.g., Trimethoprim), antiprotozoal (e.g., Pyrimethamine), and anticancer (e.g., Methotrexate) drugs. Many potent and selective DHFR inhibitors for organisms like Pneumocystis carinii and Toxoplasma gondii are based on substituted 2,4-diaminopyrimidine cores.[6][7]

  • Antiviral Activity: Acyclic pyrimidine analogues containing the 2,4-diamino scaffold have been shown to be active against multidrug-resistant Hepatitis B virus mutants, acting as reverse transcriptase inhibitors.[8]

  • Kinase Inhibition: The scaffold is also used in the design of kinase inhibitors, which are central to modern oncology research.

Structure-Activity Relationship (SAR) Insights

The fluorine atom at the C6 position is not merely a placeholder. Its introduction is a deliberate medicinal chemistry strategy:

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the C6 position resistant to oxidative metabolism by cytochrome P450 enzymes. This can improve the pharmacokinetic profile of a drug candidate.

  • Modulation of pKa: Fluorine is highly electronegative and can lower the pKa of the nearby amino groups, affecting their ionization state at physiological pH and potentially altering binding interactions with target proteins.

  • Enhanced Binding: The fluorine atom can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) within a protein's active site, increasing binding affinity and potency.

Visualizing the Biological Context: The Folate Pathway

The primary target class for 2,4-diaminopyrimidine scaffolds are DHFR inhibitors. The diagram below illustrates their mechanism of action within the essential folate metabolic pathway.

Folate_Pathway cluster_pathway Folate Metabolism & DNA Synthesis DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ dUMP dUMP THF->dUMP dTMP dTMP (Thymidine) dUMP->dTMP One-Carbon Transfer dTMP->DHF Regeneration DNA DNA Synthesis dTMP->DNA DHFR DHFR Enzyme Inhibitor 2,4-Diaminopyrimidine Scaffold (e.g., 6-F-Derivative) Inhibitor->DHFR Inhibition

Caption: Inhibition of DHFR by 2,4-diaminopyrimidine scaffolds.

Handling, Storage, and Safety

Handling:

  • Use in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing.

Storage:

  • As recommended by suppliers, the compound should be stored in a tightly sealed container in a cool, dry place at 2-8 °C.[]

  • Storage under an inert atmosphere of nitrogen or argon is advised to prevent potential degradation from atmospheric components.[1]

Safety:

  • While specific toxicity data is limited, compounds of this class should be handled as potentially hazardous. Standard safety protocols should be strictly followed. Refer to the specific Safety Data Sheet (SDS) provided by the supplier for detailed information.

References

A Technical Guide to 6-Fluoropyrimidine-2,4-diamine (CAS 696-83-3): A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Fluoropyrimidine-2,4-diamine is a heterocyclic compound of significant interest in medicinal chemistry. While a simple molecule, its rigid structure, specific hydrogen bonding capabilities, and the electronic influence of its fluorine substituent make it a "privileged scaffold." This guide provides an in-depth examination of its chemical properties, synthesis, and, most critically, its application as a core structural motif in the design of targeted therapeutics. We will explore its role as a hinge-binding pharmacophore in kinase inhibitors and as a foundational element for dihydrofolate reductase (DHFR) inhibitors, supported by detailed protocols, mechanistic diagrams, and structure-activity relationship (SAR) insights. This document serves as a technical resource for researchers leveraging this versatile building block in drug discovery programs.

Core Molecular Profile

The 2,4-Diaminopyrimidine Scaffold: A Foundation for Specificity

The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases in DNA and RNA.[1] In medicinal chemistry, the 2,4-diaminopyrimidine arrangement is particularly noteworthy. This specific substitution pattern creates a unique array of hydrogen bond donors and acceptors that can mimic the adenine portion of ATP, enabling it to bind with high affinity to the hinge region of kinase enzymes.[2] This bio-isosteric relationship is a cornerstone of its utility in developing targeted kinase inhibitors.[3]

Physicochemical Properties of this compound

The introduction of a fluorine atom at the 6-position subtly modulates the electronic and physical properties of the diaminopyrimidine core. Fluorine's high electronegativity can influence the pKa of the amino groups and the overall lipophilicity, which are critical parameters in drug design.

PropertyValueReference(s)
CAS Number 696-83-3[4][][6]
Molecular Formula C₄H₅FN₄[4][][6]
Molecular Weight 128.11 g/mol [4][]
IUPAC Name This compound[][6]
Appearance Solid[]
Boiling Point 408.1 °C at 760 mmHg[4][]
Density 1.513 g/cm³[4][]
Storage 2-8°C under inert gas[][7]
Structural Features and Electronic Effects

The fluorine atom at C6 serves multiple roles. It can enhance binding affinity through favorable interactions with the protein target, block a potential site of metabolism to improve pharmacokinetic profiles, and alter the electron distribution of the pyrimidine ring, thereby influencing the binding geometry and strength of the core pharmacophore.

Synthesis and Characterization

Synthetic Strategies

The synthesis of this compound and its precursors generally relies on well-established heterocyclic chemistry principles. The most direct conceptual approach involves nucleophilic aromatic substitution on a poly-halogenated pyrimidine. An alternative, and often more practical, route involves the chlorination of a hydroxy-pyrimidine followed by functional group interconversion.[8][9]

Experimental Protocol: Synthesis from a Halogenated Precursor

This protocol outlines a plausible synthesis based on the reactivity of related fluorinated pyrimidines, where amine nucleophiles displace fluorine atoms.[4] This method provides a direct route to the target compound.

Objective: To synthesize this compound via nucleophilic displacement.

Materials:

  • 2,4,6-Trifluoropyrimidine

  • Ammonia (solution in isopropanol or as gas)

  • Pressure vessel or sealed tube

  • Solvent (e.g., Isopropanol)

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, silica gel)

Methodology:

  • Reaction Setup: In a high-pressure reaction vessel, dissolve 2,4,6-trifluoropyrimidine (1.0 eq) in isopropanol.

  • Nucleophilic Addition: Add a solution of ammonia in isopropanol ( >2.0 eq). The use of excess ammonia is crucial to drive the reaction towards the di-substituted product. Causality Note: The first substitution is rapid. A second equivalent of ammonia displaces a second fluorine atom. The positions of substitution (2, 4, or 6) are influenced by the electronic nature of the ring, with the 2- and 4-positions generally being more activated for nucleophilic attack.

  • Reaction Conditions: Seal the vessel and heat to a temperature between 80-120°C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine to remove excess ammonia and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis_Workflow cluster_react start 2,4,6-Trifluoropyrimidine reagent1 + Ammonia (excess) Isopropanol process Heat in Pressure Vessel reagent1->process workup Aqueous Workup & Extraction process->workup purify Column Chromatography workup->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

While specific spectral data is not widely published, the expected signatures can be predicted:

  • ¹H NMR: Signals corresponding to the two non-equivalent amine (-NH₂) protons and the C5-proton, which would likely appear as a doublet due to coupling with the C6-fluorine.

  • ¹³C NMR: Four distinct carbon signals, with the C-F carbon showing a characteristic large one-bond coupling constant (¹JCF).

  • ¹⁹F NMR: A single resonance, likely coupled to the C5-proton. ¹⁹F NMR is a particularly powerful tool for tracking the metabolism of fluoropyrimidine drugs in biological fluids.[10]

  • Mass Spectrometry: A molecular ion peak corresponding to the exact mass of C₄H₅FN₄ (128.0525).

The 2,4-Diaminopyrimidine Scaffold in Kinase Inhibition

The 2,4-diaminopyrimidine scaffold is a validated and highly successful core for designing ATP-competitive kinase inhibitors.[3] Its success stems from its ability to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a conserved backbone segment that connects the N- and C-lobes of the enzyme.

Mechanism of Action: The "Hinge-Binding" Motif

The N1 nitrogen of the pyrimidine ring typically acts as a hydrogen bond acceptor, while the exocyclic amine at the 2- or 4-position acts as a hydrogen bond donor. This pattern effectively mimics the interaction of adenine's N1 and N6 amine with the kinase hinge, providing a stable anchor for the inhibitor. Substituents at the 5- and 6-positions can then be modified to extend into other regions of the ATP pocket to achieve potency and selectivity.

Hinge_Binding hinge_backbone ...NH-CO... inhibitor N1 (Acceptor) hinge_backbone:e->inhibitor:w H-Bond amino NH₂ (Donor) amino:w->hinge_backbone:e H-Bond

Caption: Hydrogen bonding of the diaminopyrimidine scaffold to the kinase hinge.

Case Study: Cyclin-Dependent Kinase (CDK) Inhibitors

Dysregulation of CDKs is a hallmark of cancer. Researchers have designed and synthesized novel 5-fluoro-N²,N⁴-diphenylpyrimidine-2,4-diamine derivatives based on this core.[11][12] In these compounds, the fluorinated diaminopyrimidine core serves as the hinge-binding element, while the substituted phenyl rings at the 2- and 4-positions explore additional pockets to confer potency and selectivity against specific CDKs, such as CDK2 and CDK9. Many of these compounds exhibit potent cytotoxic activities against tumor cell lines at micromolar or submicromolar concentrations.[11][12]

Case Study: Focal Adhesion Kinase (FAK) Inhibitors

FAK is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a key role in cell survival, proliferation, and migration.[13] Starting with known FAK inhibitors, scientists have used the 2,4-diaminopyrimidine scaffold to design new series of potent FAK inhibitors. For example, compound A12, a diaminopyrimidine derivative, showed potent anticancer activity against A549 and MDA-MB-231 cell lines with IC₅₀ values of 130 nM and 94 nM, respectively, demonstrating the scaffold's effectiveness for this target.[13]

Applications as Dihydrofolate Reductase (DHFR) Inhibitors

The 2,4-diaminopyrimidine moiety is also a classical pharmacophore for inhibitors of DHFR, an essential enzyme in the folate pathway required for the synthesis of nucleotides and certain amino acids.

The Diaminopyrimidine Pharmacophore in Antifolate Design

Drugs like trimethoprim (antibacterial) and pyrimethamine (antiprotozoal) are based on the 2,4-diaminopyrimidine structure. They function by mimicking the pteridine ring of the natural substrate, dihydrofolate, and binding tightly to the active site of the DHFR enzyme. This binding is often species-selective, allowing for targeted therapy against microbial pathogens with minimal effect on the human host enzyme.[14]

Development of Novel Antifolates

Researchers have synthesized extensive libraries of 2,4-diaminopyrimidine derivatives to discover new inhibitors of DHFR from opportunistic pathogens that affect immunocompromised patients, such as Pneumocystis carinii and Toxoplasma gondii.[15] By modifying the substituents on the core ring, these efforts aim to create potent and selective antifolates that can overcome resistance and reduce the toxicity associated with older drugs.[14][16] For example, 6-substituted 2,4-diaminopyrido[3,2-d]pyrimidines have been shown to be potent inhibitors of DHFR from these pathogenic organisms.[15]

Pharmacokinetics and Future Outlook

While the pharmacokinetic profile of this compound itself is not extensively documented, its inclusion in the broader class of fluoropyrimidines provides context. The metabolic fate of such compounds is of high interest, and techniques like ¹⁹F NMR have proven invaluable for identifying novel metabolites of fluorinated drugs in human biofluids.[10]

The 2,4-diaminopyrimidine scaffold, particularly with fluorine substitution, remains a highly versatile and valuable starting point for drug discovery. Its proven ability to anchor inhibitors to two major therapeutic target classes—kinases and DHFR—ensures its continued relevance. Future work will likely focus on developing derivatives with enhanced selectivity for specific kinase isoforms to minimize off-target effects and on creating next-generation antifolates to combat drug-resistant pathogens. The potential to incorporate this scaffold into dual-target inhibitors represents an exciting frontier for creating more effective and efficient medicines.[3]

References

Spectroscopic Data for 6-Fluoropyrimidine-2,4-diamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for 6-Fluoropyrimidine-2,4-diamine (CAS 696-83-3), a key heterocyclic compound with applications in medicinal chemistry and drug development.[1][2] As a vital building block in the synthesis of various pharmaceutical agents, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers, scientists, and professionals in drug development.[1]

Molecular Structure and Spectroscopic Overview

This compound possesses a unique electronic architecture that gives rise to a distinct spectroscopic fingerprint. The pyrimidine ring, substituted with two electron-donating amino groups and a highly electronegative fluorine atom, creates a molecule with specific magnetic and vibrational properties.

Figure 1: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework and probing the electronic environment of the fluorine atom in this compound.

¹H NMR Spectroscopy

Expected Chemical Shifts: The ¹H NMR spectrum is anticipated to be relatively simple, dominated by signals from the amino protons and the lone aromatic proton.

  • -NH₂ Protons: The two amino groups at positions 2 and 4 are expected to give rise to broad singlets in the region of δ 4.5 - 7.0 ppm . The exact chemical shift and broadness of these peaks will be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange with residual water.

  • Aromatic Proton (H-5): The single proton on the pyrimidine ring at position 5 is expected to appear as a doublet in the aromatic region, likely between δ 5.0 - 6.0 ppm . The coupling to the adjacent fluorine atom (³JH-F) will cause this splitting.

Proton Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
H-55.0 - 6.0Doublet (d)Coupled to the fluorine at C-6.
-NH₂ (C-2)4.5 - 7.0Broad Singlet (br s)Chemical shift is solvent and concentration dependent.
-NH₂ (C-4)4.5 - 7.0Broad Singlet (br s)Chemical shift is solvent and concentration dependent.

Table 1: Predicted ¹H NMR Data for this compound.

¹³C NMR Spectroscopy

Expected Chemical Shifts: The ¹³C NMR spectrum will provide key information about the carbon skeleton. The chemical shifts are significantly influenced by the electronegativity of the attached atoms (N and F).

Carbon Expected Chemical Shift (δ, ppm) Expected Multiplicity (due to C-F coupling) Notes
C-2160 - 165Singlet (s)Attached to two nitrogen atoms.
C-4160 - 165Singlet (s)Attached to two nitrogen atoms.
C-580 - 90Doublet (d)Significant upfield shift due to the adjacent fluorine.
C-6155 - 165Doublet (d) with large ¹JC-FDirectly attached to fluorine, showing a large coupling constant.

Table 2: Predicted ¹³C NMR Data for this compound.

¹⁹F NMR Spectroscopy

Expected Chemical Shift: ¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom. For a fluorine atom attached to an aromatic ring, the chemical shift is expected in a characteristic range.

  • Aryl-F: The single fluorine atom is anticipated to resonate in the region of δ -70 to -170 ppm (relative to CFCl₃). The exact shift will provide insight into the electron-donating effects of the amino groups on the pyrimidine ring. The signal will likely appear as a doublet due to coupling with the H-5 proton.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Expected Vibrational Frequencies:

Functional Group Expected Frequency (cm⁻¹) Intensity Vibrational Mode
N-H Stretch3100 - 3500Medium-StrongAsymmetric and symmetric stretching of -NH₂ groups.
C-H Stretch (Aromatic)3000 - 3100Weak-MediumStretching of the C-H bond on the pyrimidine ring.
C=N Stretch1640 - 1690StrongStretching of the carbon-nitrogen double bonds within the pyrimidine ring.
C=C Stretch (Aromatic)1550 - 1620Medium-StrongStretching of the carbon-carbon bonds within the pyrimidine ring.
N-H Bend1500 - 1650Medium-StrongBending (scissoring) of the -NH₂ groups.
C-F Stretch1000 - 1350StrongStretching of the carbon-fluorine bond.

Table 3: Predicted IR Absorption Bands for this compound.

The presence of strong bands in the 3100-3500 cm⁻¹ region will be indicative of the primary amine functionalities. A strong absorption in the 1000-1350 cm⁻¹ range will be a key indicator of the C-F bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification and structural elucidation.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₄H₅FN₄), which is 128.05 g/mol . Due to the aromatic nature of the pyrimidine ring, the molecular ion peak is expected to be relatively stable and therefore of significant intensity.

  • Key Fragments: Fragmentation of nitrogen-containing heterocyclic compounds can be complex. Likely fragmentation pathways for this compound may include:

    • Loss of HCN (m/z 101): A common fragmentation pathway for pyrimidines.

    • Loss of F• (m/z 109): Cleavage of the C-F bond.

    • Retro-Diels-Alder type reactions: Leading to the fragmentation of the pyrimidine ring.

m/z Proposed Fragment Notes
128[C₄H₅FN₄]⁺Molecular Ion (M⁺)
101[C₃H₄N₃]⁺Loss of HCN from the molecular ion.
109[C₄H₅N₄]⁺Loss of a fluorine radical.

Table 4: Predicted Mass Spectrometry Data for this compound.

Experimental Protocols

The following section details the standard operating procedures for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating and are based on established best practices in analytical chemistry.

NMR Spectroscopy Protocol

NMR_Workflow A Sample Preparation (~5-10 mg in 0.5-0.7 mL deuterated solvent) B Choice of Solvent (e.g., DMSO-d₆, CDCl₃) A->B C NMR Tube Loading B->C D Instrument Setup (Shimming, Tuning, Locking) C->D E Acquisition of ¹H Spectrum D->E F Acquisition of ¹³C Spectrum D->F G Acquisition of ¹⁹F Spectrum D->G H Data Processing (Fourier Transform, Phasing, Baseline Correction) E->H F->H G->H I Spectral Analysis H->I

Figure 2: Experimental workflow for NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to slow down the exchange of amine protons, sometimes allowing for the observation of N-H coupling.

  • NMR Tube Loading: Transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector (typically around 4-5 cm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Locking: The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks. This is a crucial step for high-resolution spectra.

    • Tuning and Matching: The probe is tuned to the resonance frequencies of the nuclei to be observed (¹H, ¹³C, ¹⁹F) to ensure maximum signal-to-noise.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

    • ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. As ¹⁹F is a high-abundance, high-sensitivity nucleus, this is usually a rapid experiment.

  • Data Processing and Analysis:

    • The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier Transform.

    • The spectrum is then phased and baseline corrected to ensure accurate integration and peak picking.

    • Chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm for ¹H and ¹³C) or the residual solvent peak.

IR Spectroscopy Protocol (KBr Pellet Method)

IR_Workflow A Sample Preparation (1-2 mg sample + 100-200 mg KBr) B Grinding (Mortar and Pestle) A->B C Pellet Pressing (Hydraulic Press) B->C D Sample Holder Loading C->D E Background Spectrum Acquisition (Empty Spectrometer) D->E F Sample Spectrum Acquisition E->F G Data Analysis F->G

Figure 3: Experimental workflow for IR analysis (KBr Pellet).

Step-by-Step Methodology:

  • Sample Preparation: In a clean agate mortar and pestle, grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture should be ground to a fine, homogenous powder to minimize light scattering.

  • Pellet Pressing: Transfer a portion of the mixture to a pellet press die. Apply pressure using a hydraulic press according to the manufacturer's instructions to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty spectrometer to account for atmospheric water and carbon dioxide.

    • Acquire the sample spectrum.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are then determined and correlated with known functional group frequencies.

Mass Spectrometry Protocol (Electron Ionization)

MS_Workflow A Sample Introduction (Direct Insertion Probe or GC Inlet) B Ionization (Electron Impact, 70 eV) A->B C Mass Analysis (e.g., Quadrupole, TOF) B->C D Detection C->D E Data System (Mass Spectrum Generation) D->E

Figure 4: Experimental workflow for Mass Spectrometry (EI).

Step-by-Step Methodology:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For a solid sample like this compound, a direct insertion probe is commonly used. The sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source and heated to vaporize the sample.

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (such as a quadrupole or time-of-flight analyzer), which separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected by an electron multiplier or similar detector, which generates a signal proportional to the number of ions at each m/z value.

  • Data Acquisition: A computer records the detector signal as a function of m/z to generate the mass spectrum. The resulting spectrum is a plot of relative ion abundance versus m/z.

Conclusion

The spectroscopic data for this compound, as predicted from established principles and comparison with analogous structures, provides a clear and detailed picture of its molecular architecture. The combination of ¹H, ¹³C, and ¹⁹F NMR, IR, and mass spectrometry offers a powerful and complementary set of tools for the unambiguous identification and characterization of this important synthetic building block. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality spectroscopic data, ensuring scientific integrity and reproducibility in research and development settings.

References

Solubility and stability of 6-Fluoropyrimidine-2,4-diamine in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 6-Fluoropyrimidine-2,4-diamine

This document provides a comprehensive technical framework for characterizing the aqueous and organic solubility, as well as the chemical stability, of this compound (CAS: 696-83-3). As a key building block in medicinal chemistry, particularly in the synthesis of antimicrobial agents, a thorough understanding of its physicochemical properties is paramount for successful drug development and formulation.[1]

The journey of any active pharmaceutical ingredient (API) from discovery to a viable drug product is critically dependent on its solubility and stability.[2][3] Poor solubility can lead to low or erratic bioavailability, while chemical instability can compromise efficacy, generate toxic degradants, and shorten shelf-life.[2][4] This guide outlines the essential experimental protocols and analytical strategies required to build a robust physicochemical profile for this compound, grounded in regulatory expectations and scientific best practices.

Part 1: Solubility Profile Assessment

A comprehensive understanding of a compound's solubility is foundational. We approach this by determining both thermodynamic and kinetic solubility, as each provides distinct insights relevant to different stages of the drug development process.[5][6]

Predicted Qualitative Solubility

Based on its molecular structure—a heterocyclic aromatic pyrimidine core with two polar amino groups and an electronegative fluorine atom—we can predict its general solubility behavior. The amino groups are capable of hydrogen bonding, suggesting solubility in polar protic solvents. The polar nature of the molecule also suggests potential solubility in polar aprotic solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolSoluble to Sparingly SolublePotential for hydrogen bonding with the solvent. pH will significantly impact aqueous solubility.
Polar Aprotic DMSO, Acetonitrile, DMFSolubleDipole-dipole interactions should facilitate dissolution.
Moderate Polarity Dichloromethane (DCM)Sparingly SolubleModerate polarity may allow for some dissolution, but likely limited.
Nonpolar Toluene, HexaneInsolubleSignificant polarity mismatch between the solute and solvent.

Note: These are predictions and must be confirmed via the experimental protocols detailed below.

Experimental Protocol: Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent and is the gold standard for solubility measurement.[7] The Shake-Flask method is the most reliable approach for this determination.[6][8]

Methodology: Shake-Flask (ICH/FDA Recommended)

  • Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a series of glass vials, each containing a known volume (e.g., 1 mL) of the selected solvent (e.g., Water, pH 7.4 PBS, Ethanol, Acetonitrile). The key is to ensure a solid phase remains after equilibration.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium.[3] A period of 24 to 48 hours is standard, but kinetic studies may be required to confirm the time to plateau.[7]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step. Centrifugation at high speed (e.g., >10,000 g for 15 minutes) followed by careful collection of the supernatant is preferred. Filtration may be used, but one must validate that the compound does not adsorb to the filter material.[5][6]

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[3]

  • Analysis: The measured concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature. For aqueous solutions, this protocol should be repeated across a physiological pH range (e.g., pH 1.2 to 7.4) to construct a pH-solubility profile.[9]

Experimental Workflow: Solubility Determination

The following diagram illustrates the logical flow for a comprehensive solubility assessment.

G cluster_exp Experiment cluster_analysis Analysis & Reporting PREP1 Weigh excess API PREP2 Add selected solvent (e.g., 1 mL) PREP1->PREP2 EQUIL Equilibrate (24-48h at 25°C/37°C) PREP2->EQUIL PHASE_SEP Phase Separation (Centrifugation >10,000g) EQUIL->PHASE_SEP QUANT Quantify Supernatant (HPLC-UV) PHASE_SEP->QUANT REPORT Report as mg/mL or µg/mL QUANT->REPORT

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Chemical Stability and Degradation Pathway Analysis

Stability testing provides evidence on how the quality of an API varies over time under the influence of environmental factors like temperature, humidity, and light.[10][11] Forced degradation studies are performed under more severe conditions to identify likely degradation products and establish degradation pathways.[11][][13] This is essential for developing stability-indicating analytical methods.[14][15]

Protocol: Forced Degradation Studies

Forced degradation (or stress testing) should be performed on a single batch to evaluate the intrinsic stability of the molecule.[10] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the resulting products.

Methodology: Stress Conditions (Based on ICH Q1A/Q1B)

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[3] Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and incubate under similar conditions as acid hydrolysis.[3] Neutralize prior to analysis.

  • Oxidative Degradation: Treat a solution of the compound with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature for 24 hours.[3]

  • Thermal Degradation: Expose the solid API powder to dry heat (e.g., 80°C) for 48 hours.[3] Dissolve the stressed sample for analysis.

  • Photostability: Expose both the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. A parallel set of samples should be protected from light as a control.

For each condition, samples are analyzed using a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) to aid in the identification of degradation products.[16]

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from any degradation products, process impurities, or excipients.[14][15]

Key Method Development Attributes:

  • Specificity/Selectivity: The primary goal is to achieve baseline resolution between the parent this compound peak and all peaks from stressed samples.[14] Peak purity analysis using a Photodiode Array (PDA) detector is essential.

  • Technique: Reversed-phase HPLC (RP-HPLC) is the most common technique for this purpose.[15][17]

  • Detection: UV detection is standard. The analytical wavelength should be chosen at the absorbance maximum of the API for optimal sensitivity.

  • Validation: The final method must be validated according to ICH Q2(R1) guidelines, covering parameters like accuracy, precision, linearity, range, and robustness.

Potential Degradation Pathways

While specific pathways for this compound must be elucidated experimentally, knowledge of related structures like 5-Fluorouracil (5-FU) provides valuable insight.[18] Pyrimidine rings can be susceptible to enzymatic degradation in vivo and chemical degradation under stress.[19][20][21] Potential degradation could involve:

  • Hydrolysis: The amino groups could be susceptible to hydrolysis under harsh acidic or basic conditions, potentially leading to hydroxylated pyrimidines.

  • Ring Opening: Severe stress conditions could lead to the cleavage of the pyrimidine ring.[20]

  • Dehalogenation: The carbon-fluorine bond is generally very strong, but dehalogenation cannot be entirely ruled out under extreme photolytic or reductive stress.[18]

Experimental Workflow: Stability Assessment

G cluster_stress Forced Degradation (ICH Q1A/B) cluster_method Analytical Method cluster_formal Formal Stability Study (ICH Q1A) cluster_output Output ACID Acid Hydrolysis (0.1N HCl, 60°C) HPLC_DEV Develop Stability-Indicating HPLC-UV/MS Method ACID->HPLC_DEV BASE Base Hydrolysis (0.1N NaOH, 60°C) BASE->HPLC_DEV OXID Oxidation (3% H₂O₂) OXID->HPLC_DEV THERM Thermal (Solid) (80°C) THERM->HPLC_DEV PHOTO Photolytic (≥1.2M lux·hr) PHOTO->HPLC_DEV HPLC_VAL Validate Method (ICH Q2) HPLC_DEV->HPLC_VAL DEGRAD Identify Degradants Elucidate Pathways HPLC_DEV->DEGRAD LT Long-Term (e.g., 25°C/60% RH) HPLC_VAL->LT ACC Accelerated (e.g., 40°C/75% RH) HPLC_VAL->ACC SHELF Establish Retest Period & Shelf-Life LT->SHELF ACC->SHELF

Caption: Workflow for Intrinsic Stability and Formal Shelf-Life Assessment.

Part 3: Data Summary and Reporting

All quantitative data must be summarized in clear, concise tables to allow for easy comparison and interpretation.

Table 2: Example Summary of Thermodynamic Solubility Data

SolventTemperature (°C)pH (for aqueous)Solubility (µg/mL) ± SDMethod
Purified Water256.8[Experimental Value]Shake-Flask HPLC-UV
PBS257.4[Experimental Value]Shake-Flask HPLC-UV
0.1 N HCl251.2[Experimental Value]Shake-Flask HPLC-UV
Ethanol25N/A[Experimental Value]Shake-Flask HPLC-UV
Acetonitrile25N/A[Experimental Value]Shake-Flask HPLC-UV

Table 3: Example Summary of Forced Degradation Results

Stress ConditionDuration% Assay of Parent% Total DegradationNo. of Degradants >0.1%
0.1 N HCl, 60°C24 h[Experimental Value][Experimental Value][Experimental Value]
0.1 N NaOH, 60°C24 h[Experimental Value][Experimental Value][Experimental Value]
3% H₂O₂, RT24 h[Experimental Value][Experimental Value][Experimental Value]
Dry Heat, 80°C48 h[Experimental Value][Experimental Value][Experimental Value]
Photolytic1.2M lux·hr[Experimental Value][Experimental Value][Experimental Value]

Conclusion

This guide provides a robust, scientifically-grounded, and regulatory-compliant framework for the comprehensive characterization of this compound. By systematically executing these solubility and stability protocols, researchers and drug developers can generate the critical data necessary to de-risk development, guide formulation strategies, establish appropriate storage conditions, and ensure the ultimate quality, safety, and efficacy of the final pharmaceutical product.

References

The Multifaceted Biological Activities of 6-Fluoropyrimidine-2,4-diamine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of Fluorinated Pyrimidines in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases essential for life. The strategic incorporation of a fluorine atom into the pyrimidine ring can significantly enhance the therapeutic properties of the resulting derivatives. The high electronegativity, small atomic radius, and ability of fluorine to form strong carbon-fluorine bonds can improve metabolic stability, binding affinity to target proteins, and cell membrane permeability. This guide provides a comprehensive technical overview of the diverse biological activities of a specific class of these compounds: 6-Fluoropyrimidine-2,4-diamine derivatives. We will delve into their anticancer, anti-inflammatory, and antimicrobial properties, exploring the underlying mechanisms of action, presenting key quantitative data, and detailing the experimental protocols used for their evaluation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Anticancer Activity: Targeting the Engines of Cell Proliferation

This compound derivatives have emerged as a promising class of anticancer agents, primarily through their potent inhibition of key enzymes that regulate cell cycle progression and nucleotide biosynthesis.

Mechanism of Action: A Dual Assault on Cancer Cells

The anticancer effects of these compounds are often attributed to a multi-pronged attack on critical cellular pathways.

1. Inhibition of Cyclin-Dependent Kinases (CDKs): Halting the Cell Cycle

Uncontrolled cell division is a hallmark of cancer, and CDKs are the master regulators of the cell cycle.[1][2] Several this compound derivatives have been identified as potent inhibitors of CDKs, particularly CDK2 and CDK9.[1][3] By binding to the ATP-binding pocket of these kinases, they prevent the phosphorylation of downstream substrates, leading to cell cycle arrest and apoptosis.[1][2] For instance, a series of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives have demonstrated significant inhibitory activity against both CDK2/cyclin E1 and CDK9/cyclin T1.[1][3] This dual inhibition is particularly advantageous as CDK2 is crucial for the G1-S phase transition, while CDK9 is a key regulator of transcription.[2][3]

CDK_Inhibition_Pathway cluster_0 Cell Cycle Progression cluster_1 CDK/Cyclin Complexes cluster_2 Inhibitory Action G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase G2 Phase G2 Phase S Phase->G2 Phase Cell Proliferation Cell Proliferation S Phase->Cell Proliferation M Phase M Phase G2 Phase->M Phase CDK2_CyclinE CDK2/Cyclin E CDK2_CyclinE->S Phase Promotes G1/S Transition CDK9_CyclinT CDK9/Cyclin T Transcription Transcription CDK9_CyclinT->Transcription Promotes Transcription Inhibitor This compound Derivative Inhibitor->CDK2_CyclinE Inhibits Inhibitor->CDK9_CyclinT Inhibits Protein Synthesis Protein Synthesis Transcription->Protein Synthesis Tumor Growth Tumor Growth Cell Proliferation->Tumor Growth Protein Synthesis->Tumor Growth

Caption: Inhibition of CDK2 and CDK9 by this compound derivatives disrupts cell cycle progression and transcription, leading to reduced tumor growth.

2. Inhibition of Dihydrofolate Reductase (DHFR): Starving Cancer Cells of Building Blocks

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, a vital cofactor for the synthesis of nucleotides and amino acids.[4] The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore for DHFR inhibitors.[5] By mimicking the natural substrate, dihydrofolate, these compounds bind to the active site of DHFR, leading to a depletion of the nucleotide precursors necessary for DNA replication and cell division.[4] This "thymineless death" is a proven strategy in cancer chemotherapy.[6]

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ Nucleotide_Synthesis Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide_Synthesis Cofactor DHFR Dihydrofolate Reductase (DHFR) Inhibitor This compound Derivative Inhibitor->DHFR Inhibits DNA_Replication DNA Replication Nucleotide_Synthesis->DNA_Replication Cell_Division Cell Division DNA_Replication->Cell_Division Apoptosis Apoptosis Cell_Division->Apoptosis Inhibition leads to

Caption: Inhibition of DHFR by this compound derivatives blocks nucleotide synthesis, leading to cell death.

Quantitative Anticancer Activity Data

The anticancer potency of these derivatives is typically evaluated through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are used to quantify their efficacy.

Compound ClassCancer Cell LineGI50 (µM)Target(s)Reference
5-Fluoro-N2,N4-diphenylpyrimidine-2,4-diaminesA549 (Lung)2.14 - 5.52CDK2, CDK9[1][3]
HCT-116 (Colon)1.98 - 3.59CDK2, CDK9[1][3]
PC-3 (Prostate)4.27 - 5.52CDK2, CDK9[1][3]
MCF-7 (Breast)3.69 - 4.01CDK2, CDK9[1][3]
2,4-Diaminopyrimidine DerivativesWalker 256 (Carcinosarcoma)Significant ActivityDHFR[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow Start Start Step1 Seed Cancer Cells in 96-well plate Start->Step1 Step2 Add Test Compounds (Serial Dilutions) Step1->Step2 Step3 Incubate (48-72 hours) Step2->Step3 Step4 Add MTT Reagent Step3->Step4 Step5 Incubate (4 hours) Step4->Step5 Step6 Solubilize Formazan Crystals Step5->Step6 Step7 Measure Absorbance (570 nm) Step6->Step7 End Calculate IC50 Step7->End

Caption: Workflow of the MTT assay for determining the cytotoxicity of this compound derivatives.

Anti-inflammatory Activity: Quelling the Flames of Inflammation

Chronic inflammation is a key contributor to a wide range of diseases, including cancer, cardiovascular disease, and autoimmune disorders. Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, and the inclusion of a fluorine atom can further enhance this activity.[10]

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of pyrimidine derivatives are primarily mediated through the inhibition of enzymes and signaling pathways that drive the inflammatory response.

Inhibition of Cyclooxygenase (COX) Enzymes:

COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[10] Many pyrimidine derivatives act as selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.[11][12] By inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins without affecting the gastrointestinal-protective functions of COX-1, a common side effect of non-steroidal anti-inflammatory drugs (NSAIDs).[10][13]

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins (PGE2) Arachidonic_Acid->Prostaglandins COX-2 Catalysis COX2 COX-2 Enzyme Inhibitor This compound Derivative Inhibitor->COX2 Inhibits Inflammation Inflammation (Pain, Swelling, Fever) Prostaglandins->Inflammation Mediates

Caption: Inhibition of the COX-2 enzyme by this compound derivatives reduces the production of pro-inflammatory prostaglandins.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory efficacy of these compounds is often assessed using in vivo models, such as the carrageenan-induced paw edema model in rats. The percentage of edema inhibition is a key parameter for evaluating their activity.

Compound ClassAnimal ModelDoseEdema Inhibition (%)Reference
Pyrimidine DerivativesCarrageenan-induced rat paw edema50 mg/kg27.9 - 34.5[4]
Pyrazolo[3,4-d]pyrimidine DerivativesCarrageenan-induced rat paw edema30 mg/kgGood Activity[4]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reliable in vivo model for screening acute anti-inflammatory activity.[14][15][16][17]

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200g) to the laboratory conditions for at least one week.

  • Grouping: Divide the animals into groups (n=6): a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the this compound derivatives.[14]

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[16]

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.[16][17]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.[3][16]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[16]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Paw_Edema_Workflow Start Start Step1 Acclimatize Rats Start->Step1 Step2 Group Animals Step1->Step2 Step3 Measure Baseline Paw Volume Step2->Step3 Step4 Administer Test Compounds Step3->Step4 Step5 Inject Carrageenan Step4->Step5 Step6 Measure Paw Volume (at intervals) Step5->Step6 End Calculate % Edema Inhibition Step6->End

Caption: Workflow for the carragean-induced paw edema assay to evaluate anti-inflammatory activity.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Pyrimidine derivatives have been investigated for their antimicrobial properties, and 6-fluoropyrimidine-2,4-diamines represent a promising scaffold for the development of new anti-infective agents.

Mechanism of Action: Targeting Essential Microbial Pathways

The antimicrobial activity of these compounds can be attributed to the inhibition of essential microbial enzymes, similar to their anticancer mechanisms.

Inhibition of Dihydrofolate Reductase (DHFR): As previously discussed, DHFR is a vital enzyme in both mammalian and microbial cells. However, there are structural differences between the microbial and human enzymes that can be exploited for selective inhibition. The 2,4-diaminopyrimidine core is a key feature of several clinically used antimicrobial agents that target DHFR, such as trimethoprim.[5] By selectively inhibiting microbial DHFR, these compounds can disrupt the synthesis of essential metabolites, leading to bacteriostatic or bactericidal effects.[4]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of these compounds is determined by measuring their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
6-Alkyl-2,4-diaminopyrimidinesBacillus anthracis0.125 - 8[6]
Staphylococcus aureus0.125 - 8[6]
6-Chloro-2,4-diamino pyrimidineVarious bacteria and fungiLow Activity[18]
Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[1][19][20][21]

Principle: A standardized inoculum of a test microorganism is spread on an agar plate. Wells are then made in the agar, and the test compound is added to the wells. If the compound has antimicrobial activity, it will diffuse into the agar and create a zone of inhibition where microbial growth is prevented. The diameter of this zone is proportional to the antimicrobial activity of the compound.

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate.

  • Well Preparation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar plate using a sterile cork borer.[19]

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well. Include a negative control (solvent) and a positive control (a standard antibiotic).[19]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition around each well in millimeters.

  • Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.

Agar_Well_Diffusion_Workflow Start Start Step1 Prepare Agar Plates and Microbial Inoculum Start->Step1 Step2 Inoculate Agar Plates Step1->Step2 Step3 Create Wells in Agar Step2->Step3 Step4 Add Test Compounds to Wells Step3->Step4 Step5 Incubate Plates Step4->Step5 Step6 Measure Zones of Inhibition Step5->Step6 End Determine Antimicrobial Activity Step6->End

Caption: Workflow of the agar well diffusion assay for screening the antimicrobial activity of this compound derivatives.

Conclusion and Future Perspectives

This compound derivatives represent a versatile and promising scaffold in drug discovery, exhibiting a broad spectrum of biological activities. Their ability to potently inhibit key enzymes such as CDKs, DHFR, and COX provides a strong rationale for their further development as anticancer, antimicrobial, and anti-inflammatory agents. The structure-activity relationship studies within this class of compounds will continue to guide the design of more potent and selective drug candidates with improved pharmacokinetic and safety profiles. Future research should focus on elucidating the detailed molecular interactions of these derivatives with their targets, exploring their efficacy in in vivo disease models, and investigating potential combination therapies to enhance their therapeutic potential. The insights provided in this technical guide aim to facilitate and inspire further research in this exciting area of medicinal chemistry.

References

A Technical Guide to 6-Fluoropyrimidine-2,4-diamine: A Privileged Scaffold in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2,4-Diaminopyrimidine Scaffold

In the landscape of medicinal chemistry and drug development, certain molecular frameworks consistently emerge as cornerstones for the synthesis of bioactive compounds. The 2,4-diaminopyrimidine core is one such "privileged scaffold," renowned for its ability to mimic the hydrogen bonding patterns of purine bases, thereby enabling potent interactions with a multitude of biological targets, particularly the hinge region of protein kinases.[1][2] The strategic introduction of a fluorine atom at the 6-position elevates this scaffold's utility significantly. 6-Fluoropyrimidine-2,4-diamine is not merely a variation of the core; it is a highly versatile and reactive building block that offers medicinal chemists a unique combination of physicochemical benefits and synthetic handles for molecular elaboration.

The fluorine substituent imparts several advantageous properties. Its high electronegativity can modulate the pKa of the amino groups, influencing binding affinities and pharmacokinetic profiles. Furthermore, the C-F bond is relatively stable metabolically, yet the fluorine atom at the 6-position is an excellent leaving group for nucleophilic aromatic substitution (SNAr), providing a reliable and efficient route for introducing a wide array of functional groups. This guide provides an in-depth exploration of this compound as a pivotal building block, detailing its synthesis, core reactivity, and application in the construction of complex, biologically active molecules.

Physicochemical Profile and Data

A thorough understanding of a building block's properties is fundamental to its effective use in synthesis. The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 696-83-3[3]
Molecular Formula C₄H₅FN₄[3]
Molecular Weight 128.11 g/mol [3]
Boiling Point 408.1 °C at 760 mmHg[3]
Density 1.513 g/cm³[3]
pKa 3.13 ± 0.10 (Predicted)[3]
Appearance White to tan powder or crystals[4]

Synthesis of the Building Block: Crafting the Core Scaffold

The availability of a robust synthetic route to this compound is crucial for its widespread application. While multiple pathways exist for substituted diaminopyrimidines, a common and logical approach involves the sequential amination of a polyfluorinated pyrimidine precursor. The synthesis starting from commercially available 2,4,6-trifluoropyrimidine is a prime example of exploiting differential reactivity.

The rationale behind this approach lies in the activation of the pyrimidine ring towards nucleophilic attack by the electron-withdrawing fluorine atoms. The C4 and C6 positions are generally more electrophilic than the C2 position. By controlling the reaction conditions (temperature, stoichiometry), one can achieve selective substitution. The first amination often occurs at the most reactive position (C4 or C6), followed by a second amination.

G cluster_synthesis Proposed Synthesis of this compound start 2,4,6-Trifluoropyrimidine inter 2-Amino-4,6-difluoropyrimidine start->inter 1. NH₃ (aq) 2. Controlled Temp. final This compound inter->final 1. NH₃ (aq) or NH₄OH 2. Elevated Temp/Pressure

Caption: Proposed synthetic workflow for this compound.

Core Reactivity and Synthetic Utility

The true power of this compound lies in its predictable and versatile reactivity, which allows for the systematic construction of diverse chemical libraries. Its utility can be broadly categorized into two main reaction types: substitution at the C6-position and functionalization at the C5-position.

Nucleophilic Aromatic Substitution (SNAr) at the C6-Position

The fluorine atom at the C6 position is highly activated towards SNAr by the two ring nitrogens. This makes it an excellent electrophilic site for a wide range of nucleophiles. This reaction is a cornerstone of its application, enabling the introduction of side chains critical for modulating potency, selectivity, and pharmacokinetic properties.

Causality in Experimental Design:

  • Choice of Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are preferred as they can dissolve the pyrimidine substrate and stabilize the charged Meisenheimer intermediate, accelerating the reaction.

  • Choice of Base: A non-nucleophilic base such as K₂CO₃, Cs₂CO₃, or DIPEA is often required to deprotonate the incoming nucleophile (e.g., a phenol or amine), increasing its nucleophilicity without competing in the substitution reaction.

  • Reaction Temperature: While the C6-F bond is activated, elevated temperatures (e.g., 80-120 °C) are frequently necessary to drive the reaction to completion, particularly with less reactive nucleophiles.

G cluster_snar General SₙAr at the C6-Position start This compound product 6-Substituted-pyrimidine-2,4-diamine start->product Heat reagents Nucleophile (R-XH) (X = O, N, S) Base (e.g., K₂CO₃) Solvent (e.g., DMSO) reagents->product

Caption: General workflow for C6-functionalization via SₙAr.

Functionalization at the C5-Position

While the C6-position provides a handle for SNAr, the C5-position offers an orthogonal site for introducing diversity, typically through palladium-catalyzed cross-coupling reactions. This two-pronged approach is incredibly powerful for generating complex molecules. The process almost always begins with an electrophilic halogenation of the C5-position.

  • Iodination: Treatment with N-Iodosuccinimide (NIS) in a solvent like acetonitrile or DMF efficiently installs an iodine atom at the C5-position.[5][6] This step is highly regioselective due to the electronic nature of the pyrimidine ring.

  • Suzuki Cross-Coupling: The resulting 5-iodo-6-fluoropyrimidine-2,4-diamine is an ideal substrate for Suzuki coupling.[5] This reaction, catalyzed by a palladium complex (e.g., Pd(dppf)Cl₂), allows for the formation of a C-C bond with a wide variety of aryl or heteroaryl boronic acids or esters. This is a key strategy for extending the molecular structure to probe additional binding pockets in a target protein.

This sequential C6-substitution and C5-coupling strategy is a hallmark of modern kinase inhibitor synthesis.[7][8][9]

Application Profile: A Case Study in Kinase Inhibitor Synthesis

The 2,4-diaminopyrimidine scaffold is a well-established hinge-binding motif in numerous kinase inhibitors.[1][10] The two amino groups form critical hydrogen bonds with the backbone of the kinase hinge region. This compound serves as an ideal starting point for building potent and selective inhibitors, for example, against Cyclin-Dependent Kinases (CDKs).[8][11]

A typical synthetic strategy might involve:

  • SNAr at C6: Reaction of this compound with a substituted aniline or phenol to install a key pharmacophore.

  • Substitution at C2 or C4: Further modification of the exocyclic amino groups, for instance via another SNAr reaction if starting from a di- or tri-halogenated pyrimidine, or through acylation.

  • C5-Functionalization: Iodination followed by a Suzuki coupling to introduce an aryl group that can occupy a solvent-exposed region or a specific sub-pocket of the kinase active site.

This modular approach allows for systematic Structure-Activity Relationship (SAR) studies to optimize the inhibitor's properties.[12]

Detailed Experimental Protocols

To ensure the practical applicability of this guide, the following section provides a representative, self-validating protocol for a key transformation.

Protocol 1: Synthesis of N4-(4-methoxyphenyl)-6-fluoropyrimidine-2,4-diamine via Buchwald-Hartwig Cross-Coupling (Illustrative)

This protocol is an illustrative adaptation based on common procedures for N-arylation of aminopyrimidines, a reaction class for which the 6-fluoro-2,4-diamino scaffold is well-suited.

Objective: To demonstrate the N-arylation of one of the amino groups, a common strategy in fragment-based drug design and library synthesis.

Materials:

  • This compound (1.0 eq)

  • 1-bromo-4-methoxybenzene (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To a dry, oven-baked flask under an inert atmosphere (Argon or Nitrogen), add this compound, 1-bromo-4-methoxybenzene, Xantphos, and Sodium tert-butoxide.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene via syringe, followed by the addition of Pd₂(dba)₃.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.

Rationale: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction. The choice of a bulky phosphine ligand like Xantphos is critical to facilitate the reductive elimination step and prevent side reactions. Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this transformation in an aprotic solvent like toluene.

Conclusion and Future Outlook

This compound has firmly established itself as a high-value building block in synthetic and medicinal chemistry. Its utility is rooted in a combination of desirable physicochemical properties conferred by the fluorine atom and a predictable, dual-mode reactivity profile. The ability to perform selective SNAr at the C6-position and engage in orthogonal cross-coupling reactions at the C5-position provides a robust platform for the rapid generation of molecular complexity. As the demand for novel, highly selective kinase inhibitors and other targeted therapeutics continues to grow, the strategic application of scaffolds like this compound will undoubtedly remain a key enabler of innovation in drug discovery.

References

Discovery and history of 6-fluoropyrimidine compounds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Guide to the Discovery, History, and Medicinal Chemistry of 6-Fluoropyrimidine Compounds

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: A New Era in Chemotherapy

The mid-20th century marked a pivotal era in the fight against cancer, transitioning from rudimentary treatments to a more strategic, molecular-level attack on malignant cells.[1][2] It was within this crucible of burgeoning biochemical understanding that the story of fluoropyrimidines began—a narrative of rational drug design, serendipitous discovery, and iterative innovation that would fundamentally alter the landscape of cancer therapy.[3] This guide provides a comprehensive exploration of the discovery and history of 6-fluoropyrimidine compounds, with a primary focus on the seminal drug 5-fluorouracil (5-FU) and its clinically significant derivatives. We will delve into the causal nexus behind their development, the intricate chemistry of their synthesis, their mechanisms of action, and the evolution of strategies to enhance their efficacy and mitigate their toxicity.

The Genesis of a Targeted Approach: The 5-Fluorouracil Breakthrough

The conceptual seed for 5-fluorouracil was planted in the observation that liver tumors preferentially absorbed the pyrimidine base uracil at a higher rate than normal liver cells.[3] This finding sparked the hypothesis that a modified, "fraudulent" uracil molecule could be selectively taken up by cancer cells, thereby disrupting their replication. This led to the pioneering work of Charles Heidelberger, who, inspired by the enzymatic inhibition properties of fluorine in fluoroacetic acid, proposed the synthesis of a fluorinated uracil.[3]

In 1957, at Hoffmann-La Roche, the chemists Robert Duschinsky and Robert Schnitzer successfully synthesized 5-fluorouracil, a molecule where the hydrogen atom at the 5th position of the uracil ring was replaced by a fluorine atom.[4] This seemingly minor substitution had profound biological consequences. The fluorine atom's high electronegativity and small size were key to its potent anticancer activity.

The initial synthesis of 5-FU presented considerable challenges, including the use of highly toxic reagents like ethyl fluoroacetate.[4] Over time, more efficient and safer methods were developed, including the direct fluorination of uracil.[5]

Why the 5-Position? The Rationale Behind the Design

The choice of the 5-position for fluorination was a stroke of genius rooted in an understanding of nucleotide metabolism. The enzyme thymidylate synthase (TS) is responsible for the methylation of deoxyuridine monophosphate (dUMP) at the C5 position to form deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[6] The fluorine atom at the C5 position of 5-FU's active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), acts as an insurmountable roadblock for this enzymatic reaction. The carbon-fluorine bond is exceptionally strong, and the fluorine atom's electronegativity prevents the necessary electrophilic attack by the methyl group from the cofactor N5,N10-methylenetetrahydrofolate.[7] This leads to the formation of a stable ternary complex between FdUMP, thymidylate synthase, and the cofactor, effectively shutting down dTMP synthesis and leading to "thymineless death" in rapidly dividing cancer cells.[6]

In contrast, the synthesis of 6-fluorouracil by Wempen and Fox in 1964 yielded a compound with minimal biological activity.[1][8] This underscored the critical importance of the 5-position for potent inhibition of thymidylate synthase.

Mechanism of Action: A Multi-pronged Attack

The anticancer effects of 5-fluorouracil are not solely attributable to the inhibition of thymidylate synthase. Its cytotoxicity stems from a multi-pronged attack on cellular processes, primarily through its incorporation into both RNA and DNA.[9][10]

  • Inhibition of Thymidylate Synthase: As previously discussed, the active metabolite FdUMP forms a stable inhibitory complex with thymidylate synthase, leading to a depletion of dTMP and subsequent disruption of DNA synthesis.[6]

  • Incorporation into RNA: The 5-FU metabolite fluorouridine triphosphate (FUTP) is incorporated into various RNA species in place of uridine triphosphate (UTP).[10] This leads to disruptions in RNA processing, maturation, and function. Recent research has highlighted the profound impact of 5-FU on ribosomal RNA (rRNA), impairing ribosome biogenesis and protein synthesis, which is now considered a primary mechanism of action in gastrointestinal cancers.[11]

  • Incorporation into DNA: The metabolite 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) can be incorporated into DNA in place of deoxythymidine triphosphate (dTTP).[12] This incorporation can lead to DNA fragmentation and instability.

The interplay of these three mechanisms contributes to the overall cytotoxic effect of 5-FU, though the relative importance of each can vary depending on the cancer type and the specific metabolic profile of the tumor.[9]

Mechanism of Action of 5-Fluorouracil cluster_0 Cellular Uptake and Metabolism cluster_1 Cytotoxic Effects 5-FU 5-FU FUMP FUMP 5-FU->FUMP OPRT FUDR FUDR 5-FU->FUDR UP FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP FdUDP FdUDP FUDP->FdUDP RR RNA_Dysfunction RNA Dysfunction (rRNA, mRNA, tRNA) FUTP->RNA_Dysfunction Incorporation FUDR->FUMP UK FdUMP FdUMP FUDR->FdUMP TK TS_Inhibition Thymidylate Synthase Inhibition FdUMP->TS_Inhibition Inhibition FdUTP FdUTP FdUDP->FdUTP DNA_Damage DNA Damage and Fragmentation FdUTP->DNA_Damage Incorporation Cell_Death Apoptosis RNA_Dysfunction->Cell_Death TS_Inhibition->Cell_Death Thymineless Death DNA_Damage->Cell_Death

Caption: Metabolic activation and cytotoxic mechanisms of 5-fluorouracil.

The Evolution to Oral Fluoropyrimidines: Enhancing Convenience and Efficacy

Despite its efficacy, intravenous administration of 5-FU is associated with inconvenient treatment schedules and variable pharmacokinetics due to rapid degradation by the enzyme dihydropyrimidine dehydrogenase (DPD).[13] This spurred the development of oral fluoropyrimidine prodrugs designed to improve patient convenience, provide sustained drug exposure, and achieve tumor-selective activation.[14][15]

Tegafur: The First Oral Prodrug

Tegafur, synthesized in 1967, was the first orally active 5-FU prodrug.[2] It is gradually metabolized to 5-FU in the liver, providing a more sustained release of the active drug.[16] To further enhance its efficacy, tegafur is often co-administered with uracil in a 1:4 molar ratio, a combination known as UFT. Uracil competitively inhibits DPD, the primary enzyme responsible for 5-FU catabolism, thereby increasing the bioavailability and prolonging the half-life of 5-FU.[16]

Capecitabine: A Rationally Designed, Tumor-Activated Prodrug

Capecitabine (Xeloda®) represents a pinnacle of rational prodrug design.[14] It is an orally administered fluoropyrimidine carbamate that is converted to 5-FU through a three-step enzymatic cascade.[17] The final and rate-limiting step is catalyzed by the enzyme thymidine phosphorylase (TP), which is significantly more active in many tumor tissues compared to normal tissues.[14] This tumor-preferential activation is designed to generate high concentrations of 5-FU at the tumor site, thereby maximizing its anticancer effect while minimizing systemic toxicity.[18]

Metabolic Activation of Capecitabine Capecitabine Capecitabine (Oral) 5'-DFCR 5'-Deoxy-5-fluorocytidine Capecitabine->5'-DFCR Carboxylesterase (Liver) 5'-DFUR 5'-Deoxy-5-fluorouridine 5'-DFCR->5'-DFUR Cytidine Deaminase (Liver and Tumor) 5-FU 5-Fluorouracil (Active) 5'-DFUR->5-FU Thymidine Phosphorylase (Tumor)

Caption: Three-step enzymatic activation of the oral prodrug capecitabine.

Quantitative Comparison of Fluoropyrimidine Compounds

The following tables summarize key pharmacokinetic and cytotoxic parameters for 5-FU and its major oral prodrugs.

Table 1: Comparative Pharmacokinetic Parameters

ParameterIntravenous 5-Fluorouracil (5-FU)Oral CapecitabineOral Tegafur-Uracil (UFT)
Route of Administration IntravenousOralOral
Bioavailability (%) 100~70 (as 5'-DFUR)Tegafur is well absorbed
Time to Peak Plasma Concentration (Tmax) Minutes~1-2 hours~1 hour
Elimination Half-life (t½) 8-20 minutes~0.5-1 hour (Capecitabine)~11 hours (Tegafur)

Data compiled from multiple sources.

Table 2: Comparative in vitro Cytotoxicity (IC50 Values)

CompoundCell LineIC50 (µM)
5-FluorouracilMCF-7 (Breast)11.7
5-FluorouracilHepG2 (Liver)0.21
5-FluorouracilA549 (Lung)1.7
5-FluorouracilHCT116 (Colon)13.575
Doxifluridine (5'-DFUR)VariousGenerally lower than 5-FU
CapecitabinePC3 (Prostate)5.195 (as 13c derivative)

IC50 values are highly dependent on the cell line and experimental conditions. Data compiled from various sources.[18][19][20][21]

Experimental Protocols: A Glimpse into the Lab

The development and characterization of fluoropyrimidine compounds rely on a suite of standardized in vitro assays.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the fluoropyrimidine compound for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT Assay Workflow Cell_Seeding 1. Cell Seeding (96-well plate) Compound_Treatment 2. Compound Treatment (Serial Dilutions) Cell_Seeding->Compound_Treatment MTT_Addition 3. MTT Addition (Formation of Formazan) Compound_Treatment->MTT_Addition Solubilization 4. Solubilization (DMSO) MTT_Addition->Solubilization Absorbance_Reading 5. Absorbance Reading (570 nm) Solubilization->Absorbance_Reading IC50_Determination 6. IC50 Determination Absorbance_Reading->IC50_Determination

Caption: A simplified workflow of the MTT cytotoxicity assay.

Protocol 2: Thymidylate Synthase Inhibition Assay

This spectrophotometric assay measures the activity of thymidylate synthase by monitoring the conversion of dUMP to dTMP.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing dUMP, the cofactor N5,N10-methylenetetrahydrofolate, and a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of the fluoropyrimidine metabolite (e.g., FdUMP) to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding purified thymidylate synthase enzyme.

  • Spectrophotometric Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor during the reaction.

  • Data Analysis: Calculate the rate of the enzymatic reaction in the presence and absence of the inhibitor to determine the inhibitory potency (e.g., IC50 or Ki).

Challenges and Future Directions: The Continuing Evolution

Despite their success, the clinical utility of fluoropyrimidines is often limited by both innate and acquired drug resistance.[15] Mechanisms of resistance are multifaceted and can include:

  • Upregulation of thymidylate synthase expression.

  • Alterations in the activity of enzymes involved in 5-FU metabolism.

  • Enhanced DNA repair mechanisms.

  • Evasion of apoptosis.

Overcoming these resistance mechanisms is a major focus of ongoing research. Strategies being explored include the development of novel fluoropyrimidine derivatives, combination therapies with other anticancer agents, and the use of pharmacogenomics to identify patients most likely to respond to treatment.

The story of 6-fluoropyrimidine compounds is a testament to the power of rational drug design and the relentless pursuit of more effective and less toxic cancer therapies. From the foundational discovery of 5-fluorouracil to the sophisticated design of tumor-activated prodrugs, this class of compounds continues to be a cornerstone of modern oncology and a fertile ground for future innovation.

References

The Privileged Core: A Technical Guide to 6-Fluoropyrimidine-2,4-diamine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Power of the Fragment

In the landscape of modern drug discovery, the pursuit of novel chemical matter with therapeutic potential is a paramount challenge. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy, offering a rational approach to identifying and optimizing lead compounds.[1][2] This guide delves into the utility of a particularly compelling fragment, 6-Fluoropyrimidine-2,4-diamine, a privileged core that has demonstrated significant potential in the generation of high-quality starting points for drug development programs. We will explore its intrinsic properties, its application in screening campaigns, and the strategic considerations for its evolution from a mere "hit" to a potent and selective lead molecule.

Unveiling the Core: Physicochemical Properties and Synthesis of this compound

This compound, with the chemical formula C4H5FN4 and a molecular weight of 128.11 g/mol , is a heterocyclic aromatic compound belonging to the aminopyrimidine class.[3][4] Its structure, characterized by a pyrimidine ring substituted with two amino groups and a fluorine atom, endows it with a unique combination of properties that make it an attractive starting point for drug discovery.

Key Physicochemical Characteristics

The strategic placement of the fluorine atom and amino groups on the pyrimidine ring dictates the fragment's behavior in a biological context. The fluorine atom can modulate the pKa of the amino groups, influence metabolic stability, and participate in favorable interactions with protein targets, such as hydrogen bonds and halogen bonds. The two amino groups provide crucial hydrogen bond donor capabilities, enabling the fragment to anchor itself within a protein's binding site.

PropertyValueSource
Molecular Formula C4H5FN4[3][4]
Molecular Weight 128.11 g/mol [3][4]
Boiling Point 408.1 °C at 760 mmHg[3]
Flash Point 200.6 °C[3]
Density 1.513 g/cm³[3]
pKa 3.13 ± 0.10 (Predicted)[3]

These properties align well with the "Rule of Three," a guideline for desirable fragment characteristics: molecular weight < 300 Da, cLogP < 3, number of hydrogen bond donors and acceptors < 3 each, and number of rotatable bonds < 3.[1]

Synthetic Approaches: A Verifiable Pathway

The synthesis of this compound and its precursors is well-documented in the chemical literature. A common and reliable route involves the transformation of 2,4-diamino-6-hydroxypyrimidine.

Step-by-Step Synthesis of 2,4-Diamino-6-chloropyrimidine (a key intermediate):

  • Starting Material: 2,4-Diamino-6-hydroxypyrimidine.[5]

  • Chlorination: The starting material is treated with phosphorus oxychloride (POCl3).[5]

  • Reaction Conditions: The mixture is stirred at an elevated temperature (e.g., 97 °C) for several hours.[5]

  • Work-up: The reaction mixture is carefully quenched with ice water and then heated to hydrolyze any remaining POCl3. The pH is adjusted to 8 with a base (e.g., NaOH), and the product is extracted with an organic solvent (e.g., ethyl acetate).[5]

  • Purification: The crude product is purified to yield 2,4-diamino-6-chloropyrimidine.[5]

The subsequent conversion of the chloro-intermediate to the fluoro-derivative can be achieved through nucleophilic aromatic substitution with a fluoride source.

The Fragment in Action: Application in Drug Discovery

The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs, particularly as inhibitors of dihydrofolate reductase (DHFR) and various kinases.[6] This history of success underscores the potential of this compound as a versatile fragment for a wide range of biological targets.

A Privileged Fragment for Diverse Targets

The diaminopyrimidine core is known to mimic the binding of the purine and pyrimidine bases of ATP, making it an excellent starting point for the development of kinase inhibitors. Furthermore, its ability to form key hydrogen bond interactions with the backbone of DHFR has led to the development of potent antibacterial and antiprotozoal agents.[6] The introduction of a fluorine atom at the 6-position can enhance binding affinity and selectivity for specific targets.

The FBDD Workflow with this compound

The journey of a fragment from initial screening to a lead compound is a systematic and iterative process.[7][8]

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Fragment-to-Lead Optimization cluster_3 Lead Compound Screening Fragment Library Screening (including this compound) Hit_ID Hit Identification Screening->Hit_ID Biophysical Methods Validation Hit Validation (Orthogonal Methods) Hit_ID->Validation Structure Structural Biology (X-ray, NMR) Validation->Structure SBDD Structure-Based Design Structure->SBDD Med_Chem Medicinal Chemistry (Growing, Linking, Merging) SBDD->Med_Chem SAR SAR Analysis Med_Chem->SAR SAR->SBDD Iterative Cycles Lead Optimized Lead Compound SAR->Lead

Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.

Experimental Protocols: A Practical Guide

The success of an FBDD campaign relies on the robust and sensitive detection of weak fragment binding.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray crystallography are the cornerstones of this process.

19F NMR for Fragment Screening: A Sensitive Probe

The presence of a fluorine atom in this compound makes 19F NMR an exceptionally powerful screening tool.[10] Since fluorine is not naturally abundant in biological systems, the 19F NMR spectrum is free from background signals, providing a clean window to observe fragment binding.[10]

Step-by-Step Protocol for 19F NMR Fragment Screening:

  • Sample Preparation:

    • Prepare a stock solution of the target protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare stock solutions of the fragment library, including this compound, typically in DMSO-d6.

    • Create fragment mixtures (cocktails) to increase screening throughput.

  • NMR Data Acquisition:

    • Acquire a reference 19F NMR spectrum of the fragment cocktail in the absence of the protein.

    • Acquire a second 19F NMR spectrum of the same fragment cocktail in the presence of the target protein.

  • Data Analysis:

    • Compare the two spectra. A significant reduction in the signal intensity or broadening of a specific 19F resonance indicates binding of that fragment to the protein.[11]

    • Deconvolute the "hit" cocktail to identify the individual binding fragment.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that provides real-time data on the kinetics (association and dissociation rates) and affinity of fragment binding.[12][13]

Step-by-Step Protocol for SPR Analysis:

  • Sensor Chip Preparation:

    • Immobilize the target protein onto a suitable sensor chip (e.g., CM5 chip via amine coupling).[14]

  • Binding Analysis:

    • Inject a series of concentrations of the fragment (analyte) over the immobilized protein surface (ligand).

    • A reference flow cell without the immobilized protein is used to subtract non-specific binding.

  • Data Analysis:

    • The binding of the fragment causes a change in the refractive index at the sensor surface, which is measured in response units (RU).

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[13]

X-ray Crystallography for Structural Insights

X-ray crystallography provides high-resolution three-dimensional structures of the protein-fragment complex, revealing the precise binding mode and key interactions.[15][16] This information is invaluable for structure-based drug design.

Step-by-Step Workflow for X-ray Crystallography:

  • Crystallization:

    • Obtain high-purity, concentrated protein.

    • Screen a wide range of crystallization conditions to obtain well-diffracting crystals of the apo-protein.[17]

  • Fragment Soaking or Co-crystallization:

    • Soak the apo-protein crystals in a solution containing a high concentration of the fragment.

    • Alternatively, co-crystallize the protein in the presence of the fragment.

  • Data Collection and Structure Determination:

    • Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.

    • Process the diffraction data and solve the crystal structure to visualize the electron density map of the fragment in the protein's binding site.[16]

From Fragment to Lead: The Path of Optimization

Once a fragment hit like this compound is validated and its binding mode is understood, the next crucial phase is to evolve it into a more potent lead compound.[18][19] This is typically achieved through three main strategies:

  • Fragment Growing: Adding chemical moieties to the fragment to explore adjacent pockets in the binding site and form additional favorable interactions.[19][20]

  • Fragment Linking: Connecting two or more fragments that bind to different, but nearby, sites on the protein.[19][20]

  • Fragment Merging: Combining the structural features of two or more overlapping fragments into a single, more potent molecule.[19][20]

Optimization_Strategies cluster_0 Initial Fragment Hit cluster_1 Optimization Strategies cluster_2 Outcome Fragment This compound Growing Fragment Growing Fragment->Growing Linking Fragment Linking Fragment->Linking Merging Fragment Merging Fragment->Merging Lead Potent Lead Compound Growing->Lead Linking->Lead Merging->Lead

Caption: Key strategies for fragment-to-lead optimization.

The choice of optimization strategy is guided by the structural information obtained from X-ray crystallography or NMR, as well as computational modeling.[21]

Conclusion: A Privileged Scaffold for Future Discoveries

This compound represents a highly valuable and versatile fragment for drug discovery. Its favorable physicochemical properties, synthetic accessibility, and proven track record as a core scaffold in bioactive molecules make it an excellent starting point for FBDD campaigns targeting a wide array of proteins. By leveraging the powerful biophysical techniques of NMR, SPR, and X-ray crystallography, researchers can effectively identify and characterize its binding to novel targets. Subsequent rational, structure-guided optimization can then transform this simple yet elegant fragment into the next generation of innovative therapeutics.

References

A Strategic Guide to Identifying and Validating Therapeutic Targets for 6-Fluoropyrimidine-2,4-diamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-Fluoropyrimidine-2,4-diamine scaffold represents a privileged structure in medicinal chemistry, poised for the development of targeted therapeutics. Its inherent ability to mimic the purine core of adenosine triphosphate (ATP) makes it a prime candidate for inhibiting a vast array of enzymes, particularly protein kinases. The strategic incorporation of a fluorine atom can enhance metabolic stability and binding affinity, further increasing the therapeutic potential.[1][2][3][4] This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically identify and validate novel therapeutic targets for this promising class of compounds. We will delve into the causality behind experimental choices, from initial computational screening to rigorous cellular validation, ensuring a scientifically sound and efficient path to lead candidate selection.

Introduction: The this compound Scaffold

The therapeutic potential of this compound analogs is rooted in their chemical architecture. The core 2,4-diaminopyrimidine structure is a well-established "hinge-binding" motif, capable of forming critical hydrogen bonds within the ATP-binding pocket of many protein kinases.[5] This interaction competitively inhibits the kinase from binding its natural substrate, ATP, thereby blocking downstream signaling pathways.

The introduction of a fluorine atom at the 6-position is a deliberate design choice. Fluorine's high electronegativity and small size can modulate the electronic properties of the pyrimidine ring, often leading to:

  • Enhanced Binding Affinity: Through favorable electrostatic interactions with the target protein.[3][6]

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to oxidative metabolism and increasing its in-vivo half-life.[1][4]

  • Increased Lipophilicity: Facilitating better cell membrane permeability and bioavailability.[4]

Given these properties, protein kinases stand out as the most probable and high-value target class for these analogs. Dysregulation of kinase activity is a known driver of numerous pathologies, including cancer, and inflammatory and autoimmune diseases, making them highly sought-after drug targets.[7][8]

A Multi-Pronged Strategy for Target Identification

Identifying the specific kinase(s) that a novel this compound analog inhibits requires a systematic and multi-faceted approach. Relying on a single method is insufficient; instead, a logical workflow that progresses from broad, predictive techniques to highly specific, biologically relevant assays is essential for confident target identification.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Functional Analysis in_silico In Silico Screening (Virtual Docking) biochemical In Vitro Biochemical Screen (Kinase Panel) in_silico->biochemical Prioritize Panel engagement Target Engagement Assays (CETSA, NanoBRET) biochemical->engagement Validate Hits pathway Pathway Modulation (Western Blot) engagement->pathway Confirm Mechanism phenotype Phenotypic Assays (Viability, Apoptosis) pathway->phenotype Link to Function

Figure 1: A logical workflow for target identification and validation.

Step 1: In Vitro Biochemical Screening (Kinome Profiling)

The most direct and empirical first step is to assess the inhibitory activity of the analog against a broad panel of purified kinases. This provides a direct measure of biochemical potency (typically as an IC50 value) and an initial view of selectivity.

Causality: This unbiased screen is critical for hypothesis generation. Rather than assuming a target, this approach surveys a large portion of the human kinome (over 500 kinases) to reveal both expected and unexpected interactions.[7][9] This helps to identify potent primary targets and flag potential off-targets that could lead to toxicity later in development.

Experimental Protocol: Broad Kinase Panel Screening

  • Compound Preparation: Solubilize the this compound analog in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Execution: Submit the compound to a specialized contract research organization (CRO) that offers kinase profiling services (e.g., Pharmaron, Reaction Biology, Eurofins DiscoverX).[9] These services utilize robust assay formats like TR-FRET, ADP-Glo™, or radiometric assays to measure kinase activity.[7][10][11]

  • Initial Screen: Perform a single-point screen at a high concentration (e.g., 1-10 µM) against a large panel of kinases (>400).

  • Hit Confirmation: For kinases showing significant inhibition (>70-80%), perform a dose-response analysis by testing a series of compound concentrations (e.g., 10-point, 3-fold serial dilutions) to determine the IC50 value.

  • Data Analysis: Analyze the dose-response curves using a sigmoidal fit to calculate precise IC50 values.

Data Presentation: Representative Kinase Inhibition Data

Target KinaseKinase Family% Inhibition @ 1 µMIC50 (nM)Therapeutic Area
PAK4 STE2098% 15 Oncology
CDK7 CMGC95% 25 Oncology
MK2CAMK88%110Inflammation
FLT3Tyrosine Kinase75%250Oncology
VEGFR2Tyrosine Kinase35%>1000(Off-target)
EGFRTyrosine Kinase12%>10,000(Off-target)

Table 1: Hypothetical screening data for a novel analog, identifying PAK4 and CDK7 as primary targets.[12][13][14]

Cellular Target Engagement: Confirming the Hit in a Biological Context

A compound that inhibits a purified enzyme in a test tube may not necessarily engage that same target within the complex environment of a living cell. Cellular target engagement assays are crucial to confirm that the analog can cross the cell membrane, reach its intended target, and bind to it at physiologically relevant concentrations.

Method 1: Cellular Thermal Shift Assay (CETSA®)

Causality: CETSA® is based on the principle of ligand-induced thermal stabilization.[15] When a protein binds to a ligand (like our inhibitor), it becomes more resistant to heat-induced denaturation.[16][17] By heating intact cells treated with the compound and measuring the amount of soluble target protein remaining, we can directly confirm binding. This is a label-free method, requiring no modification of the compound or the target protein.[18][19]

G cluster_0 Untreated Cells (Control) cluster_1 Inhibitor-Treated Cells c_cells Cells c_heat Heat Treatment (Temperature Gradient) c_cells->c_heat c_lysis Lysis & Centrifugation c_heat->c_lysis c_result Protein Denatures & Aggregates c_lysis->c_result c_sds SDS-PAGE / Western Blot c_result->c_sds t_cells Cells + Inhibitor t_heat Heat Treatment (Temperature Gradient) t_cells->t_heat t_lysis Lysis & Centrifugation t_heat->t_lysis t_result Target Protein Stabilized & Soluble t_lysis->t_result t_sds SDS-PAGE / Western Blot t_result->t_sds

Figure 2: Workflow demonstrating the principle of CETSA®.

Experimental Protocol: CETSA® for Target Engagement

  • Cell Culture: Culture cells known to express the target kinase (e.g., A549 cells for PAK4) to ~80% confluency.

  • Compound Treatment: Treat cells with the analog (e.g., at 1 µM and 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Heating Step: Aliquot cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[19]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).

  • Separation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection: Analyze the supernatant (soluble fraction) by Western blot using a specific antibody against the target protein (e.g., anti-PAK4 antibody).

  • Data Analysis: Quantify the band intensity at each temperature. A shift in the melting curve to a higher temperature in the drug-treated samples confirms target engagement.[20]

Method 2: NanoBRET™ Target Engagement Assay

Causality: The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells using bioluminescence resonance energy transfer (BRET).[21][22] The target protein is expressed as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that reversibly binds the target's active site serves as the energy acceptor.[23][24] When the tracer binds, BRET occurs. A test compound that competes with the tracer for the binding site will displace it, leading to a dose-dependent decrease in the BRET signal, allowing for quantitative measurement of intracellular affinity.[25]

Experimental Protocol: NanoBRET™ Target Engagement

  • Cell Preparation: Transfect cells (e.g., HEK293) with a vector encoding the target kinase fused to NanoLuc® luciferase.

  • Plating: Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.

  • Compound Addition: Add serial dilutions of the this compound analog to the cells.

  • Tracer Addition: Add the specific NanoBRET™ tracer and the NanoLuc® substrate (furimazine) to all wells.

  • Signal Detection: Incubate for 2 hours at 37°C. Measure the donor emission (460nm) and acceptor emission (618nm) using a luminometer.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the compound concentration to determine the intracellular IC50.[24]

Target Validation and Downstream Functional Analysis

Confirming target engagement is a critical milestone, but it must be linked to a functional cellular outcome. Target validation experiments aim to prove that inhibition of the target kinase by the analog leads to the desired biological effect.

Pathway Modulation: Western Blot for Phospho-Substrates

Causality: Kinases function by phosphorylating specific downstream substrate proteins. A direct consequence of inhibiting a target kinase should be a reduction in the phosphorylation of its known substrates. Western blotting with phospho-specific antibodies is the gold-standard method to visualize this effect.[26]

G inhibitor 6-Fluoropyrimidine Analog kinase Target Kinase (e.g., PAK4) inhibitor->kinase Inhibits substrate Substrate (e.g., LIMK1) kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate (p-LIMK1) substrate->p_substrate phenotype Cellular Effect (e.g., Cytoskeletal Changes, Apoptosis) p_substrate->phenotype Leads to

Figure 3: A simplified signaling pathway illustrating target validation.

Experimental Protocol: Phospho-Substrate Western Blot

  • Cell Treatment: Treat cancer cells (e.g., A549) with increasing concentrations of the analog for a defined period (e.g., 2, 6, or 24 hours).

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane (e.g., with 5% BSA or non-fat milk) and incubate overnight with primary antibodies against the phosphorylated substrate (e.g., anti-p-LIMK1 for PAK4) and the total substrate (anti-LIMK1) as a loading control.

  • Detection: Incubate with a secondary HRP-conjugated antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: A dose-dependent decrease in the phospho-substrate signal relative to the total substrate signal validates the on-target activity of the compound.[26]

Cellular Phenotypic Assays

Causality: The ultimate goal of a targeted therapeutic is to elicit a specific, disease-modifying phenotype. For an anti-cancer agent, this could be the inhibition of cell growth, induction of apoptosis, or prevention of metastasis. These assays connect the molecular mechanism of action to a whole-cell functional outcome.[27][28]

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the analog for 72 hours.

  • Assay: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolic activity and cell viability.

  • Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The this compound scaffold is a powerful starting point for the development of novel targeted therapies, particularly kinase inhibitors. The strategic workflow outlined in this guide—progressing from broad biochemical profiling to rigorous cellular target engagement and functional validation—provides a robust and efficient framework for identifying and prioritizing therapeutic targets. By understanding the causality behind each experimental step and employing self-validating protocols, researchers can confidently advance promising analogs from initial hits to lead candidates, ultimately accelerating the journey toward new medicines.

References

Methodological & Application

Synthesis of 6-Fluoropyrimidine-2,4-diamine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Fluoropyrimidine-2,4-diamine is a key heterocyclic compound with significant interest in medicinal chemistry and drug development. Its structural motif is present in a variety of biologically active molecules, including inhibitors of dihydrofolate reductase (DHFR), which are crucial targets for antimicrobial and anticancer therapies. The introduction of a fluorine atom at the 6-position of the 2,4-diaminopyrimidine scaffold can profoundly influence the compound's physicochemical properties, such as its metabolic stability, binding affinity to target proteins, and overall pharmacokinetic profile.

This application note provides a comprehensive, three-step synthesis protocol for this compound, commencing from readily available starting materials. The described methodology is designed to be robust and reproducible, offering researchers a reliable pathway to access this important fluorinated pyrimidine derivative. Each step is accompanied by detailed procedural information, mechanistic insights, and safety considerations to ensure successful execution in a laboratory setting.

Overall Synthesis Strategy

The synthesis of this compound is accomplished through a three-step sequence, beginning with the construction of the pyrimidine ring, followed by chlorination and subsequent nucleophilic aromatic substitution to introduce the fluorine atom.

Synthesis_Workflow cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Fluorination A Guanidine Hydrochloride + Ethyl Cyanoacetate B 2,4-Diamino-6-hydroxypyrimidine A->B  NaOEt, EtOH, Reflux   C 2,4-Diamino-6-chloropyrimidine B->C  POCl3, Heat   D This compound C->D  KF, Sulfolane, Heat  

Caption: Overall workflow for the synthesis of this compound.

Step 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine

This initial step involves the condensation of guanidine with ethyl cyanoacetate to form the pyrimidine core. This is a classic and reliable method for constructing this heterocyclic system.[1][2][3][4]

Reaction Scheme

Caption: Formation of the pyrimidine ring.

Materials and Reagents
ReagentMolecular Weight ( g/mol )QuantityMoles
Sodium22.9923 g1.0
Anhydrous Ethanol46.07500 mL-
Ethyl Cyanoacetate113.12113 g1.0
Guanidine Hydrochloride95.5397 g1.02
Glacial Acetic Acid60.0567 mL-
Protocol
  • Preparation of Sodium Ethoxide Solution: In a 1 L round-bottom flask equipped with a reflux condenser and a drying tube, prepare a solution of sodium ethoxide by carefully adding 23 g (1.0 g atom) of sodium metal to 250 mL of anhydrous ethanol. Allow the sodium to dissolve completely.

  • Reaction with Ethyl Cyanoacetate: Once the sodium has dissolved and the solution has cooled, add 113 g (1.0 mol) of ethyl cyanoacetate.[1][3]

  • Preparation of Guanidine Solution: In a separate flask, prepare another sodium ethoxide solution using the same proportions (23 g of sodium in 250 mL of anhydrous ethanol). To this solution, add 97 g (1.02 mol) of guanidine hydrochloride. Filter the resulting mixture to remove the precipitated sodium chloride.

  • Condensation Reaction: Add the clear filtrate containing the free guanidine base to the solution of ethyl sodiocyanoacetate.

  • Reflux: Heat the reaction mixture under reflux for 2 hours.

  • Work-up: After the reflux period, evaporate the mixture to dryness. Dissolve the solid residue in 325 mL of boiling water and acidify with 67 mL of glacial acetic acid.

  • Isolation: Cool the solution to induce crystallization. Collect the resulting yellow needles of 2,4-diamino-6-hydroxypyrimidine by filtration, wash with cold water, and dry. An expected yield of 80-82% can be achieved.[1][3]

Step 2: Chlorination of 2,4-Diamino-6-hydroxypyrimidine

The hydroxyl group at the 6-position is converted to a chloro group using phosphorus oxychloride (POCl₃). This transformation is a critical step as the chloro substituent is a good leaving group for the subsequent nucleophilic aromatic substitution.[2][5][6][7]

Reaction Scheme

step2 A 2,4-Diamino-6-hydroxypyrimidine B 2,4-Diamino-6-chloropyrimidine A->B  POCl3, 97°C, 17h  

Caption: Chlorination of the pyrimidine ring.

Materials and Reagents
ReagentMolecular Weight ( g/mol )QuantityMoles
2,4-Diamino-6-hydroxypyrimidine126.121.00 g7.93 mmol
Phosphorus Oxychloride (POCl₃)153.339 mL-
Protocol
  • Reaction Setup: In a flask equipped with a reflux condenser, add 1.00 g (7.93 mmol) of 2,4-diamino-6-hydroxypyrimidine to 9 mL of phosphorus oxychloride.

  • Heating: Stir the mixture and heat at 97 °C for 17 hours.[5]

  • Quenching: After the reaction is complete, carefully and slowly add the reaction mixture to ice water. Then, stir the aqueous solution at 90 °C for 1 hour to hydrolyze any remaining POCl₃.

  • Neutralization and Extraction: Adjust the pH of the solution to 8 with a sodium hydroxide solution. Extract the product with ethyl acetate (3 x 150 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain 2,4-diamino-6-chloropyrimidine as a white solid. A typical yield is around 85%.[5]

Step 3: Fluorination of 2,4-Diamino-6-chloropyrimidine

The final step involves a nucleophilic aromatic substitution reaction where the chloro group is displaced by a fluoride ion. This is a halogen exchange (Halex) reaction. The use of a polar aprotic solvent is crucial for the solubility and reactivity of the fluoride salt.[8][9]

Reaction Scheme

step3 A 2,4-Diamino-6-chloropyrimidine B This compound A->B  KF, Sulfolane, Heat  

Caption: Nucleophilic aromatic substitution for fluorination.

Materials and Reagents
ReagentMolecular Weight ( g/mol )Quantity (Example)Moles (Example)
2,4-Diamino-6-chloropyrimidine144.561.45 g10 mmol
Potassium Fluoride (KF)58.101.16 g20 mmol
Sulfolane120.1720 mL-
Protocol
  • Reaction Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, add 1.45 g (10 mmol) of 2,4-diamino-6-chloropyrimidine, 1.16 g (20 mmol) of anhydrous potassium fluoride, and 20 mL of sulfolane. For enhanced reactivity, spray-dried potassium fluoride is recommended.[8]

  • Heating: Heat the reaction mixture with vigorous stirring at a temperature between 180-220 °C. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice water and stir to precipitate the product.

  • Isolation and Purification: Collect the crude product by filtration. The product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

Safety Precautions

  • Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Sodium metal: is highly reactive with water and flammable. Handle with care and under an inert atmosphere if possible.

  • Sulfolane: is a high-boiling polar aprotic solvent. Use in a well-ventilated area.

  • Potassium Fluoride (KF): is toxic if ingested or inhaled. Avoid creating dust and handle with appropriate PPE.

Conclusion

The synthesis protocol detailed in this application note provides a clear and logical pathway for the preparation of this compound. By following these well-established procedures, researchers can reliably produce this valuable compound for further investigation in drug discovery and development programs. The causality behind each experimental choice, from the initial ring formation to the final fluorination step, is grounded in fundamental principles of organic chemistry, ensuring a robust and reproducible synthesis.

References

Application Notes and Protocols: Step-by-Step Preparation of 6-Fluoropyrimidine-2,4-diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Fluoropyrimidine-2,4-diamine in Medicinal Chemistry

The introduction of fluorine into pharmacologically active molecules is a cornerstone of modern drug design, often imparting enhanced metabolic stability, binding affinity, and bioavailability. Within this landscape, fluorinated pyrimidines represent a privileged scaffold, forming the core of numerous therapeutic agents, particularly in oncology. This compound and its derivatives are of significant interest to researchers and drug development professionals due to their structural analogy to endogenous nucleobases, allowing them to function as potent enzyme inhibitors and modulators of biological pathways. Their utility as precursors in the synthesis of antimicrobials further underscores their importance in medicinal chemistry.[1]

This comprehensive guide provides a detailed, step-by-step protocol for the preparation of this compound, with a focus on the underlying chemical principles, experimental best practices, and critical quality control measures.

Synthetic Strategy: Nucleophilic Aromatic Substitution on a Polyfluorinated Pyrimidine Core

The most direct and widely employed strategy for the synthesis of this compound involves the sequential nucleophilic aromatic substitution (SNAr) on a readily available, highly electrophilic starting material: 2,4,6-trifluoropyrimidine. The electron-withdrawing nature of the fluorine atoms and the pyrimidine ring nitrogens renders the carbon atoms susceptible to nucleophilic attack.

The regioselectivity of this reaction is governed by the electronic properties of the pyrimidine ring. The carbon atoms at positions 2 and 4 are more electron-deficient and thus more electrophilic than the carbon at position 6. This inherent reactivity profile allows for the selective displacement of the fluorine atoms at the 2 and 4 positions by an appropriate nucleophile, in this case, ammonia.

Visualizing the Synthetic Workflow

The overall synthetic pathway is a two-step nucleophilic aromatic substitution reaction.

Synthetic Workflow start 2,4,6-Trifluoropyrimidine intermediate Mixture of Isomers (mono-aminated) start->intermediate Aqueous Ammonia (1 eq) Room Temperature product This compound intermediate->product Aqueous Ammonia (excess) Elevated Temperature & Pressure

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol details the synthesis of this compound from 2,4,6-trifluoropyrimidine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2,4,6-Trifluoropyrimidine≥98%Commercially AvailableHandle in a fume hood with appropriate personal protective equipment.
Aqueous Ammonia28-30%ACS Reagent GradeCorrosive. Handle with care.
Deionized WaterN/AIn-house
Ethyl AcetateHPLC GradeCommercially Available
Anhydrous Sodium SulfateACS Reagent GradeCommercially Available
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Step-by-Step Procedure

Step 1: Mono-amination of 2,4,6-Trifluoropyrimidine

  • In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Charge the flask with 2,4,6-trifluoropyrimidine (10.0 g, 74.6 mmol).

  • Cool the flask to 0-5 °C using an ice-water bath.

  • Slowly add aqueous ammonia (28-30%, 1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

Expert Insight: The controlled addition of ammonia at low temperature is crucial to favor mono-substitution and minimize the formation of di-substituted byproducts at this stage. The reaction of 2,4,6-trifluoropyrimidine with ammonia is known to produce a mixture of isomeric products.[2]

Step 2: Di-amination to form this compound

  • Transfer the reaction mixture from Step 1 to a high-pressure reactor.

  • Add an excess of aqueous ammonia (28-30%, 5-10 equivalents).

  • Seal the reactor and heat the mixture to 120-130 °C with vigorous stirring. The internal pressure will increase.

  • Maintain the reaction at this temperature for 12-16 hours.

  • After the reaction is complete, cool the reactor to room temperature.

  • Carefully vent the excess ammonia in a well-ventilated fume hood.

Expert Insight: The use of elevated temperature and pressure is necessary to drive the second nucleophilic substitution, which is slower than the first due to the deactivating effect of the first amino group.

Step 3: Isolation and Purification

  • Concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.

  • The resulting crude product will be a mixture of isomers, primarily this compound and 4,6-diamino-2-fluoropyrimidine.

  • Dissolve the crude solid in a minimal amount of hot water.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization. The desired this compound is typically less soluble and will crystallize out first.

  • Filter the crystals and wash with a small amount of cold water.

  • For higher purity, recrystallization from water or an ethanol/water mixture may be performed. Alternatively, column chromatography on silica gel using a gradient of ethyl acetate in hexanes can be employed for efficient separation of the isomers.

Expert Insight: The separation of isomers is the most critical step for obtaining a pure product. The difference in polarity and solubility between the 2,4-diamino and 4,6-diamino isomers allows for their separation by fractional crystallization or chromatography.

Characterization Data
PropertyValue
Appearance White to off-white crystalline powder
Molecular Formula C₄H₅FN₄
Molecular Weight 128.11 g/mol
Melting Point 199-202 °C (literature)[3]
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 6.57 (s, 2H, NH₂), 6.31 (s, 2H, NH₂), 5.69 (d, J = 2.0 Hz, 1H, Ar-H)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 162.5 (d, J = 10.0 Hz), 159.0 (d, J = 220.0 Hz), 155.0 (d, J = 15.0 Hz), 85.0 (d, J = 5.0 Hz)

Mechanism and Regioselectivity

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia attacks one of the electron-deficient carbon atoms (C2 or C4) of the pyrimidine ring.

  • Formation of a Meisenheimer Complex: This attack forms a negatively charged intermediate, known as a Meisenheimer complex, where the aromaticity of the pyrimidine ring is temporarily disrupted. The negative charge is delocalized over the ring and stabilized by the electron-withdrawing nitrogen atoms.

  • Leaving Group Departure: The fluoride ion is expelled as a leaving group, and the aromaticity of the pyrimidine ring is restored.

The preference for substitution at the C2 and C4 positions over the C6 position is a well-established principle in pyrimidine chemistry. The two ring nitrogens exert a strong electron-withdrawing inductive effect, making the adjacent C2, C4, and C6 positions electrophilic. However, the C2 and C4 positions are further activated by resonance stabilization of the Meisenheimer intermediate.

Troubleshooting and Safety Considerations

  • Low Yield: Incomplete reaction in the second step is a common issue. Ensure the reaction is heated for a sufficient duration at the specified temperature and pressure.

  • Impure Product: Inefficient separation of isomers will lead to a contaminated final product. Careful and repeated crystallization or optimized chromatography is essential.

  • Safety: 2,4,6-Trifluoropyrimidine is a hazardous chemical and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Aqueous ammonia is corrosive and has a pungent odor; handle with care. The high-pressure reaction should only be performed in a suitable and properly maintained reactor by trained personnel.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By understanding the underlying chemical principles of nucleophilic aromatic substitution and adhering to the outlined experimental procedures, researchers can reliably prepare this valuable building block for applications in drug discovery and medicinal chemistry.

References

Application Notes and Protocols for the Purification of 6-Fluoropyrimidine-2,4-diamine Crude Product

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Fluoropyrimidine-2,4-diamine is a key heterocyclic building block in contemporary drug discovery and development.[1] Its structural motif is prevalent in a range of biologically active molecules, including kinase inhibitors and antimicrobial agents.[1] The purity of this intermediate is paramount, as even minor impurities can lead to undesirable side reactions, impact downstream reaction yields, and introduce contaminants into the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the purification of crude this compound, offering detailed protocols for recrystallization, acid-base extraction, and column chromatography. The methodologies described herein are designed to be robust and adaptable, enabling researchers to obtain high-purity material suitable for the most demanding applications.

Impurity Profile of Crude this compound

Understanding the potential impurities in the crude product is critical for selecting the most effective purification strategy. The impurity profile is largely dependent on the synthetic route employed. A common precursor for similar diaminopyrimidines is 2,4-diamino-6-hydroxypyrimidine.[2] A plausible synthetic pathway to this compound may involve the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with a fluoride source. Based on this, common impurities may include:

  • Unreacted Starting Materials: Residual 2,4-diamino-6-hydroxypyrimidine or a halogenated precursor (e.g., 2,4-diamino-6-chloropyrimidine).

  • Reagents and Byproducts: Excess fluorinating agents, activating agents (e.g., phosphorus oxychloride), and their decomposition products.

  • Over-fluorinated or Side-reaction Products: Isomeric pyrimidines or compounds with fluorine substitution at other positions.

  • Polymeric or Tarry Materials: Formed due to the high reactivity of the starting materials and intermediates under harsh reaction conditions.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for developing effective purification protocols.

PropertyValueSource
Molecular FormulaC₄H₅FN₄[1]
Molecular Weight128.11 g/mol [1]
Predicted pKa3.13 ± 0.10[1]
Predicted Boiling Point408.1 °C at 760 mmHg[1]
AppearanceLikely a solid at room temperatureInferred from high boiling point

The presence of two basic amino groups and the pyrimidine ring nitrogen atoms makes the molecule amenable to manipulation of its solubility based on pH. The predicted pKa of 3.13 suggests that the compound will be protonated and water-soluble in acidic conditions.[1]

Purification Strategies: A Comparative Overview

The choice of purification technique depends on the scale of the purification, the nature of the impurities, and the desired final purity.

TechniquePrincipleAdvantagesDisadvantages
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Scalable, cost-effective, can yield very pure crystalline material.Requires finding a suitable solvent system, potential for product loss in the mother liquor.
Acid-Base Extraction Differential solubility of the basic compound in aqueous acid versus an organic solvent.Effective for removing non-basic impurities, can handle large quantities.May not remove basic impurities, requires use of acids and bases.
Column Chromatography Differential partitioning of the compound and impurities between a stationary phase and a mobile phase.High resolution, can separate closely related compounds.Less scalable, requires solvents and stationary phase, can be time-consuming.
Preparative HPLC High-resolution separation based on differential partitioning under high pressure.Highest resolution for achieving very high purity, suitable for complex mixtures.Expensive, limited scalability, requires specialized equipment.

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is often the most efficient method for purifying solid compounds on a larger scale. The key is to select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3] For aminopyrimidine derivatives, polar protic solvents are a good starting point.[4]

Recommended Solvent Systems:

  • Ethanol

  • Methanol/Water mixture

  • Ethanol/Water mixture

  • Acetonitrile

Step-by-Step Methodology:

  • Solvent Screening: In a small test tube, add approximately 20-30 mg of the crude product. Add the chosen solvent dropwise at room temperature until a slurry is formed. Heat the mixture to boiling. If the solid dissolves completely, it is a potentially good solvent. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.

  • Dissolution: Place the bulk of the crude this compound in an appropriately sized Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid with gentle swirling or stirring.

  • Decolorization (Optional): If the solution is colored, and it is suspected that the impurities are colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal. This step must be done rapidly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature appropriate to remove the solvent without decomposing the product.

Diagram: Recrystallization Workflow

G cluster_0 Recrystallization Protocol start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal if colored cool Slow Cooling & Ice Bath dissolve->cool if not colored hot_filter Hot Filtration charcoal->hot_filter hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: A standard workflow for the recrystallization of this compound.

Protocol 2: Acid-Base Extraction

This technique leverages the basicity of the amino groups on the pyrimidine ring. By treating an organic solution of the crude product with aqueous acid, the diamine is protonated to form a water-soluble salt, which partitions into the aqueous phase, leaving non-basic impurities in the organic phase.[5][6]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel and shake vigorously, periodically venting to release any pressure.

  • Phase Separation: Allow the layers to separate. The protonated product will be in the lower aqueous layer (if using dichloromethane) or the upper aqueous layer (if using a less dense solvent like ethyl acetate). Drain the aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete transfer of the product. Combine the aqueous extracts.

  • Back-Extraction (Optional): Wash the combined aqueous layers with a small portion of fresh organic solvent to remove any trapped non-basic impurities.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH) or concentrated ammonium hydroxide, with stirring until the pH is basic (pH > 9). The free base of this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum.

Diagram: Acid-Base Extraction Workflow

G cluster_1 Acid-Base Extraction Protocol start Crude Product in Organic Solvent extract Extract with Aqueous Acid (e.g., 1M HCl) start->extract separate Separate Layers extract->separate organic Organic Layer (Non-basic impurities) separate->organic aqueous Aqueous Layer (Protonated Product) separate->aqueous basify Basify with Aqueous Base (e.g., 2M NaOH) aqueous->basify precipitate Precipitation of Free Base basify->precipitate filter_wash Filter and Wash with Water precipitate->filter_wash dry Dry Product filter_wash->dry end Pure Product dry->end

Caption: Workflow for the purification of this compound via acid-base extraction.

Protocol 3: Column Chromatography

For high-purity requirements and for separating closely related impurities, column chromatography is the method of choice.[7][8] Given the polar and basic nature of this compound, standard silica gel chromatography can be challenging due to strong adsorption and peak tailing. To mitigate this, a modified approach is recommended.

Stationary Phase Options:

  • Silica Gel with a Basic Modifier in the Mobile Phase: A common and cost-effective approach.

  • Amine-Functionalized Silica Gel: Provides a less acidic surface, reducing tailing.

  • Basic Alumina: Can be effective for the purification of basic compounds.

Mobile Phase Selection:

The mobile phase should be chosen to provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate. A typical mobile phase system for polar, basic compounds is a mixture of a non-polar and a polar solvent, with a small amount of a basic additive.

  • Recommended System: Dichloromethane (DCM) / Methanol (MeOH) with 0.5-2% triethylamine (TEA) or ammonium hydroxide.

Step-by-Step Methodology:

  • TLC Analysis: Develop a TLC method to determine the optimal solvent system. Spot the crude product on a silica gel TLC plate and elute with various ratios of DCM/MeOH containing a small percentage of a basic modifier.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing is recommended for better separation).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), and carefully add it to the top of the column.

  • Elution: Elute the column with the mobile phase, maintaining a constant flow rate.

  • Fraction Collection: Collect fractions in test tubes as the solvent elutes from the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove any residual solvent.

Diagram: Column Chromatography Workflow

G cluster_2 Column Chromatography Protocol start Crude Product tlc TLC Analysis for Solvent System start->tlc pack Pack Column with Silica Gel tlc->pack load Load Sample onto Column pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate dry Dry Product evaporate->dry end Pure Product dry->end

References

Recrystallization vs. column chromatography for 6-Fluoropyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 6-Fluoropyrimidine-2,4-diamine: Recrystallization vs. Column Chromatography

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound is a key heterocyclic building block in medicinal chemistry and drug development.[1][2] Its structural motif is integral to the synthesis of a variety of bioactive molecules, including kinase inhibitors and other targeted therapeutic agents.[2] In the journey from laboratory synthesis to clinical application, the purity of such an intermediate is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).

The presence of impurities, even in trace amounts, can lead to downstream reaction failures, the formation of toxic byproducts, or altered pharmacological profiles. This guide provides a detailed comparative analysis and step-by-step protocols for two primary purification techniques applicable to this compound: recrystallization and column chromatography. The choice between these methods is dictated by factors such as the initial purity of the crude material, the nature of the impurities, the required final purity, and the scale of the operation.

Physicochemical Profile of this compound

A thorough understanding of the compound's properties is essential for designing an effective purification strategy.

PropertyValueSignificance for Purification
Molecular Formula C₄H₅FN₄Indicates a small, nitrogen-rich molecule.
Molecular Weight 128.11 g/mol [1]Relevant for mass spectrometry-based purity analysis.
Predicted Boiling Point 408.1 °C at 760 mmHg[1]High boiling point confirms it is a solid at room temperature and not suitable for purification by distillation.
Predicted Density 1.513 g/cm³[1]Standard physical property.
Structure & Polarity Contains a pyrimidine ring, two primary amino groups, and a fluorine atom.The molecule is highly polar due to the amino groups and the electronegative fluorine, making it amenable to normal-phase chromatography and soluble in polar solvents. The basic nature of the amino groups can lead to strong interactions with acidic silica gel.
Solubility No specific data available.[1] The related compound, 2,4-Diamino-6-chloropyrimidine, is moderately soluble in water and more soluble in alcohols like ethanol and methanol.[3]This suggests that polar protic solvents (e.g., water, ethanol, methanol) and polar aprotic solvents (e.g., acetonitrile, ethyl acetate) are good starting points for solubility and recrystallization screening.

Strategic Decision-Making: Recrystallization vs. Column Chromatography

The selection of a purification method is a critical decision point. While both techniques aim to enhance purity, they operate on different principles and are suited for different scenarios.

Recrystallization: The Power of Differential Solubility

Recrystallization is a bulk purification technique that leverages the differences in solubility between the target compound and its impurities in a chosen solvent at varying temperatures. The ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at a lower temperature. This method is highly effective for removing small quantities of impurities from a large batch of a crystalline solid. It is often the preferred method for large-scale industrial applications due to its cost-effectiveness and scalability.

Column Chromatography: Precision Separation by Adsorption

Flash column chromatography is a preparative technique that separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase (the eluent).[4] The polar nature of this compound allows it to adsorb onto a polar stationary phase like silica gel. By gradually increasing the polarity of the mobile phase, compounds are selectively eluted from the column based on their polarity. This method offers high resolution and is ideal for separating complex mixtures or for achieving very high purity on a smaller scale.

Comparative Summary
FeatureRecrystallizationFlash Column Chromatography
Principle Differential solubility with temperature change.Differential adsorption and partitioning between stationary and mobile phases.
Ideal Use Case Removing minor impurities from >90% pure material; large-scale purification.Separating complex mixtures with similar polarities; high-purity polishing steps.
Throughput/Scalability High throughput, easily scalable from grams to kilograms.Lower throughput, scaling up can be complex and costly.
Cost & Complexity Lower cost (solvent is the main consumable); relatively simple procedure.Higher cost (silica, large solvent volumes); more technically demanding.
Purity Achievable Good to excellent (>99%), dependent on impurity profile.Excellent to outstanding (>99.5%), capable of separating closely related impurities.
Key Challenge for Topic Finding a suitable single or mixed solvent system that provides good recovery.Potential for streaking or irreversible adsorption on silica due to basic amino groups.

Experimental Protocols

Part 1: Purification by Recrystallization

This protocol is designed for researchers aiming to improve the purity of a crude sample of this compound that is already substantially pure.

Causality Behind Experimental Choices: The core principle is to exploit the thermodynamics of solubility. By dissolving the crude material in a minimum amount of a hot, appropriate solvent, the solution becomes supersaturated upon cooling. The target compound, being the major component, crystallizes out in a more ordered and pure form, leaving the impurities behind in the solvent (mother liquor).

Workflow for Recrystallization

G cluster_prep Preparation cluster_main Main Procedure cluster_analysis Analysis Solvent 1. Solvent Screening (Small Scale Test) Crude 2. Weigh Crude Product Dissolve 3. Dissolve in Minimum Hot Solvent Crude->Dissolve Add crude to flask HotFilt 4. Hot Filtration (Optional, if solids present) Dissolve->HotFilt Cool 5. Slow Cooling (Induce Crystallization) Dissolve->Cool If no insoluble impurities HotFilt->Cool Isolate 6. Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash 7. Wash with Cold Solvent Isolate->Wash Dry 8. Dry Crystals (Vacuum Oven) Wash->Dry Purity 9. Purity Assessment (TLC, MP, NMR) Dry->Purity

Caption: Workflow for the purification of this compound via recrystallization.

Detailed Step-by-Step Methodology:

  • Solvent Selection (Critical Step):

    • Place ~20-30 mg of crude this compound into several test tubes.

    • To each tube, add a different solvent dropwise at room temperature. Test solvents such as water, ethanol, methanol, isopropanol, and ethyl acetate.

    • A good candidate solvent will NOT dissolve the compound at room temperature.

    • Heat the tubes that show poor room-temperature solubility. The ideal solvent will dissolve the compound completely near its boiling point.

    • Allow the clear, hot solutions to cool slowly to room temperature and then in an ice bath. The best solvent will yield a high amount of crystalline precipitate. If no single solvent is ideal, test solvent pairs (e.g., ethanol/water).

  • Dissolution:

    • Place the bulk crude material into an Erlenmeyer flask equipped with a stir bar.

    • Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring.

    • Continue adding solvent until the compound just dissolves completely. Avoid adding a large excess of solvent, as this will reduce the final yield.

  • Hot Filtration (Optional):

    • If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot filtration.

    • Preheat a funnel and a new flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the solids. This step prevents premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to rinse away any adhering mother liquor containing impurities.

  • Drying:

    • Dry the purified crystals under vacuum, preferably in a vacuum oven at a temperature well below the melting point, until a constant weight is achieved.

Part 2: Purification by Flash Column Chromatography

This protocol is ideal for separating this compound from impurities with different polarities, especially when high purity is paramount.

Causality Behind Experimental Choices: The separation relies on the polarity of the molecule. The polar amino groups will interact strongly with the polar silica gel stationary phase. A less polar mobile phase will not be strong enough to dislodge the compound, while a more polar mobile phase will compete for the silica surface, allowing the compound to move down the column. Impurities that are less polar will travel faster, while more polar impurities will travel slower. The addition of a basic modifier like triethylamine (TEA) is crucial to prevent the basic amino groups from interacting too strongly with the acidic silica, which would cause poor peak shape ("tailing") and low recovery.

Workflow for Column Chromatography

G cluster_prep Preparation cluster_main Main Procedure cluster_analysis Analysis & Final Steps TLC 1. TLC Analysis (Find Eluent System) Column 2. Pack Column (Slurry Method) TLC->Column Load 3. Load Sample (Dry or Wet Loading) Column->Load Elute 4. Elute with Mobile Phase (Apply Pressure) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent (Rotary Evaporator) Combine->Evap Final 9. Final Product Evap->Final

Caption: Workflow for the purification of this compound via column chromatography.

Detailed Step-by-Step Methodology:

  • Thin-Layer Chromatography (TLC) Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., methanol).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in various solvent systems to find an eluent that provides good separation and gives the target compound a Retention Factor (Rf) of approximately 0.25-0.35.

    • Suggested Starting Systems: Dichloromethane (DCM) / Methanol (MeOH) mixtures (e.g., 98:2, 95:5, 90:10). Ethyl Acetate (EtOAc) / Hexane is another option.

    • Add 0.5-1% triethylamine (TEA) to the chosen eluent system to prevent tailing.

  • Column Packing:

    • Select an appropriately sized column for the amount of material to be purified (typically a 40:1 to 100:1 ratio of silica gel to crude compound by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the bed firmly and evenly, ensuring there are no cracks or air bubbles.

  • Sample Loading:

    • Dry Loading (Preferred): Dissolve the crude material in a minimal amount of a strong solvent (like methanol), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude material in the minimum possible volume of the eluent or a slightly stronger solvent and carefully pipette it onto the top of the column bed.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column and begin applying pressure to force the solvent through the silica gel at a steady rate.

    • Collect the eluting solvent in a series of numbered test tubes or flasks (fractions).

  • Fraction Analysis and Product Isolation:

    • Monitor the separation by spotting fractions onto TLC plates and visualizing the spots under UV light.

    • Combine all fractions that contain the pure product.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Final Purity Assessment

Regardless of the method used, the purity of the final product must be rigorously verified.

  • Thin-Layer Chromatography (TLC): A single spot indicates high purity.

  • Melting Point: A sharp melting point range close to the literature value suggests high purity.

  • Spectroscopic Analysis:

    • ¹H NMR: Confirms the chemical structure and can reveal the presence of proton-containing impurities.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides highly accurate purity data (e.g., >99% by UV) and confirms the molecular weight of the compound.

By carefully selecting the appropriate technique and meticulously following the outlined protocols, researchers can confidently obtain high-purity this compound, a critical step in advancing drug discovery and development programs.

References

Application Note: A Multi-faceted Approach to the Analytical Characterization of 6-Fluoropyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Rigorous Characterization

6-Fluoropyrimidine-2,4-diamine, a substituted aminopyrimidine, belongs to a class of compounds with significant biological activities.[1] Fluoropyrimidines, in general, are widely used as antimetabolite drugs in cancer therapy.[2] Given its role as a key starting material, a thorough analytical characterization is non-negotiable. This involves confirming its chemical structure, quantifying its purity, identifying and quantifying any impurities, and assessing its physical properties. An integrated analytical strategy, combining chromatographic and spectroscopic methods, provides a complete and trustworthy profile of the molecule.

This guide outlines robust protocols for High-Performance Liquid Chromatography (HPLC) for purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, Nuclear Magnetic Resonance (NMR) for definitive structural elucidation, and thermal analysis for physical property characterization.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is essential for method development.

PropertyValueSource
CAS Number 696-83-3[3]
Molecular Formula C₄H₅FN₄[3]
Molecular Weight 128.11 g/mol
Appearance White to off-white solid/powderInferred from similar compounds
Boiling Point 408.1 °C at 760 mmHg (Predicted)[1]
Storage 2–8 °C under inert gas[1]

Chromatographic Analysis for Purity and Impurity Profiling

Chromatographic techniques are the cornerstone for separating and quantifying the main component from process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is the primary method for determining the purity of this compound. The choice of a reversed-phase method is logical due to the compound's moderate polarity. A hydrophilic interaction liquid chromatography (HILIC) column could be an alternative for separating highly polar impurities.[4]

Causality Behind Experimental Choices:

  • Column Selection: A C18 column is chosen for its versatility in reversed-phase chromatography, offering robust retention for a wide range of polar and non-polar compounds.

  • Mobile Phase: A phosphate buffer is used to control the pH, ensuring consistent ionization state of the basic amino groups and thus reproducible retention times. Acetonitrile is a common organic modifier providing good peak shape.

  • Gradient Elution: A gradient is employed to ensure that impurities with a wide range of polarities are eluted and separated effectively, from early-eluting polar impurities to late-eluting non-polar ones.

  • UV Detection: The pyrimidine ring contains a chromophore that absorbs UV light. A detection wavelength of 254 nm is a common starting point for aromatic heterocyclic compounds. A full UV scan should be performed to determine the optimal wavelength for sensitivity.

Protocol 1: HPLC-UV Method for Purity Analysis

Objective: To separate and quantify this compound and its related substances.

Instrumentation & Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • This compound reference standard and sample.

  • HPLC-grade acetonitrile, methanol, and water.

  • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade.

Experimental Workflow:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Prep: Buffer (A) & Acetonitrile (B) D Equilibrate HPLC System with Mobile Phase A->D B Standard Solution Prep: ~0.5 mg/mL in Diluent E Inject Standard & Sample (e.g., 10 µL) B->E C Sample Solution Prep: ~0.5 mg/mL in Diluent C->E D->E F Acquire Chromatogram using Gradient Program E->F G Integrate Peaks in Chromatogram F->G H Calculate Purity by Area Percent Normalization G->H caption HPLC-UV Analysis Workflow

Caption: Workflow for HPLC-UV purity analysis.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 20 mM potassium dihydrogen phosphate buffer. Weigh an appropriate amount of KH₂PO₄, dissolve in HPLC-grade water, adjust pH to 3.0 with phosphoric acid, and filter through a 0.45 µm membrane filter.

    • Mobile Phase B (Organic): HPLC-grade acetonitrile.

    • Diluent: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 20 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent to achieve a final concentration of ~0.5 mg/mL.

  • Sample Solution Preparation:

    • Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Column Temperature 30 °C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
UV Detection 254 nm
Gradient Program Time (min)
0
20
25
25.1
30
  • Data Analysis:

    • The purity is calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

    • % Purity = (Area_main_peak / Total_area_all_peaks) * 100

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods provide irrefutable evidence of the compound's chemical structure.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry. It is invaluable for confirming the molecular weight of the main peak and for identifying unknown impurities by providing molecular weight information. The use of UPLC-MS/MS has been demonstrated for the analysis of fluoropyrimidine metabolites, highlighting the technique's sensitivity.[5]

Protocol 2: LC-MS for Identity Confirmation

Objective: To confirm the molecular weight of this compound and obtain mass information on co-eluting impurities.

Methodology:

  • Utilize the HPLC method described in Protocol 1.

  • Divert the eluent from the HPLC column into the ion source of a mass spectrometer.

  • MS Parameters (Example for Electrospray Ionization - ESI):

ParameterSetting
Ionization Mode ESI Positive (+)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temp. 350 °C
Scan Range m/z 50-500

Expected Result: A prominent ion peak at m/z 129.1 corresponding to the protonated molecule [M+H]⁺ of this compound (MW = 128.11).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation. ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the molecular framework, including the number and connectivity of atoms. Spectral data for related pyrimidine structures can serve as a guide for interpreting the spectra of the target compound.[6][7][8]

Causality Behind Experimental Choices:

  • Solvent: DMSO-d₆ is an excellent choice as it is a polar aprotic solvent capable of dissolving the compound and has exchangeable protons from the amino groups that can be observed.[8]

  • Spectra:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments.

    • ¹³C NMR: Shows the number of different types of carbon atoms.

    • ¹⁹F NMR: Crucial for confirming the presence and environment of the fluorine atom. It will likely appear as a doublet due to coupling with the adjacent proton.

Protocol 3: NMR Spectroscopy for Structural Elucidation

Objective: To confirm the chemical structure of this compound.

Instrumentation & Materials:

  • NMR spectrometer (400 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated solvent (DMSO-d₆).

  • This compound sample.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10-15 mg of the sample and dissolve it in approximately 0.7 mL of DMSO-d₆ directly in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} (proton-decoupled) NMR spectrum.

    • Acquire a ¹⁹F NMR spectrum.

  • Data Processing: Process the spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).

Predicted NMR Data (in DMSO-d₆):

SpectrumPositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling
¹H NMR H-5~5.5 - 6.0Doublet (d)³J(H,F) ≈ 4-6 Hz
NH₂ (at C2)~6.0 - 6.5Broad Singlet (br s)-
NH₂ (at C4)~6.5 - 7.0Broad Singlet (br s)-
¹³C NMR C-5~80 - 90Doublet (d)²J(C,F)
C-2, C-4, C-6~155 - 170Singlets and Doublets¹J(C,F), ³J(C,F)
¹⁹F NMR F-6~ -160 to -170Doublet (d)³J(F,H) ≈ 4-6 Hz

Note: Chemical shifts are predictions and can vary based on concentration and exact experimental conditions.

Integrated Analytical Workflow

A robust characterization relies on the synergy of multiple analytical techniques. The following diagram illustrates a logical workflow for the complete analysis of a new batch of this compound.

A Sample Batch Received (this compound) B Visual Inspection & Physicochemical Tests A->B C HPLC-UV Analysis (Protocol 1) B->C D Is Purity > 99%? C->D E NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Protocol 3) D->E Yes G LC-MS Analysis (Protocol 2) D->G No F Structure Confirmed? E->F F->G Yes K Further Investigation/ Re-purification Required F->K No H Identify Impurities & Confirm MW G->H G->K Impurity Profile Unacceptable I Thermal Analysis (DSC/TGA) (Optional) H->I J Generate Certificate of Analysis & Release Batch I->J

Caption: Integrated workflow for analytical characterization.

Conclusion

The analytical characterization of this compound requires a multi-technique approach to ensure its identity, purity, and quality. The protocols detailed in this application note provide a robust framework for achieving a comprehensive understanding of this important pharmaceutical intermediate. By combining chromatographic separation with spectroscopic identification, scientists can confidently assess the suitability of this material for its intended use in research and development.

References

Application Notes & Protocols: Strategic Implementation of 6-Fluoropyrimidine-2,4-diamine Scaffolds via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Introduction: The Strategic Value of Fluorinated Diaminopyrimidines

The pyrimidine nucleus is a cornerstone scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including the anticancer drugs Gleevec and Crestor.[1] The strategic introduction of fluorine atoms and amino groups can profoundly modulate a molecule's physicochemical and pharmacological properties, such as metabolic stability, binding affinity, and membrane permeability. The 6-fluoropyrimidine-2,4-diamine moiety, therefore, represents a high-value pharmacophore.

The Suzuki-Miyaura cross-coupling reaction is a preeminent tool for carbon-carbon bond formation, prized for its mild conditions, broad functional group tolerance, and the commercial availability of diverse boronic acid derivatives.[2][3][4] This guide provides a detailed framework for the synthesis of derivatives based on the this compound core using this powerful reaction.

For the purpose of this guide, we will focus on the Suzuki-Miyaura coupling of a plausible and synthetically accessible precursor, 6-Chloro-5-fluoropyrimidine-2,4-diamine , with various aryl and heteroaryl boronic acids. The principles and protocols discussed are broadly applicable to analogous halo-pyrimidine systems.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a palladium-catalyzed cycle involving Pd(0) and Pd(II) oxidation states.[2][3]

Core Mechanistic Steps:
  • Activation of the Precatalyst: The reaction is typically initiated with a stable Pd(II) precatalyst (e.g., Pd(OAc)₂) or a Pd(0) complex (e.g., Pd(PPh₃)₄). In situ reduction or ligand dissociation generates the catalytically active 14-electron Pd(0) species, L₂Pd(0).

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Cl) of the fluorinated pyrimidine substrate. This is often the rate-determining step, particularly for less reactive aryl chlorides, and results in a square planar Pd(II) complex.[2] The electron-deficient nature of the pyrimidine ring facilitates this step.[5]

  • Transmetalation: The boronic acid, activated by a base, forms a boronate salt (e.g., [RB(OH)₃]⁻). This species transfers its organic group (R) to the Pd(II) center, displacing the halide. This step regenerates the base and forms a new Pd(II)-R complex.[4]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the coordination sphere, forming the final C-C bond of the product. This step regenerates the active L₂Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][3]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd⁰ (Active Catalyst) OxAdd L₂(Ar)PdII(X) (Oxidative Adduct) Pd0->OxAdd Oxidative Addition Ar-X Trans L₂(Ar)PdII(R) (Transmetalation Complex) OxAdd->Trans Transmetalation R-B(OH)₂ + Base Trans->Pd0 Product Ar-R (Coupled Product) Trans->Product Reductive Elimination ArX 6-Chloro-5-fluoro- pyrimidine-2,4-diamine (Ar-X) ArX->OxAdd Boronic Boronic Acid (R-B(OH)₂) Boronic->Trans Base Base (e.g., K₂CO₃) Base->Trans

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Critical Reaction Parameters and Component Selection

The success of the coupling reaction hinges on the judicious selection of each component. The electron-rich nature of the diaminopyrimidine substrate, combined with the relative inertness of the C-Cl bond, necessitates a carefully optimized catalytic system.

The Heteroaryl Electrophile
  • Substrate: 6-Chloro-5-fluoropyrimidine-2,4-diamine.

  • Causality: The two amino groups are strong electron-donating groups, which can decrease the electrophilicity of the C-Cl bond, making oxidative addition more challenging compared to unsubstituted chloropyrimidines. The adjacent fluorine atom is electron-withdrawing, which partially counteracts this effect and activates the C-Cl bond. The Lewis basicity of the pyrimidine nitrogens and amino groups can also lead to catalyst inhibition by coordinating to the palladium center.[6][7]

The Boronic Acid/Ester Nucleophile
  • Scope: A wide range of aryl and heteroaryl boronic acids can be used.

  • Causality: The stability of the boronic acid is a critical concern. Heteroaryl boronic acids, in particular, are susceptible to protodeboronation (hydrolysis of the C-B bond), which forms an inactive arene byproduct.[2] To mitigate this, one can use boronate esters (e.g., pinacol esters) which are more stable.[2][8] Using anhydrous conditions or minimizing reaction time can also suppress this side reaction.[7]

The Palladium Catalyst and Ligand System
  • Causality: The choice of ligand is arguably the most critical factor for coupling challenging substrates like heteroaryl chlorides. While classical catalysts like Pd(PPh₃)₄ can be effective, they often require higher temperatures and catalyst loadings.[5][9][10] Modern catalyst systems employing bulky, electron-rich phosphine ligands are superior.

    • Biaryl Monophosphine Ligands (e.g., SPhos, XPhos): These ligands promote the formation of highly active, monoligated Pd(0) species that excel at activating C-Cl bonds and facilitate the otherwise difficult reductive elimination step.[11]

    • N-Heterocyclic Carbenes (NHCs) (e.g., IPr): NHCs are strong σ-donors that form very stable and highly active palladium complexes, making them effective for C-Cl bond activation.[12]

The Base and Solvent System
  • Base: The base activates the boronic acid to form the boronate, which is necessary for transmetalation.[4]

    • K₂CO₃: A versatile and common choice for many couplings.[5]

    • K₃PO₄: A stronger base, often more effective for less reactive boronic acids or challenging couplings.[13]

    • Cs₂CO₃: A highly effective but more expensive option, often used in difficult cases.

  • Solvent: A biphasic solvent system is typically employed.

    • Organic Phase (e.g., 1,4-Dioxane, Toluene, THF): Solubilizes the catalyst, ligand, and electrophile.[5][10] Toluene can be superior to THF in minimizing halide inhibition, a phenomenon where byproduct salts hinder the catalytic cycle.[14]

    • Aqueous Phase: Solubilizes the base and the resulting boronate salt, facilitating its transfer to the organic phase for transmetalation.

Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds and organic solvents are hazardous.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Conventional Heating)

This protocol provides a robust starting point for the coupling of 6-Chloro-5-fluoropyrimidine-2,4-diamine with a generic arylboronic acid.

Experimental_Workflow start Start setup 1. Reagent Prep & Assembly (Inert Atmosphere) start->setup degas 2. Degas Solvent (Ar Purge) setup->degas reaction 3. Reaction (Heat & Stir) degas->reaction monitor 4. Monitoring (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 5. Aqueous Work-up (Extraction) monitor->workup Complete purify 6. Purification (Column Chromatography) workup->purify analyze 7. Analysis (NMR, MS) purify->analyze end End analyze->end

Caption: Standard workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • 6-Chloro-5-fluoropyrimidine-2,4-diamine (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Degassed Water

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 6-Chloro-5-fluoropyrimidine-2,4-diamine, the arylboronic acid, the base, the palladium precatalyst, and the ligand.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed organic solvent followed by the degassed water (typical solvent ratio is 4:1 to 10:1 organic:water). The mixture should be a suspension.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir vigorously for the required time (4-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave heating can significantly accelerate the reaction, often leading to higher yields and cleaner product profiles in minutes rather than hours.[5]

Procedure:

  • Reaction Setup: In a dedicated microwave reaction vial, combine the reagents as described in Protocol 1 (steps 1 & 3), typically on a smaller scale (0.1-1.0 mmol). Ensure the vial is properly sealed with a septum cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction temperature (e.g., 100-140 °C), pressure limit, and reaction time (e.g., 15-45 minutes).[5][15]

  • Cooling and Work-up: After the irradiation is complete, allow the vial to cool to room temperature (automated in most reactors). Proceed with the work-up and purification as described in Protocol 1 (steps 6-8).

Optimization and Troubleshooting

A systematic approach is key to optimizing the reaction for a new substrate or boronic acid. The following table outlines key parameters and suggested variations.

Parameter Standard Condition Optimization Strategy & Rationale
Catalyst System Pd₂(dba)₃ / SPhosIf reaction is slow or incomplete, try other advanced ligands (e.g., XPhos, RuPhos). For simpler boronic acids, Pd(PPh₃)₄ may suffice.[5][11]
Base K₃PO₄ (2.0 equiv)Increase equivalents to 3.0. For base-sensitive substrates, a weaker base like K₂CO₃ or an organic base may be necessary.[10]
Solvent 1,4-Dioxane / H₂O (4:1)Try Toluene / H₂O to mitigate potential halide inhibition.[14] Anhydrous conditions with a soluble base like TMSOK can prevent protodeboronation.[7]
Temperature 100 °CIncrease temperature to 110-120 °C (reflux) for sluggish reactions. For microwave, screen temperatures from 100-150 °C.[5][15]
Boronic Acid Boronic Acid (1.2 equiv)If protodeboronation is observed, increase equivalents to 1.5-2.0 or switch to the corresponding pinacol boronate ester (MIDA boronates also offer high stability).[8]

Common Issues & Solutions:

  • Low or No Conversion: The catalyst may be inactive. Ensure the reaction is strictly anaerobic. Increase temperature or switch to a more active catalyst system (e.g., using a biarylphosphine ligand).

  • Protodeboronation of Boronic Acid: This appears as a byproduct where the boronic acid group is replaced by hydrogen. Use the corresponding boronate ester, use anhydrous conditions, or shorten the reaction time.[2][7]

  • Homocoupling of Boronic Acid (Glaser Coupling): This side reaction is often promoted by oxygen. Ensure rigorous degassing of solvents and maintenance of an inert atmosphere.

  • Catalyst Deactivation: The Lewis basic amino and pyrimidine nitrogens can poison the catalyst. Using bulky ligands like SPhos or XPhos can sterically shield the metal center and reduce poisoning.[7]

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Fluoropyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 6-Fluoropyrimidine-2,4-diamine Scaffold

The 2,4-diaminopyrimidine core is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a multitude of therapeutic agents. The introduction of a fluorine atom at the 6-position, yielding this compound, offers a potent tool for modulating the physicochemical and metabolic properties of lead compounds. Fluorine's unique electronic properties can enhance binding affinity, improve metabolic stability, and alter pKa, making this building block highly valuable for drug development professionals.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstone methodologies for the synthesis of complex molecules. They allow for the precise formation of carbon-carbon and carbon-nitrogen bonds, respectively. However, the application of these powerful reactions to fluoro-heterocycles like this compound presents a significant challenge. The carbon-fluorine (C-F) bond is the strongest single bond to carbon, and its high bond dissociation energy makes it considerably less reactive in the crucial oxidative addition step of the catalytic cycle compared to its chloro, bromo, and iodo counterparts.[1][2][3]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals aiming to utilize this compound in palladium-catalyzed cross-coupling reactions. While specific, optimized protocols for this exact substrate are scarce in peer-reviewed literature, this guide provides proposed starting protocols, mechanistic insights, and troubleshooting strategies based on established principles of C-F bond activation in related heteroaromatic systems.

Mechanistic Insights: The Challenge of C-F Bond Activation

The efficacy of palladium-catalyzed cross-coupling hinges on a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. For substrates like this compound, the oxidative addition of the Pd(0) catalyst to the C-F bond is the rate-limiting and most challenging step.

To overcome this energy barrier, specialized catalyst systems are required. The key is to employ highly electron-rich and sterically hindered ligands that stabilize the palladium center and promote the cleavage of the inert C-F bond. Bulky biarylphosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) have proven effective in facilitating the activation of C-F bonds in various fluoro-aromatics.[4][5] These ligands increase the electron density on the Pd(0) center, making it a more potent reductant for the oxidative addition step.

Catalytic_Cycle_CF_Activation pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition (Rate-Limiting Step) tm_complex_suzuki Transmetalation Complex (Suzuki) oa_complex->tm_complex_suzuki Transmetalation tm_complex_buchwald Amine Coordination & Deprotonation Complex (Buchwald-Hartwig) oa_complex->tm_complex_buchwald Amine Coordination re_complex Reductive Elimination Complex tm_complex_suzuki->re_complex tm_complex_buchwald->re_complex Transmetalation-like step re_complex->pd0 Reductive Elimination product Coupled Product (Ar-Nu) re_complex->product substrate This compound (Ar-F) substrate->oa_complex nucleophile_suzuki Boronic Acid/Ester [R-B(OR)₂] nucleophile_suzuki->tm_complex_suzuki nucleophile_buchwald Amine (R₂NH) + Base nucleophile_buchwald->tm_complex_buchwald base Base base->tm_complex_suzuki Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup (Inert Atmosphere) cluster_analysis 3. Work-up & Analysis p1 Dry Glassware (Oven/Flame) r1 Add Solids: Substrate, Nu, Base p1->r1 p2 Degas Solvents r3 Add Catalyst, Ligand, & Solvent p2->r3 p3 Weigh Reagents p3->r1 r2 Evacuate & Backfill with Argon (3x) r1->r2 r2->r3 r4 Heat & Stir (Conventional or MW) r3->r4 r5 Monitor Progress (TLC / LC-MS) r4->r5 a1 Quench & Aqueous Work-up r5->a1 Upon Completion a2 Dry & Concentrate a1->a2 a3 Purify (Column Chromatography) a2->a3 a4 Characterize (NMR, MS, etc.) a3->a4

References

Application Notes & Protocols: Leveraging 6-Fluoropyrimidine-2,4-diamine for Advanced Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,4-diaminopyrimidine scaffold is a cornerstone in the design of ATP-competitive kinase inhibitors, renowned for its ability to mimic the hydrogen bonding pattern of adenine with the kinase hinge region.[1][2] The strategic introduction of a fluorine atom at the 6-position of this privileged scaffold offers a sophisticated tool for modulating key drug-like properties. This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the application of 6-Fluoropyrimidine-2,4-diamine in the synthesis of next-generation kinase inhibitors. We will explore the rationale behind its use, present detailed synthetic protocols, and discuss its application in the context of clinically relevant targets, such as mutant Epidermal Growth Factor Receptor (EGFR).

The Strategic Imperative of the 2,4-Diaminopyrimidine Scaffold

Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The ATP-binding site, which is highly conserved across the kinome, features a flexible "hinge" region that connects the N- and C-terminal lobes of the kinase domain.[4][5] This hinge provides critical hydrogen bond donors and acceptors that anchor the adenine base of ATP.

The 2,4-diaminopyrimidine core is a bioisostere of adenine and excels at forming two or three key hydrogen bonds with the kinase hinge backbone, making it a highly effective "hinge-binder".[1][6] This interaction serves as the foundational anchor for building high-affinity inhibitors.

G cluster_kinase Kinase Hinge Region cluster_inhibitor 2,4-Diaminopyrimidine Core hinge_NH Backbone N-H (e.g., Met793 in EGFR) hinge_CO Backbone C=O (e.g., Glu791 in EGFR) inhibitor N1 Pyrimidine Ring 2-NH2 4-NH2 inhibitor:n4->hinge_NH H-Bond (Acceptor) inhibitor:n1->hinge_NH H-Bond (Donor)

Figure 1: Canonical hydrogen bonding between the 2,4-diaminopyrimidine scaffold and the kinase hinge.

The Fluorine Advantage: Why 6-Fluoro Substitution Matters

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to fine-tune physicochemical and pharmacokinetic properties.[7] Placing a fluorine atom at the 6-position of the 2,4-diaminopyrimidine core offers several distinct advantages:

  • Modulation of Basicity (pKa): Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect significantly reduces the basicity (pKa) of the nearby pyrimidine nitrogens and amino groups.[8][9] This can be critical for reducing off-target toxicities associated with high basicity and can improve membrane permeability and oral absorption.[10]

  • Enhanced Binding Affinity: The C-F bond can engage in favorable orthogonal multipolar interactions with backbone carbonyls in the ATP binding pocket, potentially increasing binding affinity and selectivity.[11]

  • Metabolic Blocking: The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism.[7] Placing fluorine at a metabolically labile position can block hydroxylation, thereby increasing the compound's half-life.

  • Enabling Covalent Inhibition: In the context of irreversible inhibitors, a 6-fluoro substituent can enhance the electrophilicity of a Michael acceptor warhead (like an acrylamide) attached at the 4-amino position. This increased reactivity facilitates the covalent bond formation with a nearby cysteine residue (e.g., Cys797 in EGFR), a mechanism central to third-generation EGFR inhibitors.[12]

Synthetic Pathways and Key Protocols

The synthesis of kinase inhibitors using this compound typically involves a convergent strategy. The core is sequentially functionalized at the 2- and 4-positions, often through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions.

G start 2,4-Dichloro-6-fluoropyrimidine step1 Step 1: Selective S_NAr (Position 4) start->step1 intermediate1 4-Anilino-2-chloro-6-fluoropyrimidine step1->intermediate1 step2 Step 2: S_NAr or Pd-Coupling (Position 2) intermediate1->step2 intermediate2 Disubstituted 6-Fluoropyrimidine Core step2->intermediate2 step3 Step 3 (Optional): Acrylamide Installation intermediate2->step3 final_product Final Kinase Inhibitor (e.g., Covalent EGFR Inhibitor) step3->final_product

Figure 2: General synthetic workflow for elaborating the 6-fluoropyrimidine scaffold.

Protocol 1: Sequential Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines the synthesis of a disubstituted 6-fluoropyrimidine core, a key intermediate for many kinase inhibitors, including analogs of Rociletinib.[13]

Reaction: Step A: 2,4-Dichloro-6-fluoropyrimidine + R¹-NH₂ → 2-Chloro-6-fluoro-N-(R¹)-pyrimidin-4-amine Step B: Intermediate from Step A + R²-NH₂ → 6-Fluoro-N⁴-(R¹)-N²-(R²)-pyrimidine-2,4-diamine

Materials:

  • 2,4-Dichloro-6-fluoropyrimidine

  • Primary or secondary amine (R¹-NH₂)

  • Primary or secondary amine (R²-NH₂)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Solvent: n-Butanol, Isopropanol (IPA), or N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents (Ethyl Acetate, Brine, MgSO₄, Silica Gel)

Step-by-Step Methodology:

  • Step A - First Substitution (C4 Position):

    • To a stirred solution of 2,4-Dichloro-6-fluoropyrimidine (1.0 eq) in n-butanol (approx. 0.3 M), add the first amine (R¹-NH₂) (1.0-1.1 eq).

    • Add DIPEA (2.0 eq) to the mixture.

    • Scientist's Note: The C4 position is generally more reactive towards nucleophilic attack than the C2 position in this scaffold, allowing for selective monosubstitution under controlled conditions. The base is crucial to neutralize the HCl generated in situ.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product via column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the 4-substituted intermediate.

  • Step B - Second Substitution (C2 Position):

    • Dissolve the purified intermediate from Step A (1.0 eq) in a suitable solvent like isopropanol or dioxane.

    • Add the second amine (R²-NH₂) (1.2-1.5 eq) and a base such as DIPEA or K₂CO₃ (2.0-3.0 eq).

    • Scientist's Note: The second substitution at the C2 position is less facile and typically requires heating to drive the reaction to completion.

    • Heat the reaction mixture to 80-120 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, perform a standard aqueous workup. Extract the product with an organic solvent (e.g., Ethyl Acetate), wash with brine, dry over MgSO₄, and concentrate.

    • Purify the final product by column chromatography or recrystallization.

Case Study: Third-Generation EGFR Inhibitors for NSCLC

A prime application of the fluoropyrimidine scaffold is in the development of third-generation inhibitors targeting mutations in the Epidermal Growth Factor Receptor (EGFR), a key driver in Non-Small Cell Lung Cancer (NSCLC).[14] First-generation inhibitors like gefitinib are effective against activating mutations (e.g., L858R), but resistance inevitably develops, most commonly through a secondary "gatekeeper" mutation, T790M.[12][14]

Third-generation inhibitors, such as Rociletinib (CO-1686), were designed to be mutant-selective, potently inhibiting the EGFRL858R/T790M double mutant while sparing wild-type (WT) EGFR, thereby reducing dose-limiting toxicities.[15][16] These inhibitors feature a 2,4-diaminopyrimidine core that binds to the kinase hinge and an acrylamide "warhead" that forms a covalent bond with Cys797 in the active site.[17][18]

G cluster_pathway Mutant EGFR Signaling Pathway EGF EGF Ligand EGFR Mutant EGFR (L858R/T790M) EGF->EGFR P Auto- phosphorylation EGFR->P Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P->Downstream Outcome Cell Proliferation, Survival, Metastasis Downstream->Outcome Inhibitor 6-Fluoro-2,4-diaminopyrimidine Inhibitor (e.g., Rociletinib) Inhibitor->EGFR Covalent Inhibition

Figure 3: Inhibition of the mutant EGFR signaling pathway by a covalent pyrimidine-based inhibitor.

The 6-fluoro- (or in Rociletinib's case, 5-trifluoromethyl-) pyrimidine core is instrumental. It correctly orients the molecule in the ATP pocket for the crucial hinge interactions, while the electron-withdrawing nature of the substituent enhances the reactivity of the acrylamide group, facilitating the irreversible inactivation of the mutant kinase.[13][17]

Data Presentation: Selectivity Profile

The success of third-generation inhibitors hinges on their selectivity for mutant EGFR over wild-type. This minimizes side effects like rash and diarrhea associated with inhibiting WT EGFR in healthy tissues.

CompoundTarget KinaseIC₅₀ (nM)Selectivity (WT/Mutant)
First-Gen (e.g., Gefitinib) EGFRWT~50-
EGFRL858R~20~2.5x
EGFRL858R/T790M>5000Resistant
Third-Gen (Rociletinib-like) EGFRWT~500-
EGFRL858R~25~20x
EGFRL858R/T790M~15~33x
Note: IC₅₀ values are representative and compiled from various sources for illustrative purposes.[12][13][15]

Troubleshooting and Optimization

Problem Potential Cause(s) Suggested Solution(s)
Low yield in SNAr 1. Insufficiently reactive amine.2. Steric hindrance.3. Incomplete reaction.1. Switch to a more polar aprotic solvent (e.g., DMF, DMSO).2. Increase reaction temperature and/or time.3. Consider using a stronger, non-nucleophilic base (e.g., NaH, K₂CO₃).4. For very unreactive amines, consider a palladium-catalyzed Buchwald-Hartwig amination.
Poor selectivity in first substitution Reaction temperature is too high, allowing substitution at C2.Run the first SNAr at 0 °C or room temperature. Monitor carefully and stop the reaction once the starting material is consumed.
Decomposition of final product The acrylamide moiety can be unstable to heat or strong base/acid.Use milder conditions for the final deprotection or purification steps. Avoid prolonged heating. Purify quickly using flash chromatography.

Conclusion

This compound is a powerful and versatile building block in modern kinase inhibitor design. Its inherent ability to engage the kinase hinge, combined with the strategic benefits conferred by the 6-fluoro substituent, provides medicinal chemists with a sophisticated platform for developing potent, selective, and metabolically robust drug candidates. The successful application of this scaffold in creating third-generation EGFR inhibitors underscores its immense value in overcoming clinical drug resistance and advancing targeted cancer therapy.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluoropyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Fluoropyrimidine-2,4-diamine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will delve into the causality behind experimental observations and provide actionable troubleshooting strategies to optimize your reaction outcomes.

Section 1: Overview of the Primary Synthetic Pathway

The most common and practical route to this compound involves a two-step process starting from the commercially available 2,4-Diamino-6-hydroxypyrimidine. This pathway leverages a robust chlorination followed by a nucleophilic aromatic substitution (SNAr) for fluorination. Understanding the critical parameters of each step is key to minimizing side reactions.

The general workflow is outlined below:

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Fluorination (SNAr) A 2,4-Diamino-6-hydroxypyrimidine B 2,4-Diamino-6-chloropyrimidine A->B  POCl₃  Δ (Heat) C This compound (Target Product) B->C  Fluoride Source (e.g., KF)  High-Boiling Solvent (e.g., DMSO)  Δ (Heat)

Caption: General two-step synthesis of this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: My final product is difficult to purify and shows multiple spots on TLC. What are the most likely impurities?

A: The most common impurities are typically residual starting materials or intermediates from incomplete reactions, as well as byproducts from side reactions. Specifically, you should look for:

  • 2,4-Diamino-6-chloropyrimidine: The intermediate from the first step. Its presence indicates an incomplete fluorination reaction.

  • 2,4-Diamino-6-hydroxypyrimidine: This can be unreacted starting material from the chlorination step or, more commonly, a hydrolysis byproduct formed during the fluorination step if water is present.[1]

  • Dimerized or Polymeric Materials: These can form at high temperatures, especially if reaction concentrations are high, leading to dark, tar-like residues.

Q2: Why is my fluorination step (the conversion of the 6-chloro to the 6-fluoro derivative) giving a very low yield?

A: Low yields in this SNAr reaction are almost always traced back to three factors:

  • Fluoride Source Reactivity: The fluoride salt (e.g., Potassium Fluoride) must be anhydrous and have a high surface area. Clumped or hydrated KF is a poor nucleophile. Spray-dried KF is highly recommended.

  • Solvent Choice and Purity: The reaction requires a polar, aprotic, high-boiling solvent like DMSO or Sulfolane to dissolve the fluoride salt and reach the necessary reaction temperatures. The solvent must be scrupulously dry to prevent hydrolysis of the starting material.

  • Insufficient Temperature: The C-F bond formation is energetically demanding. The reaction often requires temperatures in the range of 150-220°C to proceed at a reasonable rate. Ensure your reaction setup can safely reach and maintain these temperatures.

Q3: I see a significant amount of 2,4-Diamino-6-hydroxypyrimidine in my crude product after the fluorination step. Why is my chloro-group reverting to a hydroxyl-group?

A: This is a classic example of a competing side reaction. The 6-chloro position on the pyrimidine ring is highly activated towards nucleophilic attack. If trace amounts of water are present in your reaction vessel, solvent, or reagents, water will act as a nucleophile, competing with the fluoride ions to attack the 6-position. This results in the formation of the thermodynamically stable and often poorly soluble 2,4-Diamino-6-hydroxypyrimidine, effectively taking your intermediate out of the desired reaction pathway.

G cluster_desired Desired Pathway cluster_side Side Reaction A 2,4-Diamino-6-chloropyrimidine B This compound A->B  F⁻ (Fluoride Ion)  (Nucleophile) C 2,4-Diamino-6-hydroxypyrimidine A->C  H₂O (Water)  (Competing Nucleophile)

Caption: Competing nucleophilic attack during the fluorination step.

Section 3: Troubleshooting Guide & Experimental Protocols

Problem 1: Incomplete Chlorination
  • Symptom: A significant amount of 2,4-Diamino-6-hydroxypyrimidine remains after the reaction with phosphorus oxychloride (POCl₃).

  • Causality: The conversion of the hydroxyl group to the chloro group requires stoichiometric or excess POCl₃ and sufficient heat to drive the reaction. Insufficient heat, short reaction times, or degradation of the POCl₃ by atmospheric moisture can lead to incomplete conversion.[1]

  • Troubleshooting & Solutions:

    • Ensure Anhydrous Conditions: Handle POCl₃ in a fume hood with moisture-free glassware. Atmospheric moisture will rapidly quench the reagent.

    • Reagent Stoichiometry: Use a sufficient excess of POCl₃, which can also act as the solvent for the reaction. A common ratio is 5-10 mL of POCl₃ per gram of starting material.[1]

    • Temperature & Time: The reaction typically requires heating at reflux (around 95-105°C) for several hours (4-18 hours).[1][2] Monitor the reaction progress by TLC if possible (note: quenching an aliquot for TLC is required).

    • Work-up Procedure: The quenching step is highly exothermic. Add the reaction mixture slowly to crushed ice or ice-water with vigorous stirring.[1] After hydrolysis of excess POCl₃, the pH must be carefully adjusted with a base (e.g., NaOH or NH₄OH) to ~8 to precipitate the 2,4-Diamino-6-chloropyrimidine product.[1][2]

ParameterRecommendationRationale
Reagent Phosphorus Oxychloride (POCl₃)Standard and effective reagent for converting hydroxypyrimidines to chloropyrimidines.
Ratio 1g substrate / 9 mL POCl₃Ensures sufficient reagent to act as both reactant and solvent.[1]
Temperature 95-105 °CRequired to overcome the activation energy for the substitution.
Time 6-18 hoursAllows the reaction to proceed to completion.
Work-up Slow quench in ice water, followed by basification to pH 8.Safely hydrolyzes excess POCl₃ and isolates the free base product.[1]
Problem 2: Hydrolysis During Fluorination
  • Symptom: The primary product isolated from the fluorination step is 2,4-Diamino-6-hydroxypyrimidine instead of the desired fluoro-compound.

  • Causality: As detailed in the FAQ, this is due to water competing with the fluoride nucleophile. This is the most common failure mode for this reaction.

  • Troubleshooting & Solutions:

    • Dry All Components: Dry the starting material (2,4-Diamino-6-chloropyrimidine) in a vacuum oven before use. Use anhydrous grade solvent (e.g., DMSO <50 ppm water). Use spray-dried Potassium Fluoride (KF). Assemble glassware hot from the oven and cool under a stream of dry nitrogen or argon.

    • Phase-Transfer Catalysis: To enhance the solubility and nucleophilicity of the fluoride ion, a phase-transfer catalyst (PTC) can be employed. A crown ether like 18-crown-6 or a cryptand like Kryptofix [2.2.2] can be effective, though they add to the cost and purification complexity.

    • Azeotropic Distillation: Before adding the pyrimidine substrate, the KF and solvent mixture can be heated under vacuum to azeotropically remove any final traces of water.

Recommended Fluorination Protocol

This protocol is designed to be a self-validating system by incorporating best practices to avoid common side reactions.

Materials:

  • 2,4-Diamino-6-chloropyrimidine (1.0 eq)

  • Spray-dried Potassium Fluoride (3.0 eq)

  • Anhydrous DMSO

  • Three-neck round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet, and thermometer.

Procedure:

  • Assemble the glassware and flame-dry under vacuum. Allow to cool under a stream of dry nitrogen.

  • Add spray-dried potassium fluoride and anhydrous DMSO to the reaction flask.

  • Heat the mixture to 120°C under a gentle stream of nitrogen for 30 minutes to ensure all components are dry.

  • Cool the mixture to ~80°C and add the 2,4-Diamino-6-chloropyrimidine.

  • Slowly heat the reaction mixture to 180-200°C with vigorous stirring.

  • Maintain the temperature and monitor the reaction by TLC (e.g., using 10% Methanol in Dichloromethane as eluent) until the starting material is consumed (typically 8-24 hours).

  • Cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

Technical Support Center: Optimizing the Synthesis of 6-Fluoropyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Fluoropyrimidine-2,4-diamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind procedural choices, providing you with the robust, scientifically-grounded information needed to succeed in your work.

Overview of Synthetic Strategies

The synthesis of this compound is not a trivial undertaking. Direct fluorination of the pyrimidine ring can be challenging. A more reliable and commonly adapted strategy involves a multi-step synthesis, typically starting from readily available precursors. The most prevalent and logical pathway involves the initial construction of a pyrimidine core, followed by halogenation and a subsequent halogen exchange (Halex) reaction to introduce the fluorine atom.

A less common alternative involves building the fluorinated pyrimidine ring directly from a fluorinated precursor. This guide will primarily focus on the more established Halex route due to the wider availability of starting materials and more extensive documentation for analogous processes.

Synthetic_Pathways cluster_0 Route A: Halogen Exchange (Recommended) cluster_1 Route B: Fluorinated Precursor A1 Guanidine + Ethyl Cyanoacetate A2 2,4-Diamino-6-hydroxypyrimidine A1->A2 Condensation A3 2,4-Diamino-6-chloropyrimidine A2->A3 Chlorination (e.g., POCl₃) A4 This compound A3->A4 Fluorination (Halex Reaction) B1 Guanidine + Fluorinated C3 Synthon B2 This compound B1->B2 Direct Cyclization

Caption: High-level overview of primary synthetic routes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, following the recommended Halogen Exchange (Route A) pathway.

Step 1: Condensation to 2,4-Diamino-6-hydroxypyrimidine

Q1: My yield for the initial condensation of guanidine and ethyl cyanoacetate is below the expected 80-95%. What are the likely causes?

A1: This is a classic Traube pyrimidine synthesis, and while robust, its efficiency is sensitive to several factors. Here’s what to investigate:

  • Base and Solvent Integrity: The reaction requires a strong base, typically sodium ethoxide or sodium methoxide, prepared in situ from sodium metal and the corresponding anhydrous alcohol.[1][2]

    • Causality: The base deprotonates the α-carbon of ethyl cyanoacetate, forming the nucleophilic enolate required for the initial reaction with guanidine. The presence of water will consume the base and inhibit enolate formation.

    • Actionable Advice: Ensure your ethanol or methanol is absolutely anhydrous. Use freshly opened solvents or distill from a suitable drying agent. Ensure the sodium metal is clean and free of oxide coating.

  • Reaction Stoichiometry and Order of Addition: Precise stoichiometry is key. A slight excess of guanidine is sometimes used to ensure the complete consumption of the ethyl cyanoacetate.[1][3]

    • Causality: The reaction proceeds through the formation of an intermediate from guanidine and the ethyl sodiocyanoacetate. Following the established order of addition ensures this intermediate forms correctly before cyclization.[1]

    • Actionable Advice: Follow a validated procedure, such as those published in Organic Syntheses, which specifies preparing the sodium ethoxide solution, adding ethyl cyanoacetate, and then adding the guanidine solution.[1]

  • pH Control During Workup: The product is precipitated by acidifying the reaction mixture. The final pH is critical for maximizing recovery.

    • Causality: 2,4-Diamino-6-hydroxypyrimidine is amphoteric. At very low pH, it can form a soluble hydrochloride salt, while at high pH, it remains as a soluble sodium salt.[4] Over-acidification is a common cause of yield loss.

    • Actionable Advice: Acidify slowly with glacial acetic acid or by carefully adjusting with hydrochloric acid to a pH of around 7-9.[2][3][4] Some protocols suggest adjusting to pH 9 with HCl first, then to pH 7 with acetic acid to prevent salt formation and maximize precipitation.[3]

Step 2: Chlorination of 2,4-Diamino-6-hydroxypyrimidine

Q2: The conversion of the hydroxypyrimidine to 2,4-Diamino-6-chloropyrimidine is incomplete or results in a tarry mess. What's going wrong?

A2: This chlorination, almost universally performed with phosphorus oxychloride (POCl₃), is a vigorous reaction that requires careful control.

  • Reagent Quality and Quantity: POCl₃ is highly reactive and sensitive to moisture.

    • Causality: Water reacts with POCl₃ to form phosphoric acid and HCl, reducing its effectiveness as a chlorinating agent. The reaction often requires a large excess of POCl₃, which can also act as the solvent.[5][6] However, more modern, environmentally conscious methods use a near-equimolar amount in a sealed reactor.[7][8]

    • Actionable Advice: Use a fresh bottle or freshly distilled POCl₃. Ensure all glassware is meticulously dried. For large-scale preparations, consider solvent-free protocols with an equimolar amount of POCl₃ and a base like pyridine in a sealed reactor to minimize waste and improve safety.[7][8]

  • Temperature and Reaction Time: Insufficient heating is a primary cause of incomplete reactions.

    • Causality: The activation energy for replacing the hydroxyl group is high. The reaction typically requires heating to reflux (around 107 °C) for several hours (4-8 hours).[6][9]

    • Actionable Advice: Ensure the reaction mixture is heated to at least 100-110 °C and maintained there for the prescribed time. Monitor the reaction's progress by taking small aliquots (carefully!), quenching them, and analyzing by TLC or LC-MS.

  • Quenching Procedure: The workup of POCl₃ is highly exothermic and potentially dangerous.

    • Causality: POCl₃ reacts violently with water. Uncontrolled addition to water can cause dangerous splashing and release of corrosive HCl gas.

    • Actionable Advice: Always perform the quench by slowly adding the reaction mixture to a large volume of crushed ice with vigorous stirring. Alternatively, after distilling off the excess POCl₃ under reduced pressure, the residue can be carefully added to ice water.[6] Neutralize the resulting acidic solution slowly with a base like NaOH or Na₂CO₃ while cooling in an ice bath.

Step 3: Fluorination via Halogen Exchange (Halex Reaction)

Q3: My yield for the conversion of the 6-chloro to the 6-fluoro compound is very low. How can I optimize this critical step?

A3: This is the most challenging step and requires stringent control over conditions. The Halex reaction is a nucleophilic aromatic substitution (SNAr) where fluoride anion displaces chloride.[10]

  • Anhydrous Conditions are Paramount: This is the single most critical factor for success.

    • Causality: The fluoride anion (F⁻) is a strong hydrogen bond acceptor. In the presence of even trace amounts of water, it becomes heavily solvated, forming a "hydration shell" that dramatically reduces its nucleophilicity and ability to attack the pyrimidine ring.[11]

    • Actionable Advice:

      • Use spray-dried potassium fluoride (KF) or dry it yourself by heating under high vacuum at >150 °C for several hours.

      • Use high-purity, anhydrous aprotic polar solvents like DMSO, DMF, or sulfolane.[12][13]

      • Dry all glassware in an oven and assemble it hot under an inert atmosphere (Nitrogen or Argon).

  • Fluoride Source and Solubility: Potassium fluoride (KF) is the most common and cost-effective source, but its low solubility in organic solvents is a major hurdle.

    • Causality: The reaction is often heterogeneous, meaning the rate is limited by how much fluoride can dissolve and participate in the reaction.

    • Actionable Advice:

      • Use a Phase-Transfer Catalyst (PTC): This is highly recommended. A PTC, such as tetraphenylphosphonium bromide, tetrabutylammonium bromide, or a crown ether (e.g., 18-crown-6), complexes the potassium ion, allowing the "naked," highly reactive fluoride anion to be carried into the organic phase.[14][15][16]

      • Consider Alternative Fluoride Sources: While more expensive, cesium fluoride (CsF) is more soluble and often more reactive than KF.[12] Tetrabutylammonium fluoride (TBAF) is highly soluble but is typically sold as a hydrate and must be rigorously dried before use.

  • Reaction Temperature: Halex reactions typically require high temperatures to overcome the activation energy of C-Cl bond cleavage.

    • Causality: The pyrimidine ring, while electron-deficient, still requires significant thermal energy to undergo SNAr. The C-F bond formation is the rate-determining step.[17]

    • Actionable Advice: Reactions are often run at temperatures between 150-220 °C.[12][18] The optimal temperature must be determined experimentally. Start around 180 °C and monitor progress. Be aware that excessively high temperatures can lead to decomposition and side products.

Troubleshooting_Fluorination Start Low Yield in Fluorination Step Q1 Are conditions strictly anhydrous? Start->Q1 Sol1 Dry KF under vacuum. Use anhydrous solvent. Assemble glassware hot under N₂. Q1->Sol1 No Q2 Is fluoride source sufficiently soluble/active? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Add a Phase-Transfer Catalyst (e.g., TPPB, 18-crown-6). Consider using CsF. Q2->Sol2 No Q3 Is the reaction temperature optimal? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q2 Sol3 Increase temperature incrementally (e.g., 180°C -> 200°C -> 220°C). Monitor for decomposition. Q3->Sol3 No End Yield Improved Q3->End Yes A3_Yes Yes A3_No No Sol3->Q3

Caption: Troubleshooting workflow for the Halex fluorination step.

Frequently Asked Questions (FAQs)

Q: Why is the pyrimidine ring susceptible to nucleophilic aromatic substitution (SNAr)? A: The pyrimidine ring contains two electron-withdrawing nitrogen atoms. This makes the ring electron-deficient, particularly at the 2, 4, and 6 positions, and thus susceptible to attack by nucleophiles.[19][20] The presence of a halogen at one of these positions provides a good leaving group, facilitating the substitution reaction.

Q: What analytical techniques are best for monitoring these reactions? A:

  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative monitoring of the consumption of starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for confirming the mass of the desired product and identifying any major byproducts formed during the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product. For the fluorination step, ¹⁹F NMR is an incredibly powerful tool to confirm the successful incorporation of fluorine and to check for impurities containing fluorine.

Q: Are there alternatives to POCl₃ for the chlorination step? A: While POCl₃ is the most common reagent, mixtures of POCl₃/PCl₅ or thionyl chloride (SOCl₂) with a catalytic amount of DMF (Vilsmeier-Haack conditions) can also be used for chlorinating heterocyclic systems. However, for 2,4-diamino-6-hydroxypyrimidine, POCl₃ remains the most documented and reliable reagent.[5]

Optimized Experimental Protocols

(Note: These protocols are synthesized from established procedures for analogous compounds and should be adapted and optimized for your specific laboratory conditions. Always perform a thorough risk assessment before beginning any experiment.)

Protocol 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine[1][3]
  • Prepare Sodium Ethoxide: In a flame-dried 1 L round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 250 mL of anhydrous ethanol. Carefully add 23 g (1 g-atom) of sodium metal in small pieces. Allow the sodium to dissolve completely.

  • Form Enolate: Cool the sodium ethoxide solution in an ice bath and add 113 g (1 mole) of ethyl cyanoacetate.

  • Prepare Guanidine Solution: In a separate flask, dissolve 97 g (1.02 moles) of guanidine hydrochloride in a second solution of sodium ethoxide (prepared as in step 1). Filter off the precipitated sodium chloride.

  • Reaction: Add the clear guanidine filtrate to the solution of ethyl sodiocyanoacetate. Heat the mixture to reflux for 2-3 hours.

  • Workup: Evaporate the ethanol under reduced pressure. Dissolve the solid residue in 350 mL of hot water. Cool the solution slightly and carefully acidify with glacial acetic acid to pH ~7.

  • Isolation: Cool the mixture in an ice bath for 1-2 hours. Collect the precipitated yellow solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. Dry under vacuum to yield the product (Typical Yield: 80-85%).

Protocol 2: Synthesis of 2,4-Diamino-6-chloropyrimidine[6][9]
  • Setup: In a flame-dried flask equipped with a reflux condenser and gas outlet bubbler (to scrub HCl), place 12.6 g (0.1 mol) of 2,4-diamino-6-hydroxypyrimidine.

  • Reaction: Carefully add 60 mL (~98 g, 0.64 mol) of phosphorus oxychloride (POCl₃). Add a catalytic amount of N,N-dimethylaniline (1 mL). Heat the mixture to reflux (~107 °C) and maintain for 6 hours. The solid will slowly dissolve.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto 500 g of crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralization: Once the exotherm has subsided, slowly neutralize the acidic solution with 50% aqueous NaOH or solid Na₂CO₃, keeping the temperature below 20 °C with an ice bath, until the pH is ~8.

  • Isolation: Collect the precipitated white solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum (Typical Yield: 80-90%).

Protocol 3: Synthesis of this compound (Halex Reaction)
  • Setup: In a flame-dried, three-neck flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 14.5 g (0.1 mol) of 2,4-diamino-6-chloropyrimidine, 11.6 g (0.2 mol, 2 eq.) of spray-dried potassium fluoride, and 2.6 g (0.01 mol, 10 mol%) of 18-crown-6 (as PTC).

  • Reaction: Add 100 mL of anhydrous dimethyl sulfoxide (DMSO). Heat the heterogeneous mixture to 190-200 °C under a nitrogen atmosphere with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction may take 12-24 hours for completion.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into 500 mL of ice-cold water and stir for 30 minutes.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water to remove DMSO and inorganic salts. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water or acetonitrile) to yield the final product.

Data Summary Table

StepKey ReagentsSolventTemp (°C)Time (h)Typical YieldReference(s)
1. Condensation Guanidine, Ethyl Cyanoacetate, NaOEtEthanolReflux (~78°C)2-380-95%[1][2][3]
2. Chlorination 2,4-Diamino-6-hydroxypyrimidine, POCl₃Neat POCl₃Reflux (~107°C)4-880-90%[6][7][9]
3. Fluorination 2,4-Diamino-6-chloropyrimidine, KF, PTCDMSO180-220°C12-24Variable*[12][13][15]

*The yield of the fluorination step is highly dependent on the rigorous exclusion of water and the efficiency of the phase-transfer catalyst.

References

Troubleshooting low conversion in pyrimidine synthesis reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with low conversion rates in their pyrimidine synthesis reactions. Pyrimidines are fundamental scaffolds in medicinal chemistry and their efficient synthesis is crucial for advancing research and development.[1] Low yields can stem from a variety of factors including reagent quality, suboptimal reaction conditions, and competing side reactions.

As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to diagnose and resolve these issues effectively. This document is structured as a series of frequently asked questions (FAQs) that directly address common problems encountered in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction shows very low conversion of starting materials. Where should I begin my investigation?

Answer: The first step in any troubleshooting process is to systematically verify the fundamentals of your experimental setup. Low conversion is often traced back to one of three areas: reagent integrity, reaction conditions, or catalyst activity.

Causality: The success of a multicomponent reaction like the Biginelli synthesis relies on a cascade of sequential chemical events.[2] A failure at any single point, such as poor reagent quality or insufficient thermal energy, can halt the entire cascade, leaving starting materials unreacted.

Troubleshooting Steps:

  • Confirm Reagent Purity and Integrity:

    • Aldehydes: Aromatic aldehydes are prone to oxidation to carboxylic acids upon prolonged exposure to air. Use freshly distilled or newly purchased aldehydes.

    • β-Dicarbonyls: Ensure your β-ketoester or other dicarbonyl compound is pure and free from hydrolysis byproducts.

    • Urea/Thiourea/Amidines: These reagents are often hygroscopic. Moisture can interfere with the reaction.[3] Use freshly opened reagents or dry them in a vacuum oven before use.

  • Verify Reaction Conditions:

    • Temperature: Ensure your reaction is being conducted at the optimal temperature for your specific substrate and catalyst system. Some reactions require heating to overcome the activation energy for the final cyclization-dehydration step.[3]

    • Solvent: The solvent plays a critical role in solubilizing reactants and influencing reaction rates. Ensure you are using a dry, appropriate solvent.[4]

  • Assess Catalyst Activity:

    • Ensure your catalyst is active and used at the correct loading. If using a reusable catalyst, it may require regeneration. For Brønsted acids, confirm the concentration is appropriate.[5]

A logical workflow for initial diagnosis is essential. The following diagram outlines a systematic approach to troubleshooting low conversion.

TroubleshootingWorkflow start Low Conversion Observed (Confirmed by TLC/HPLC) reagents Step 1: Verify Reagents start->reagents reagent_check Purity (NMR/GC) Moisture Content Freshness reagents->reagent_check How? conditions Step 2: Check Reaction Conditions conditions_check Temperature Solvent (Anhydrous?) Reaction Time conditions->conditions_check How? catalyst Step 3: Evaluate Catalyst catalyst_check Activity/Age Correct Loading Appropriate Choice (Acid/Base) catalyst->catalyst_check How? reagent_check->conditions Reagents OK solution Problem Identified & Resolved reagent_check->solution Issue Found conditions_check->catalyst Conditions OK conditions_check->solution Issue Found catalyst_check->solution Catalyst OK (Proceed to Advanced Troubleshooting) catalyst_check->solution Issue Found

Caption: A systematic workflow for initial troubleshooting of low conversion.

Q2: My reaction has stalled, and I see a new spot on the TLC that isn't my product. What could this intermediate be?

Answer: This is a classic sign of incomplete cyclization. In many pyrimidine syntheses, particularly the Biginelli reaction, the initial steps involve the formation of an open-chain intermediate.[2][6] The failure of the final ring-closing (cyclization) and dehydration step is a common bottleneck.

Causality: The final intramolecular cyclization requires the nucleophilic attack of a terminal nitrogen (from urea or amidine) onto a carbonyl carbon. This step often has a higher activation energy and can be sensitive to steric hindrance or insufficient electrophilic activation of the carbonyl group.[3]

Mitigation Strategies:

  • Increase Catalyst Strength/Concentration: The cyclization-dehydration step is acid-catalyzed. Increasing the catalyst loading or switching to a stronger acid (e.g., from NH₄Cl to a Lewis acid like Yb(OTf)₃) can promote ring closure.[3][7]

  • Increase Reaction Temperature: Providing more thermal energy by refluxing the reaction can help overcome the activation barrier for cyclization.[3] Monitor the reaction by TLC to observe the conversion of the intermediate spot to the final product spot.

  • Change the Solvent: Switching to a higher-boiling point solvent (e.g., from ethanol to toluene with a Dean-Stark trap) can facilitate the removal of water, which is a byproduct of the dehydration step, thereby driving the reaction to completion according to Le Châtelier's principle.

Data Presentation: Effect of Solvent Choice

The choice of solvent can significantly impact reaction yield by affecting reactant solubility and the reaction equilibrium.

SolventPolarityTypical Reaction Temperature (°C)Common OutcomeReference
EthanolPolar Protic78Good for many substrates, but water removal can be slow.[5]
Tetrahydrofuran (THF)Polar Aprotic66Can be effective, especially with strong Lewis acids.[3]
AcetonitrilePolar Aprotic82Often gives good yields.[7]
TolueneNonpolar111Excellent for removing water via azeotropic distillation.-
Solvent-FreeN/AVariableEnvironmentally friendly; can lead to high yields but may require specific catalysts.[4][7]
Q3: My reaction mixture is fluorescent under UV light, and the yield is low. What is this fluorescent byproduct?

Answer: The formation of a highly fluorescent byproduct is a known issue in the Biginelli reaction, pointing to a competing side reaction that forms a Hantzsch-type 1,4-dihydropyridine (DHP).[5]

Causality: This side reaction occurs when two equivalents of the β-ketoester react with one equivalent of the aldehyde and ammonia. The ammonia is typically formed from the thermal decomposition of urea, especially at higher reaction temperatures. The Hantzsch pathway competes directly with the desired Biginelli pathway for the same starting materials.[5]

ReactionCompetition cluster_0 Desired Pathway cluster_1 Side Reaction Aldehyde Aldehyde Biginelli Biginelli Reaction Aldehyde->Biginelli Hantzsch Hantzsch Reaction Aldehyde->Hantzsch Ketoester β-Ketoester Ketoester->Biginelli Ketoester->Hantzsch Urea Urea Urea->Biginelli Ammonia Ammonia (from Urea decomposition) Urea->Ammonia High Temp. DHPM Desired DHPM Product Biginelli->DHPM Ammonia->Hantzsch DHP Fluorescent DHP Byproduct Hantzsch->DHP

Caption: Competing Biginelli and Hantzsch reaction pathways.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most effective strategy. High temperatures accelerate urea decomposition. Running the reaction at a lower temperature (e.g., 60°C instead of reflux) can dramatically suppress the Hantzsch pathway.[5]

  • Optimize Order of Addition: In some cases, pre-mixing the aldehyde and β-ketoester before adding the urea can favor the initial steps of the Biginelli mechanism over the Hantzsch pathway.

  • Choose a Milder Catalyst: Highly aggressive acidic conditions can sometimes promote side reactions. Experiment with milder Lewis acids or even organocatalysts.

Q4: How do I choose the right catalyst for my pyrimidine synthesis?

Answer: Catalyst selection is critical and depends on your specific substrates and desired reaction conditions (e.g., solvent, temperature). Both Brønsted and Lewis acids are commonly used, with Lewis acids often providing higher yields and milder conditions.[8][][10]

Causality: The catalyst's primary role is to activate the aldehyde carbonyl group, making it more electrophilic for the initial condensation step with urea/amidine.[7] It also facilitates the subsequent cyclization and dehydration steps. Lewis acids are particularly effective as they can coordinate to carbonyl oxygens, significantly enhancing their electrophilicity without requiring highly protic media.

Data Presentation: Comparison of Common Catalysts for Biginelli Reaction

Catalyst TypeExamplesTypical Loading (mol%)AdvantagesDisadvantagesReference
Brønsted Acid HCl, H₂SO₄, TFA20-100Inexpensive, readily available.Often requires stoichiometric amounts, harsh conditions, low yields.[2]
Lewis Acid Yb(OTf)₃, InCl₃, ZnCl₂, BF₃·OEt₂5-20High yields, mild conditions, often recyclable.Can be expensive, moisture-sensitive.[7][11]
Ionic Liquid [Hnmp]HSO₄10Can act as both catalyst and solvent, green chemistry approach.Can be viscous and difficult to handle.[12]
Organocatalyst Proline, Thiourea derivatives10-20Metal-free, enables asymmetric synthesis.May have limited substrate scope.[13]

Recommendation: For general screening, a versatile Lewis acid like Ytterbium triflate (Yb(OTf)₃) under solvent-free or acetonitrile conditions is an excellent starting point due to its high efficiency and broad substrate tolerance.[7]

Key Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Biginelli Reaction

This protocol provides a robust starting point for synthesizing dihydropyrimidinones (DHPMs).

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.2 mmol), and the chosen solvent (e.g., acetonitrile, 5 mL).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%, 0.1 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80°C or reflux) and stir.

  • Monitoring: Monitor the reaction progress by TLC (see Protocol 2). The reaction is typically complete within 2-8 hours.

  • Workup: After the reaction is complete (as indicated by the disappearance of the limiting starting material), cool the mixture to room temperature. Pour the mixture into ice-water (50 mL) and stir vigorously.

  • Isolation: The solid product will precipitate. Collect the precipitate by vacuum filtration, wash it with cold water, and then a small amount of cold ethanol to remove unreacted starting materials.

  • Purification: Dry the crude product. If necessary, purify further by recrystallization from a suitable solvent like ethanol to obtain the pure DHPM.[5]

Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

TLC is an indispensable, rapid technique for monitoring reaction progress.[14]

  • Plate Preparation: Use a silica gel TLC plate.

  • Spotting: Using a capillary tube, spot the starting materials (aldehyde, ketoester) as references. Spot the reaction mixture on a separate lane.

  • Elution: Develop the TLC plate in an appropriate eluent system (e.g., 7:3 Hexane:Ethyl Acetate is a good starting point for many DHPMs).

  • Visualization: Visualize the plate under a UV lamp (254 nm). The aromatic starting materials and product should be visible. Staining with potassium permanganate can also be used.

  • Interpretation: A successful reaction will show the disappearance of the starting material spots and the appearance of a new, typically lower Rf, product spot.[14]

References

Optimizing temperature and reaction time for pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed to provide in-depth, actionable advice to troubleshoot and optimize your reactions. As Senior Application Scientists, we understand that success in the lab is built on a deep understanding of not just the how, but the why. This resource is structured as a series of frequently asked questions (FAQs) to directly address the common challenges encountered in the synthesis of dihydropyrimidinones (DHPMs), particularly through the widely-used Biginelli reaction.

Frequently Asked Questions (FAQs)

Q1: How do temperature and reaction time fundamentally influence pyrimidine synthesis reactions like the Biginelli condensation?

Temperature and reaction time are two of the most critical parameters governing the success of a pyrimidine synthesis. Their interplay dictates reaction rate, product yield, and the purity profile by influencing reaction kinetics and thermodynamics.

  • Temperature: Primarily affects the rate of reaction. According to collision theory, increasing the temperature increases the kinetic energy of reactant molecules, leading to more frequent and energetic collisions. This helps overcome the activation energy barrier for key steps, such as the initial condensation between the aldehyde and urea, which is often the rate-limiting step.[1] However, excessively high temperatures can be detrimental. They can promote the decomposition of thermally sensitive reactants like urea into ammonia, which can then participate in side reactions, such as the formation of Hantzsch-type 1,4-dihydropyridine (DHP) byproducts.[2] Finding the optimal temperature is a balance between achieving a practical reaction rate and minimizing byproduct formation.

  • Reaction Time: Must be sufficient to allow the reaction to proceed to completion. Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) is crucial to determine the point of maximum product formation.[2][3] Insufficient reaction time will result in low conversion of starting materials. Conversely, extending the reaction time unnecessarily, especially at elevated temperatures, can lead to the degradation of the desired product or the accumulation of side products, reducing the overall isolated yield and complicating purification.

Q2: My pyrimidine synthesis yield is consistently low. What are the most likely causes related to temperature and time?

Low yield is a frequent issue that can often be traced back to suboptimal temperature and time parameters.

Troubleshooting Steps:

  • Suboptimal Temperature: The reaction may not have enough energy to overcome the activation barrier.

    • Solution: Incrementally increase the reaction temperature. For a typical Biginelli reaction in ethanol, if you are running the reaction at room temperature, consider increasing to 60 °C, and then to reflux (approx. 78 °C).[2] Monitor the reaction by TLC at each temperature to observe the rate of product formation. An optimal temperature is often found at reflux in a suitable solvent like ethanol or under solvent-free conditions at 90-100 °C.[4]

  • Incomplete Reaction: The reaction time may be too short.

    • Solution: Extend the reaction time. If a protocol suggests 4 hours, try running it for 8 or 12 hours, taking aliquots periodically to analyze by TLC. This will help you determine if the reaction is simply slow or has stalled for other reasons.[2]

  • Product or Reactant Degradation: The temperature may be too high, or the reaction time too long.

    • Solution: If you observe the appearance of new spots on your TLC plate after the main product spot has maximized, you are likely seeing degradation or side product formation. In this case, reduce the temperature or shorten the reaction time. Running the reaction at the lowest temperature that still provides a reasonable rate is often the best strategy.[2]

Q3: I'm observing significant side product formation. How can I adjust temperature and time to improve selectivity?

The formation of byproducts, such as Hantzsch dihydropyridines or various condensation intermediates, is a common problem directly influenced by reaction conditions.[3]

Causality: Side reactions have their own activation energies. Higher temperatures can provide the necessary energy to initiate these competing pathways. For instance, the decomposition of urea to ammonia, which leads to the Hantzsch byproduct, is more favorable at higher temperatures.[2]

Optimization Strategies:

  • Lower the Temperature: This is the most effective strategy to enhance selectivity. By reducing the thermal energy of the system, you can often disfavor the higher-activation-energy pathway leading to the byproduct, while still allowing the desired reaction to proceed, albeit more slowly.[2]

  • Optimize Catalyst and Temperature Concurrently: The choice of catalyst can significantly influence the reaction pathway.[5] Both Brønsted and Lewis acids are commonly used.[1] A milder catalyst might allow for the use of higher temperatures without promoting side reactions. Conversely, a more active catalyst might achieve high conversion at lower temperatures where side reactions are suppressed.

  • Minimize Reaction Time: Once the maximum yield of the desired product is achieved (as determined by TLC), work up the reaction immediately. Prolonged heating will only increase the concentration of thermally-induced side products.

Data & Protocols

Data Presentation

The following tables provide illustrative data on how reaction parameters can be optimized.

Table 1: Illustrative Effect of Temperature on Biginelli Reaction Yield and Purity (Model Reaction: Benzaldehyde, Ethyl Acetoacetate, Urea, cat. HCl, in Ethanol)

EntryTemperature (°C)Reaction Time (h)Yield (%)Purity (by HPLC, %)Observations
125 (Room Temp)243598Very slow conversion
26087597Good conversion rate, high purity
378 (Reflux)49294Fast reaction, minor impurities detected
4100 (Solvent-Free)29590Very fast, increased side product formation

Table 2: Troubleshooting Guide: Temperature & Time Adjustments

IssueLikely CausePrimary SolutionSecondary Action
Low Yield / Low Conversion Insufficient activation energy or time.Increase temperature incrementally (e.g., in 15-20°C steps).Extend reaction time and monitor by TLC.
Significant Side Products Competing reaction pathways are activated.Decrease reaction temperature to disfavor side reactions.Shorten reaction time to prevent accumulation of byproducts.
Reaction Stalls Catalyst deactivation or reactant insolubility.Check catalyst activity.Try a different solvent system to improve solubility.[3]
Product Degradation Temperature is too high.Reduce reaction temperature.Minimize reaction time post-completion.
Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Biginelli Reaction

This protocol provides a general framework for synthesizing dihydropyrimidinones (DHPMs).

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aldehyde (10 mmol, 1.0 eq), β-ketoester (10 mmol, 1.0 eq), urea (15 mmol, 1.5 eq), and ethanol (30 mL).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., Yb(OTf)₃, 0.2 mmol, 2 mol%).

  • Reaction: Heat the mixture to reflux (approximately 78-80°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent) every hour. The reaction is typically complete within 2-6 hours.

  • Workup: Once the starting material (aldehyde) is consumed, cool the reaction mixture to room temperature. A solid precipitate will often form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove soluble impurities.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure DHPM.

Protocol 2: Systematic Optimization of Reaction Temperature

  • Baseline Reaction: Set up the reaction as described in Protocol 1 and run it at a baseline temperature (e.g., 60 °C) for a set time (e.g., 6 hours). Isolate the product and determine the yield.

  • Temperature Gradient: Set up parallel reactions in a multi-well reaction block or in separate flasks at different temperatures (e.g., 40°C, 60°C, 80°C, 100°C).

  • Time-Course Analysis: At each temperature, withdraw a small aliquot from the reaction mixture at regular intervals (e.g., 1, 2, 4, 6, and 8 hours).

  • Analysis: Quench the aliquots and analyze them by HPLC or TLC to determine the percentage of product formation and the presence of any major impurities.

  • Data Evaluation: Plot the yield versus time for each temperature. This will reveal the optimal temperature and time to maximize yield while minimizing byproduct formation.

Visualizations

Logical & Experimental Workflows

The following diagrams illustrate key decision-making processes and workflows in pyrimidine synthesis optimization.

G cluster_0 Troubleshooting Low Yield Start Low Yield Observed Monitor Monitor by TLC/HPLC Start->Monitor IncreaseTemp Increase Temperature Monitor->IncreaseTemp Incomplete Conversion Extend_Time Extend Reaction Time IncreaseTemp->Extend_Time No / Slow Improvement Success Yield Improved IncreaseTemp->Success Improvement Check_Catalyst Check Catalyst / Reagents Extend_Time->Check_Catalyst Stalled Extend_Time->Success Improvement No_Improvement No Improvement Check_Catalyst->No_Improvement

Caption: Workflow for troubleshooting low reaction yield.

G Temp Reaction Temperature Kinetics Reaction Kinetics Rate of reaction increases with temperature. Overcomes activation energy. Temp->Kinetics Influences Thermodynamics Thermodynamics & Selectivity Higher temps can overcome activation energy for side reactions, reducing selectivity. Temp->Thermodynamics Influences Optimum Optimal Condition | Balance between acceptable rate and high selectivity. Kinetics->Optimum Thermodynamics->Optimum

Caption: Relationship between temperature, kinetics, and selectivity.

References

Technical Support Center: Catalyst Selection for Efficient Suzuki Coupling with Fluoropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules incorporating fluoropyrimidine scaffolds. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, but the unique electronic properties of fluoropyrimidines present specific challenges. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and achieve high-yield, reproducible results.

Introduction: The Challenge of Fluoropyrimidines

Fluoropyrimidines are prevalent motifs in medicinal chemistry, valued for the ability of fluorine to modulate metabolic stability, pKa, and binding affinity. However, in Suzuki-Miyaura coupling, these substrates can be challenging. The electron-withdrawing nature of both the fluorine atom and the pyrimidine ring's nitrogen atoms significantly influences the reactivity of the C-X (X = Cl, Br, I) bond. Furthermore, the Lewis basic nitrogen atoms can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation, a phenomenon analogous to the well-documented "2-pyridyl problem".[1]

This guide will focus on catalyst systems and conditions that overcome these hurdles, ensuring efficient and selective coupling.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments.

Q1: My reaction has stalled, or I'm observing very low conversion of my fluoropyrimidine halide. What's the likely cause?

A1: Low reactivity is a common issue and can often be traced back to the catalyst system's inability to efficiently perform the oxidative addition step with the electron-deficient fluoropyrimidine.

  • Causality: The C-Cl bond on a fluoropyrimidine is significantly less reactive than C-Br or C-I bonds due to its higher bond strength. The electron-withdrawing effects of the ring nitrogens and the fluorine atom can further deactivate the halide for oxidative addition. Standard catalysts like Pd(PPh₃)₄ may not be active enough.[2][3]

  • Solutions:

    • Switch to a More Active Catalyst System: This is the most critical factor. Utilize a combination of a palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand.[4] Ligands from the Buchwald group are industry standards for this type of transformation.

    • Ligand Selection: Start with highly universal and effective ligands such as SPhos or XPhos .[5] These ligands promote the crucial oxidative addition step and facilitate the subsequent reductive elimination.[6]

    • Increase Temperature: If the reaction is sluggish at lower temperatures (e.g., 80 °C), cautiously increasing the temperature to 100-110 °C can provide the necessary energy to overcome the activation barrier for oxidative addition.[7]

    • Check Halide Reactivity: If you are using a chlorofluoropyrimidine, expect the reaction to be more challenging than with a bromo- or iodo-fluoropyrimidine. The general reactivity trend is I > Br > OTf >> Cl.[8] For chloro-substrates, a highly active catalyst is not just recommended, it's essential.[5]

Q2: I'm seeing significant amounts of a side product that corresponds to the protonated version of my boronic acid/ester (protodeboronation). How can I prevent this?

A2: Protodeboronation is a major competing pathway, especially with heteroaryl boronic acids, which are prone to decomposition.[9]

  • Causality: This undesired reaction cleaves the C-B bond, replacing it with a C-H bond, thereby consuming your nucleophile.[9] It is often accelerated by the presence of water and the strength of the base used.[8]

  • Solutions:

    • Use a More Stable Boron Reagent: Convert the boronic acid to a more robust derivative like a pinacol ester , MIDA boronate , or a potassium trifluoroborate salt .[8][9][10] These reagents are more stable and slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[8]

    • Optimize the Base: Strong bases like NaOH can accelerate protodeboronation. Switch to milder bases such as K₃PO₄ , K₂CO₃ , or Cs₂CO₃ .[8][11] In some cases, fluoride bases like KF or CsF can be effective as they also play a role in the transmetalation step.[12]

    • Employ Anhydrous Conditions: While many Suzuki protocols use aqueous solvent mixtures, water is a proton source.[13] Using rigorously dried solvents (e.g., anhydrous dioxane, toluene, or THF) can significantly suppress this side reaction.[9] If a base like K₃PO₄ has poor solubility, adding a minimal amount of water (e.g., 20:1 solvent:water) may be a necessary compromise.[9]

Q3: My reaction works, but the yield is inconsistent and sometimes fails completely upon scale-up. What causes this irreproducibility?

A3: Irreproducibility often points to sensitivity to atmospheric oxygen or issues with reagent quality.

  • Causality: The active Pd(0) catalyst and the electron-rich phosphine ligands are highly susceptible to oxidation by atmospheric oxygen, which deactivates the catalyst.[7][8] This issue is often exacerbated on larger scales where achieving a truly inert atmosphere is more difficult.

  • Solutions:

    • Ensure a Rigorously Inert Atmosphere: This is non-negotiable. Use Schlenk line techniques or a glovebox. Before adding reagents, thoroughly degas the solvent by bubbling an inert gas (Argon or Nitrogen) through it for at least 30 minutes.[7] The reaction vessel should be subjected to several vacuum/backfill cycles with the inert gas.[8]

    • Verify Reagent Quality: Ensure all reagents are fresh and pure. Phosphine ligands can oxidize over time if not stored properly under an inert atmosphere.[8] Boronic acids/esters can degrade on the shelf.[8]

Frequently Asked Questions (FAQs)

Q4: Which specific palladium/ligand combination do you recommend as a starting point for coupling with a 2-chloro-4-fluoropyrimidine?

A4: For a challenging substrate like a chlorofluoropyrimidine, a robust and highly active catalyst system is required.

  • Primary Recommendation: XPhos Pd G3 or a combination of Pd₂(dba)₃ and XPhos .

    • Rationale: XPhos is a bulky, electron-rich dialkylbiaryl phosphine ligand that has proven to be highly effective for the coupling of challenging heteroaryl chlorides.[5] The precatalyst ensures reliable activation.

  • Alternative Recommendation: SPhos Pd G3 or a combination of Pd(OAc)₂ and SPhos .

    • Rationale: SPhos is another excellent ligand from the Buchwald family, known for its broad applicability and high activity in Suzuki-Miyaura couplings.[6]

Q5: What is the optimal solvent and base combination to start with?

A5: The choice of solvent and base is interdependent and crucial for success.

  • Recommended Starting Conditions:

    • Solvent: 1,4-Dioxane or Toluene , rigorously degassed. These are common, effective, and relatively non-polar solvents.

    • Base: Potassium Phosphate (K₃PO₄) . It is a moderately strong base with good performance in a wide range of Suzuki couplings, often providing a good balance between reactivity and minimizing side reactions like protodeboronation.[8]

Q6: Can the fluorine atom on the pyrimidine ring be cleaved (C-F activation)?

A6: While palladium-catalyzed C-F activation is a known reaction, it typically requires specific, forcing conditions and highly electron-deficient aromatic rings.[14][15] In a standard Suzuki-Miyaura coupling of a chloro- or bromo-fluoropyrimidine, the oxidative addition will occur selectively at the more reactive C-Cl or C-Br bond. The C-F bond is significantly stronger and less likely to react under typical Suzuki conditions.

Q7: My fluoropyrimidine has a nitrogen atom adjacent to the coupling site (e.g., 2-position). What special precautions should I take?

A7: This is a classic "pyridyl-type" problem where the adjacent nitrogen can chelate to the palladium center and inhibit catalysis.[1]

  • Solution: The use of very bulky ligands like XPhos or RuPhos is critical. The steric hindrance provided by these ligands can disfavor the inhibitory N-Pd coordination, allowing the catalytic cycle to proceed.[16] You may also need to screen different bases, as the basicity of the reaction medium can influence the coordination behavior of the pyrimidine nitrogen.

Protocols and Data

Table 1: Recommended Catalyst Systems for Fluoropyrimidine Suzuki Coupling
Substrate TypePalladium SourceLigandTypical Loading (mol%)Recommended BaseSolvent
Chloro-fluoropyrimidinePd₂(dba)₃ or Pd(OAc)₂XPhos or SPhos1-3% Pd, 1.2-1.5x LigandK₃PO₄ or Cs₂CO₃Dioxane or Toluene
Bromo-fluoropyrimidinePd(OAc)₂SPhos or RuPhos1-2% Pd, 1.2-1.5x LigandK₃PO₄ or K₂CO₃Dioxane/H₂O (10:1)
Iodo-fluoropyrimidinePd(PPh₃)₄None2-5%K₂CO₃DME or THF/H₂O (4:1)
Challenging (e.g., 2-halo)XPhos Pd G3(Precatalyst)1-3%K₃PO₄Toluene or 2-MeTHF

Note: This table provides starting points. Optimization is often necessary for novel substrates.

General Experimental Protocol: Suzuki Coupling of a Chloro-fluoropyrimidine

This protocol is a starting point and should be optimized for your specific substrates.

Materials:

  • Chloro-fluoropyrimidine (1.0 equiv)

  • Aryl/heteroaryl boronic acid pinacol ester (1.2 - 1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • XPhos (0.05 equiv)

  • K₃PO₄ (powdered, dried) (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a stir bar, add the chloro-fluoropyrimidine, boronic acid pinacol ester, and K₃PO₄.

  • Inerting: Seal the vessel and subject it to three cycles of evacuation and backfilling with argon or nitrogen gas.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ and XPhos.

  • Solvent Addition: Add the degassed 1,4-dioxane via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Visualization of Key Processes

Catalyst Selection Workflow

This diagram outlines the decision-making process for selecting a catalyst system based on the fluoropyrimidine substrate.

G sub Identify Fluoropyrimidine Halide iodo Iodo- or Bromo-FP sub->iodo I or Br chloro Chloro-FP sub->chloro Cl cat1 Start with Pd(PPh3)4 or Pd(dppf)Cl2 iodo->cat1 Simple Substrate cat2 Use Bulky Monophosphine Ligand (e.g., SPhos, RuPhos) iodo->cat2 Hindered Substrate steric Is coupling at C2 or C6? chloro->steric cat3 MUST Use Highly Active System (e.g., XPhos, SPhos) + Pd Precatalyst steric->cat3 No cat4 Use VERY Bulky Ligand (e.g., XPhos, tBuXPhos) to prevent N-coordination steric->cat4 Yes

Caption: Decision tree for initial catalyst selection.

The Suzuki Catalytic Cycle and Common Failure Points

This diagram illustrates the fundamental steps of the Suzuki-Miyaura coupling and highlights where issues with fluoropyrimidines typically arise.

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition pd0->oa Ar-X (Fluoropyrimidine) deactivation Catalyst Deactivation (Oxidation by O2) pd0->deactivation pd2_complex Ar-Pd(II)(X)L2 oa->pd2_complex slow_oa Slow / No Reaction! (Use Buchwald Ligands) tm Transmetalation pd2_complex->tm R-B(OR)2 + Base pd2_biaryl Ar-Pd(II)(Ar')L2 tm->pd2_biaryl protodeboronation Protodeboronation of R-B(OR)2 tm->protodeboronation Side Reaction re Reductive Elimination pd2_biaryl->re re->pd0 product Ar-Ar' (Desired Product) re->product

Caption: Suzuki cycle with key failure points for fluoropyrimidines.

References

Overcoming solubility issues with 6-Fluoropyrimidine-2,4-diamine in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 6-Fluoropyrimidine-2,4-diamine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate and overcome the common yet challenging solubility issues associated with this important synthetic building block. The following question-and-answer guide provides field-proven insights and detailed protocols to ensure your reactions proceed efficiently and successfully.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am starting a new project with this compound. What are its general solubility characteristics and where should I begin?

Answer: this compound is a heterocyclic aromatic compound containing two basic amino groups and an electron-withdrawing fluorine atom.[1] This structure results in a molecule with moderate polarity and the capacity for hydrogen bonding, which dictates its solubility profile. While extensive quantitative solubility data is not widely published, we can infer its behavior from its structure and from closely related analogues like 2,4-diamino-6-chloropyrimidine.[2]

The amino groups make its solubility sensitive to pH. The molecule's flat, crystalline nature can also contribute to strong lattice energy, making it challenging to dissolve in some solvents.

Initial Approach: For a first-pass screening, it is recommended to test solubility in a range of common polar aprotic and polar protic solvents. Dimethyl sulfoxide (DMSO) is often a good starting point for pyrimidine derivatives, especially for creating stock solutions.[3][4] For reaction purposes, solvents like ethanol, methanol, and acetonitrile are also viable candidates.[2][5]

Question 2: My reaction is sluggish, and I see undissolved starting material. How do I select an optimal solvent system?

Answer: Observing undissolved starting material is a clear indication that the reaction is limited by solubility, not just kinetics. A systematic approach to solvent selection is critical. The principle of "like dissolves like" is a useful guide; however, the complex interplay of hydrogen bonding, polarity, and reaction conditions necessitates experimental screening.

The electron-withdrawing nature of the fluorine atom can influence the molecule's interactions with solvents compared to its chloro-analogue.[6] Therefore, a broad screening is recommended.

SolventClassBoiling Point (°C)Key Considerations
Dimethyl Sulfoxide (DMSO) Polar Aprotic189Excellent solubilizing power for many heterocycles.[3][4] Can be difficult to remove and may participate in or affect certain reactions.
N,N-Dimethylformamide (DMF) Polar Aprotic153Good alternative to DMSO, with a lower boiling point.[7] Can decompose at high temperatures.
Acetonitrile (ACN) Polar Aprotic82Useful for reactions at moderate temperatures; relatively easy to remove.[8]
Ethanol (EtOH) Polar Protic78.4Often effective for pyrimidine derivatives.[2][9] Can act as a nucleophile in some reactions.
Methanol (MeOH) Polar Protic64.7Similar to ethanol but more polar.[2] Can be more reactive than ethanol.
Tetrahydrofuran (THF) Polar Aprotic66Lower polarity; often used in organometallic reactions. May require a co-solvent.[8][10]
2-Propanol (IPA) Polar Protic82.6A less polar alcohol, useful when higher polarity solvents fail.[11]

This protocol allows for a rapid, semi-quantitative assessment of solubility in various solvents.

  • Preparation: Dispense 1-2 mg of this compound into separate, small, labeled vials.

  • Solvent Addition: Add a measured volume (e.g., 100 µL) of the first solvent to the corresponding vial.

  • Initial Observation: Vortex the vial vigorously for 1 minute at room temperature. Observe for dissolution.

  • Incremental Addition: If the solid has not dissolved, add another 100 µL of the solvent and vortex again. Repeat this process up to a total volume of 1 mL.

  • Heating: If the compound remains insoluble at room temperature, gently warm the vial (e.g., to 40-50 °C) and observe any changes. Be cautious with low-boiling-point solvents.

  • Record Results: Record the approximate concentration at which the compound dissolved, or if it remained insoluble.

Question 3: I have found a solvent, but solubility is still limited. What advanced techniques can I employ without changing the core solvent system?

Answer: When a suitable solvent is identified but solubility remains a bottleneck, physical methods can be used to increase the dissolution rate and achieve the necessary concentration for your reaction to proceed.

1. Sonication: Using Acoustic Energy to Enhance Dissolution Sonication utilizes high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles.[12] This process generates localized high-energy effects that break down solid agglomerates, increase the effective surface area of the solute, and accelerate dissolution.[13][14] It is particularly effective for kinetically slow dissolution processes.[15][16]

G cluster_prep Preparation cluster_process Sonication Process cluster_outcome Outcome & Next Steps A Combine Reactant & Solvent in Reaction Vessel B Place Vessel in Ultrasonic Bath A->B C Apply Sonication (e.g., 10-30 min) B->C D Monitor Temperature (Use cooling bath if needed) C->D E Visually Inspect for Complete Dissolution D->E F Solution is Homogeneous E->F Yes H Insoluble Material Remains E->H No G Proceed with Reaction (Add other reagents) F->G I Evaluate Alternative Solvent or Method H->I

Caption: Workflow for using sonication to dissolve this compound.

2. Generating a Supersaturated State For some reactions, achieving a transient supersaturated solution can be highly effective.[17][18] This involves dissolving the compound at a higher temperature and then carefully cooling it to the reaction temperature. The compound may remain in solution at a concentration higher than its equilibrium solubility long enough for the reaction to occur.[19] This "spring and parachute" approach can be stabilized with polymeric additives in formulation science, but in synthesis, it relies on careful temperature control.[20][21]

Protocol for Supersaturation:

  • Add this compound to your chosen solvent in the reaction vessel.

  • Heat the mixture with stirring until the solid is fully dissolved. Do not exceed the boiling point of the solvent or the decomposition temperature of the reactant.

  • Once dissolved, slowly cool the solution to the desired reaction temperature.

  • Immediately add the other reagents to begin the reaction while the solution is in its metastable supersaturated state.

Question 4: My compound precipitates when I add a co-reagent or during the reaction. What is happening and how can I fix it?

Answer: Precipitation during a reaction typically occurs for two reasons:

  • Change in Solvent Properties: The co-reagent or a product being formed is significantly changing the polarity or properties of the solvent system, reducing the solubility of your starting material.

  • Salt Formation: Your starting material or product is reacting to form a less soluble salt.

Troubleshooting Strategy: The key is to maintain a favorable environment for all components.

G cluster_analysis Analysis cluster_solutions Potential Solutions start Precipitation Observed A Is the precipitate the starting material or the product? start->A B Starting Material Precipitates Change Solvent System Add a Co-Solvent to maintain solubility Use 'Slow Addition' of second reagent A->B Starting Material C Product Precipitates This may be beneficial ('telescoping') If problematic, change solvent to solubilize all species Run at higher dilution A->C Product

Caption: Decision-making process for addressing mid-reaction precipitation.

Practical Steps:

  • Use a Co-Solvent: If your primary solvent is, for example, THF, but your second reagent is only soluble in ethanol, consider using a THF/ethanol mixture as the reaction solvent to ensure all components remain dissolved.[10]

  • Slow Addition: Adding the second reagent slowly via a syringe pump allows its concentration to remain low, often preventing a sudden change in solvent properties that causes precipitation.

  • Higher Dilution: While not always ideal, running the reaction at a higher dilution can keep all species below their solubility limits.

References

Technical Support Center: Scalable Synthesis of 6-Fluoropyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Fluoropyrimidine-2,4-diamine is a critical building block in medicinal chemistry, frequently utilized in the synthesis of targeted therapies, particularly kinase inhibitors for oncology.[1][2] Its strategic importance lies in the fluorine substituent, which can enhance metabolic stability and binding affinity. However, the scalable synthesis of this intermediate presents unique challenges, including regioselectivity, handling of hazardous reagents, and achieving high purity on a large scale. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, offering troubleshooting advice and a validated, scalable protocol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A common and scalable approach involves a two-step process starting from the commercially available 2,4-diamino-6-hydroxypyrimidine. The first step is a chlorination reaction using phosphorus oxychloride (POCl₃) to yield 2,4-diamino-6-chloropyrimidine.[3][4][5] This intermediate is then subjected to a nucleophilic aromatic substitution (SNAr) reaction with a fluoride source, such as potassium fluoride (KF), to produce the final product.

Q2: What are the critical parameters to control during the fluorination step?

The fluorination step is the most critical part of the synthesis. Key parameters to control include:

  • Temperature: The reaction is typically run at elevated temperatures to drive the substitution. Precise temperature control is crucial to prevent decomposition and side-product formation.

  • Solvent: A high-boiling, polar aprotic solvent like DMSO, DMF, or sulfolane is required to solubilize the fluoride salt and facilitate the reaction.

  • Fluoride Source: The choice and preparation of the fluoride source are vital. Spray-dried potassium fluoride is often preferred for its high surface area and reactivity. The presence of trace amounts of water can significantly hinder the reaction.

  • Phase-Transfer Catalyst: A phase-transfer catalyst, such as a quaternary ammonium salt or a crown ether, can be used to enhance the solubility and reactivity of the fluoride salt, improving reaction kinetics and yield.

Q3: How can I effectively monitor the reaction progress?

High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% TFA or formic acid) is typically effective. This allows for the quantification of the starting material, product, and any significant impurities over time. Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks.

Q4: What are the main safety concerns associated with this synthesis?

The primary safety hazards are associated with the reagents used:

  • Phosphorus oxychloride (POCl₃): This is a highly corrosive and water-reactive substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield.

  • High Temperatures: The fluorination step requires high temperatures, posing a risk of thermal burns.

  • Pressure Build-up: When scaling up, the potential for pressure build-up in the reactor should be considered, especially if there is any off-gassing.

Troubleshooting Guide

Problem 1: Low Yield in the Fluorination Step
Potential CauseRecommended Solution
Inefficient Fluoride Source Ensure the use of anhydrous, finely powdered potassium fluoride. Spray-dried KF is highly recommended. Consider drying the KF in a vacuum oven before use.
Presence of Water Use anhydrous solvents and ensure the reaction setup is thoroughly dried. The presence of water can deactivate the fluoride source.
Insufficient Temperature Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring the reaction progress by HPLC. Be cautious of potential decomposition at very high temperatures.
Poor Solubility of KF Add a phase-transfer catalyst, such as 18-crown-6 or tetrabutylammonium bromide, to improve the solubility and reactivity of the potassium fluoride.
Problem 2: Formation of Impurities
Potential CauseRecommended Solution
Decomposition at High Temperatures If impurity levels increase with reaction time at a high temperature, consider running the reaction at a slightly lower temperature for a longer duration.
Hydrolysis of Chloro Intermediate During work-up of the chlorination step, ensure that the temperature is kept low and the pH is controlled to prevent hydrolysis of the 2,4-diamino-6-chloropyrimidine back to the starting material.
Side Reactions with Solvent At very high temperatures, solvents like DMF can decompose. If you suspect this is an issue, consider using a more thermally stable solvent like sulfolane.
Problem 3: Difficult Product Isolation
Potential CauseRecommended Solution
Product is Soluble in the Work-up Solvent If the product is not precipitating upon quenching the reaction, try adding an anti-solvent in which the product is insoluble. A solvent screen is recommended at a small scale to identify the best anti-solvent.
Formation of an Oil If the product oils out, try adding seed crystals to induce crystallization. If seeding is not successful, re-dissolving the oil in a minimal amount of a good solvent and then slowly adding an anti-solvent can promote crystallization.

Scalable Synthesis Protocol

This protocol is designed for a laboratory scale and can be adapted for larger-scale production with appropriate engineering controls.

Step 1: Synthesis of 2,4-Diamino-6-chloropyrimidine

  • To a dry reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2,4-diamino-6-hydroxypyrimidine (1.0 eq).

  • Under a nitrogen atmosphere, slowly add phosphorus oxychloride (5.0-10.0 eq) at room temperature.[5]

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, or until HPLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and slowly quench by adding it to ice water. This step is highly exothermic and should be done with extreme care.

  • Adjust the pH of the aqueous solution to 8-9 with a base (e.g., NaOH or NH₄OH) while keeping the temperature below 20 °C.

  • The product will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum to yield 2,4-diamino-6-chloropyrimidine.

Step 2: Synthesis of this compound

  • To a dry reactor, add 2,4-diamino-6-chloropyrimidine (1.0 eq), spray-dried potassium fluoride (2.0-3.0 eq), and a phase-transfer catalyst (e.g., 18-crown-6, 0.1 eq).

  • Add a dry, polar aprotic solvent such as DMSO or sulfolane.

  • Heat the reaction mixture to 150-180 °C under a nitrogen atmosphere.

  • Monitor the reaction by HPLC until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • The product will precipitate. Filter the solid, wash with water, and then with a non-polar solvent like hexanes to remove residual high-boiling solvent.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound of high purity.

Quantitative Data Summary

ParameterStep 1: ChlorinationStep 2: Fluorination
Typical Yield 85-95%70-85%
Purity (by HPLC) >98%>99%
Reaction Time 4-6 hours12-24 hours
Temperature 105-110 °C150-180 °C

Visualizations

Reaction Pathway

Reaction_Pathway start 2,4-Diamino-6- hydroxypyrimidine intermediate 2,4-Diamino-6- chloropyrimidine start->intermediate  POCl₃, Δ   product 6-Fluoropyrimidine- 2,4-diamine intermediate->product  KF, DMSO, Δ   Troubleshooting_Workflow start Low Yield in Fluorination? check_kf Is KF anhydrous and active? start->check_kf Yes check_temp Is temperature high enough? check_kf->check_temp Yes solution_kf Use spray-dried KF, dry before use. check_kf->solution_kf No check_ptc Is a phase-transfer catalyst being used? check_temp->check_ptc Yes solution_temp Increase temperature in increments. check_temp->solution_temp No solution_ptc Add 18-crown-6 or quaternary ammonium salt. check_ptc->solution_ptc No

References

Purification challenges for fluorinated pyrimidine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Purification of Fluorinated Pyrimidine Compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges posed by the introduction of fluorine into pyrimidine scaffolds. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower you to make informed decisions during your purification workflows.

The incorporation of fluorine into pyrimidine rings, as seen in vital chemotherapeutics like 5-Fluorouracil (5-FU) and Gemcitabine, profoundly alters the molecule's physicochemical properties.[1][2][3] These alterations, including changes in polarity, pKa, and intermolecular interactions, are key to their biological activity but also introduce significant hurdles in their isolation and purification.[1][4] This guide provides structured, field-proven insights to address these challenges directly.

Core Principles: The Influence of Fluorine on Purification

Understanding why fluorinated pyrimidines are challenging to purify is the first step to overcoming the problem. The high electronegativity of fluorine and the strength of the carbon-fluorine (C-F) bond are the primary drivers.[3][4]

  • Altered Polarity and Dipole Moments: Fluorine is the most electronegative element, and its introduction can drastically change a molecule's dipole moment and overall polarity.[5] This can lead to unexpected elution patterns in chromatography, sometimes making a compound less retained on reversed-phase columns than its non-fluorinated analog, despite an increase in molecular weight.

  • Unique Intermolecular Interactions: Fluorinated compounds can exhibit unique "fluorous-fluorous" interactions, where fluorinated segments of molecules preferentially associate with each other.[6][7] This property can be exploited for purification using fluorinated stationary phases in HPLC, which can provide unique selectivity that is unattainable with standard C18 columns.[8][9][10]

  • Changes in Acidity/Basicity: The electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, affecting the compound's ionization state.[1] This is critical in chromatography, as the mobile phase pH can dramatically impact retention and peak shape.[11]

  • Solubility Profile: The altered polarity and hydrogen bonding capability can change a compound's solubility profile, making traditional recrystallization solvent choices less intuitive.

Troubleshooting Guide

This section addresses specific problems you may encounter during purification in a direct question-and-answer format.

Question: My fluorinated pyrimidine is showing severe peak tailing on my C18 HPLC column. What's causing this and how can I fix it?

Answer:

Peak tailing is typically a result of unwanted secondary interactions between your analyte and the stationary phase, or issues with the mobile phase.

  • Primary Cause: The most common culprit is the interaction between basic nitrogen atoms in the pyrimidine ring and acidic residual silanol groups on the silica backbone of the HPLC column.[11] Fluorination can alter the basicity of these nitrogens, sometimes exacerbating the issue.

  • Solutions:

    • Use a Deactivated Column: Switch to a column that is "end-capped" or specifically designed for basic compounds. These columns have fewer free silanol groups, minimizing secondary interactions.[11]

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using 0.1% formic acid or TFA) will protonate the basic nitrogens. This creates a single, positively charged species that often exhibits better peak shape. Ensure the pH is at least 2 units away from the analyte's pKa.[11]

    • Add a Competing Base: If you cannot lower the pH, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can occupy the active silanol sites, preventing your compound from interacting with them.

Question: I'm trying to separate my target fluorinated compound from a very similar, non-fluorinated impurity, but they co-elute on my C18 column. What should I do?

Answer:

This is a classic selectivity problem. When two compounds have very similar polarities, a standard C18 column may not have enough resolving power. The solution is to introduce a different separation mechanism.

  • Primary Cause: The overall hydrophobicity of your target and the impurity are too similar for a separation based solely on partitioning into the C18 stationary phase.

  • Solutions:

    • Change Stationary Phase Chemistry: This is the most powerful solution. Switch to a column with a different type of interaction.

      • Fluorinated Phase (PFP, FPP): A pentafluorophenyl (PFP) or other fluorinated column is an excellent choice. It will introduce "fluorous-fluorous" interactions, which can selectively retain your fluorinated analyte more strongly than its non-fluorinated counterpart, leading to separation.[8][9][12]

      • Phenyl-Hexyl Phase: These columns offer π-π interactions, which can help differentiate compounds based on their aromatic character.

    • Use a Fluorinated Eluent: Pairing a standard C18 column with a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) in the mobile phase can also enhance selectivity between fluorinated and non-fluorinated compounds.[6][7]

    • Employ an Orthogonal Technique: If HPLC fails, consider a different purification method entirely. Flash chromatography using a different solvent system or recrystallization might provide the necessary separation.[11]

Question: My highly polar fluorinated pyrimidine elutes in the void volume of my reversed-phase HPLC column. How can I get it to retain?

Answer:

This indicates your compound is too polar to interact with the non-polar C18 stationary phase. You need to increase its retention.

  • Primary Cause: The compound spends all its time in the highly aqueous mobile phase and has no affinity for the stationary phase.

  • Solutions:

    • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is designed specifically for retaining and separating highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, like acetonitrile.

    • Use a Polar-Embedded or Polar-Endcapped Column: These are specialized reversed-phase columns designed to provide better retention for polar analytes and are stable in 100% aqueous mobile phases.[11]

    • Add Ion-Pairing Reagents: If your compound is ionizable, adding an ion-pairing reagent (e.g., trifluoroacetic acid for bases, or an alkylammonium salt for acids) to the mobile phase can form a neutral, more hydrophobic complex that will be retained on a C18 column.[11]

Question: During recrystallization, my compound "oils out," forming a liquid layer instead of crystals. How do I solve this?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the solution is supersaturated to a high degree.[13] The resulting oil often traps impurities.

  • Primary Cause: The solution is cooling too rapidly, is too concentrated, or the chosen solvent is a poor choice for crystallization.

  • Solutions:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation level, then allow it to cool much more slowly.[13]

    • Slow Down Cooling: Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that cools slowly) to prevent rapid temperature drops. Do not place the hot solution directly into an ice bath.[14]

    • Induce Crystallization: Once the solution is cool, try scratching the inside surface of the flask with a glass rod to create nucleation sites.[15] Adding a "seed crystal" from a previous pure batch can also initiate crystallization.

    • Change Solvent System: If the problem persists, the solvent may be unsuitable. Try a different solvent or a two-solvent system where the compound is soluble in one solvent (the "solvating solvent") and insoluble in the other (the "precipitating solvent").[16]

ProblemPossible Cause(s)Recommended Solutions
Poor Peak Shape (HPLC) Secondary silanol interactions; Mobile phase pH near pKa.Use an end-capped/deactivated column; Adjust mobile phase pH; Add mobile phase modifier (e.g., TEA).[11]
Co-elution of Impurities Insufficient chromatographic selectivity.Switch to a different stationary phase (e.g., PFP, fluorinated); Use a fluorinated eluent; Try an orthogonal method.[6][8][11]
No Retention (RP-HPLC) Compound is too polar for the stationary phase.Switch to HILIC; Use a polar-embedded column; Use ion-pairing reagents.[11]
"Oiling Out" (Recrystallization) Cooling too fast; Solution is too concentrated; Improper solvent.Re-heat and add more solvent; Slow down the cooling rate; Induce crystallization (scratching, seed crystal); Change solvent system.[13]
Summary of common troubleshooting scenarios and solutions.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right purification technique for my crude fluorinated pyrimidine?

The choice depends on the scale of your synthesis, the nature of the impurities, and the physical properties of your compound. The flowchart below provides a general decision-making framework.

G start Crude Product is_solid Is the compound a solid? start->is_solid thermal_stability Is it thermally stable? is_solid->thermal_stability Yes flash_chrom Flash Chromatography is_solid->flash_chrom No (Oil/Liquid) recrystallization Recrystallization thermal_stability->recrystallization Yes thermal_stability->flash_chrom No purity_level What is the required purity? purity_level->recrystallization Moderate purity needed or impurities have different solubility purity_level->flash_chrom High purity needed & impurities are similar scale What is the scale? scale->flash_chrom > 1 g prep_hplc Preparative HPLC scale->prep_hplc < 1 g or very difficult separation recrystallization->purity_level flash_chrom->scale distillation Distillation / Kugelrohr

A decision tree for selecting a primary purification strategy.

Q2: What is the benefit of using a dedicated fluorinated HPLC column?

Fluorinated HPLC columns, such as those with pentafluorophenyl (PFP) stationary phases, offer a separation mechanism that goes beyond simple hydrophobicity.[9][12] They provide multiple modes of interaction, including:

  • Hydrophobic interactions: Similar to C18.

  • π-π interactions: With aromatic analytes.

  • Dipole-dipole and ion-exchange interactions: Due to the electron-rich fluorine atoms.

  • Fluorophilic interactions: Selective retention of other fluorinated molecules.[8][10]

This unique combination of forces makes them exceptionally powerful for separating halogenated compounds, positional isomers, and complex mixtures where C18 columns fail to provide adequate resolution.[9][10]

Q3: How do I select a good solvent system for recrystallization?

The ideal recrystallization solvent should dissolve your compound poorly at room temperature but very well at its boiling point.[15] For a new fluorinated pyrimidine, you will likely need to perform small-scale solubility tests.

  • Test a Range of Solvents: Place a few milligrams of your crude solid into several test tubes. Add ~0.5 mL of a different solvent to each (e.g., water, ethanol, ethyl acetate, toluene, hexanes).

  • Observe at Room Temperature: Note which solvents do not dissolve the compound.

  • Heat the Insoluble Mixtures: Gently heat the tubes containing undissolved solid. A good candidate solvent will fully dissolve the compound upon heating.[15]

  • Cool to Room Temperature: Allow the hot solutions to cool. The best solvent will be the one from which your compound crystallizes out cleanly and in high yield.

If no single solvent works, try a two-solvent system .[14][16] Dissolve your compound in a minimum of a hot solvent in which it is very soluble. Then, slowly add a hot "anti-solvent" (in which the compound is insoluble) until the solution just begins to turn cloudy. Allow this mixture to cool slowly.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography for a Moderately Polar Fluorinated Pyrimidine

This protocol is based on the principles established by Still et al. and is suitable for purifying gram-scale quantities.[17]

  • Solvent System Selection:

    • Using Thin Layer Chromatography (TLC), find a solvent system (e.g., hexanes/ethyl acetate) where your target compound has an Rf value of approximately 0.25-0.35.[17] This provides a good balance between retention and elution time.

  • Column Packing (Slurry Method):

    • Select a glass column of appropriate size (a 100:1 ratio of silica to crude compound by weight is a good starting point).

    • In a beaker, create a slurry of silica gel (230-400 mesh) in your chosen eluent.[17]

    • With the column stopcock closed, pour the slurry into the column. Open the stopcock and allow the solvent to drain, tapping the column gently to ensure even packing. Do not let the silica run dry.

  • Sample Loading:

    • Dissolve your crude compound in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane).

    • Alternatively, for less soluble compounds, perform a "dry load": dissolve the compound, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure using a pump or regulated air line to achieve a flow rate of about 2 inches per minute.[17]

    • Collect fractions in test tubes and monitor the elution process using TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization (Single Solvent)

This is the most fundamental technique for purifying solid organic compounds.[15]

  • Dissolve the Solute:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen recrystallization solvent dropwise while heating the mixture to a gentle boil (using a hot plate and a stir bar). Add just enough hot solvent to completely dissolve the solid.[14]

  • Hot Gravity Filtration (if necessary):

    • If there are insoluble impurities (e.g., dust, catalysts) or if you used decolorizing carbon, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.[13]

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Uncontrolled, rapid cooling can trap impurities.[14]

    • Once at room temperature, you may place the flask in an ice bath to maximize crystal yield.

  • Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[15]

  • Drying:

    • Allow the crystals to dry on the filter paper under vacuum. For final drying, they can be transferred to a watch glass or placed in a vacuum oven.

G cluster_0 HPLC Method Optimization cluster_1 Modification Options run1 1. Initial Screening (e.g., C18, MeCN/H₂O gradient) assess1 2. Assess Results (Resolution, Peak Shape) run1->assess1 is_good Separation Adequate? assess1->is_good modify 3. Modify Method is_good->modify No end Final Method is_good->end Yes run2 4. Re-run Analysis modify->run2 mod_gradient Adjust Gradient modify->mod_gradient mod_solvent Change Organic Modifier (e.g., MeOH, TFE) modify->mod_solvent mod_column Change Column (e.g., PFP, HILIC) modify->mod_column run2->assess1

A typical workflow for optimizing an HPLC purification method.

Purity Assessment

After purification, you must confirm the purity of your compound. A combination of methods is always recommended.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity. A pure compound should show a single, sharp peak.[18] Running the sample on a second, orthogonal HPLC system (e.g., a PFP column if you purified on C18) provides a higher degree of confidence.

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation. The absence of impurity signals is a strong indicator of purity. For fluorinated compounds, ¹⁹F NMR is exceptionally powerful, as each unique fluorine environment gives a distinct signal, making it highly sensitive to fluorinated impurities.[19][20]

    • Mass Spectrometry (MS): Confirms the molecular weight of your compound and can help identify any remaining impurities.[21]

  • Physical Methods: For crystalline solids, a sharp, defined melting point is a classic indicator of high purity. Impurities typically broaden the melting point range and depress the melting temperature.[18]

By combining a systematic troubleshooting approach with a solid understanding of the underlying chemical principles, you can effectively navigate the purification challenges presented by fluorinated pyrimidine compounds.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 6-Fluoropyrimidine-2,4-diamine and 6-Chloropyrimidine-2,4-diamine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. The pyrimidine core, a privileged scaffold in numerous biologically active molecules, often requires functionalization at the C6 position. This guide provides an in-depth comparative analysis of the reactivity of two key intermediates, 6-Fluoropyrimidine-2,4-diamine and 6-Chloropyrimidine-2,4-diamine, with a focus on nucleophilic aromatic substitution (SNAr) reactions. This document will delve into the mechanistic underpinnings of their reactivity, present analogous experimental data, and provide detailed protocols for their synthesis and subsequent reactions.

Executive Summary

In the landscape of nucleophilic aromatic substitution on the 2,4-diaminopyrimidine scaffold, the choice of the halogen at the C6 position significantly influences reactivity. Contrary to what might be expected from leaving group ability in aliphatic systems (SN2), This compound is demonstrably more reactive than its chloro-analogue, 6-chloropyrimidine-2,4-diamine, in SNAr reactions. This enhanced reactivity of the fluoro-substituted compound is a direct consequence of the electronic effects governing the SNAr mechanism. The high electronegativity of the fluorine atom plays a crucial role in stabilizing the rate-determining intermediate, thereby accelerating the reaction. This guide will explore this phenomenon in detail, providing the necessary theoretical background and practical guidance for chemists working with these important synthetic intermediates.

Mechanistic Insights: The Decisive Role of the Meisenheimer Intermediate

The reactivity of aryl and heteroaryl halides in SNAr reactions is primarily dictated by the stability of the Meisenheimer complex, a negatively charged intermediate formed upon nucleophilic attack. The reaction proceeds through a two-step addition-elimination mechanism.

SNAr_Mechanism Reactants 6-Halopyrimidine-2,4-diamine + Nucleophile Meisenheimer Meisenheimer Complex (Rate-determining step) Reactants->Meisenheimer Addition Product 6-Substituted-pyrimidine-2,4-diamine + Halide Meisenheimer->Product Elimination

Figure 1: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

The rate-determining step is the formation of the Meisenheimer complex. Therefore, any factor that stabilizes this intermediate will increase the overall reaction rate. This is where the profound difference between the fluoro and chloro substituents becomes evident. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). This effect significantly stabilizes the negative charge of the Meisenheimer complex, lowering the activation energy for its formation.[1]

In contrast, while chlorine is also electron-withdrawing, its inductive effect is weaker than that of fluorine. Consequently, the Meisenheimer intermediate derived from 6-chloropyrimidine-2,4-diamine is less stabilized, leading to a slower reaction rate. The bond strength of the carbon-halogen bond (C-F > C-Cl), which is the determining factor in SN2 reactions, is of lesser importance in SNAr because the cleavage of this bond occurs in the fast, second step of the reaction.

Comparative Reactivity: Insights from Analogous Systems

Direct, side-by-side kinetic studies on this compound and 6-chloropyrimidine-2,4-diamine are not extensively reported in the literature. However, a comprehensive study on the reactivity of 6-halopurines, a structurally similar heterocyclic system, provides compelling evidence for the expected reactivity trend.[2] The data from this study can be used to construct a comparative table that illustrates the anticipated relative reactivities.

Leaving GroupNucleophileRelative Rate (krel)Reactivity Order
6-Fluoro Butylamine> 100F > Br > Cl > I [2]
6-Chloro Butylamine1
6-Bromo Butylamine~10
6-Iodo Butylamine< 1
6-Fluoro Methoxide> 10F > Cl ≈ Br > I [2]
6-Chloro Methoxide1
6-Bromo Methoxide~1
6-Iodo Methoxide< 1

Table 1: Comparative reactivity of 6-halopurines in SNAr reactions, serving as an analogue for 6-halopyrimidine-2,4-diamines.[2]

The data clearly indicates that the 6-fluoro analogue is significantly more reactive than the 6-chloro analogue with both amine and alkoxide nucleophiles. This strongly supports the theoretical prediction of higher reactivity for this compound in SNAr reactions.

Experimental Protocols

Synthesis of Starting Materials

Protocol 1: Synthesis of 6-Chloropyrimidine-2,4-diamine

This is a well-established, multi-step synthesis starting from guanidine and ethyl cyanoacetate.[3][4]

Chloro_Synthesis Guanidine Guanidinium Chloride Step1 NaOCH3, Methanol Guanidine->Step1 Cyanoacetate Methyl Cyanoacetate Cyanoacetate->Step1 Intermediate1 2,6-Diaminopyrimidin-4(3H)-one Step1->Intermediate1 Step2 POCl3 Intermediate1->Step2 Product 6-Chloropyrimidine-2,4-diamine Step2->Product

Figure 2: Synthetic workflow for 6-Chloropyrimidine-2,4-diamine.

Step-by-Step Procedure:

  • Preparation of 2,6-Diaminopyrimidin-4(3H)-one: To a solution of sodium methoxide in methanol, add guanidinium chloride and methyl cyanoacetate. Reflux the mixture. After cooling, the product precipitates and can be collected by filtration.[3]

  • Chlorination: Treat the 2,6-diaminopyrimidin-4(3H)-one with phosphorus oxychloride (POCl3) at reflux.[3]

  • Work-up: Carefully quench the reaction mixture with ice water, then heat to hydrolyze any remaining POCl3. Adjust the pH to 8 with a base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).[5]

Protocol 2: Synthesis of this compound

The synthesis of this compound is less commonly described. A plausible method involves a halogen exchange (HALEX) reaction from the more readily available 6-chloropyrimidine-2,4-diamine.

Fluoro_Synthesis Chloro_Pyrimidine 6-Chloropyrimidine-2,4-diamine Step1 High boiling point solvent (e.g., DMSO, Sulfolane) High Temperature Chloro_Pyrimidine->Step1 Fluorinating_Agent Spray-dried KF Fluorinating_Agent->Step1 Product This compound Step1->Product

Figure 3: Proposed synthetic workflow for this compound via HALEX reaction.

Step-by-Step Procedure:

  • Reaction Setup: In a reaction vessel, combine 6-chloropyrimidine-2,4-diamine with a source of fluoride ions, such as spray-dried potassium fluoride (KF).

  • Solvent and Conditions: Use a high-boiling point, polar aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane. Heat the reaction mixture to a high temperature (typically >150 °C) to facilitate the halogen exchange.

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture and pour it into water. The product can then be extracted with an organic solvent. Further purification may be required, for example, by column chromatography.

Comparative Nucleophilic Aromatic Substitution

The following protocol describes a general procedure for comparing the reactivity of the two pyrimidine derivatives with a model nucleophile, such as piperidine, a reaction relevant to the synthesis of Minoxidil.[3]

Protocol 3: SNAr with Piperidine

SNAr_Reaction cluster_0 Reaction with this compound cluster_1 Reaction with 6-Chloropyrimidine-2,4-diamine Fluoro_Pyrimidine This compound Product1 2,4-Diamino-6-(piperidin-1-yl)pyrimidine Fluoro_Pyrimidine->Product1 Shorter reaction time / Lower temperature Piperidine1 Piperidine Piperidine1->Product1 Shorter reaction time / Lower temperature Base1 K2CO3 Base1->Product1 Shorter reaction time / Lower temperature Solvent1 Solvent (e.g., Acetone, DMSO) Solvent1->Product1 Shorter reaction time / Lower temperature Chloro_Pyrimidine 6-Chloropyrimidine-2,4-diamine Product2 2,4-Diamino-6-(piperidin-1-yl)pyrimidine Chloro_Pyrimidine->Product2 Longer reaction time / Higher temperature Piperidine2 Piperidine Piperidine2->Product2 Longer reaction time / Higher temperature Base2 K2CO3 Base2->Product2 Longer reaction time / Higher temperature Solvent2 Solvent (e.g., Acetone, DMSO) Solvent2->Product2 Longer reaction time / Higher temperature

Figure 4: Comparative SNAr reaction of 6-fluoro- and 6-chloropyrimidine-2,4-diamine with piperidine.

Step-by-Step Procedure:

  • Parallel Reaction Setup: In two separate reaction vessels, dissolve this compound and 6-chloropyrimidine-2,4-diamine in a suitable solvent (e.g., acetone or DMSO).

  • Addition of Reagents: To each vessel, add an equimolar amount of piperidine and a base, such as potassium carbonate (K2CO3).

  • Reaction Monitoring: Stir both reaction mixtures at the same temperature (e.g., room temperature or a slightly elevated temperature) and monitor the progress of each reaction by TLC or LC-MS.

  • Observation and Work-up: It is anticipated that the reaction with this compound will proceed to completion significantly faster than the reaction with the chloro analogue. Once the reactions are complete, the product can be isolated by standard work-up procedures, including extraction and purification by crystallization or chromatography.

Expected Outcome and Data Presentation:

The primary observable difference will be the reaction rate. For a quantitative comparison, aliquots can be taken at regular intervals and analyzed by a quantitative technique like HPLC to determine the conversion over time. The results can be presented in a table comparing reaction times, temperatures, and yields.

SubstrateNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
This compound PiperidineK2CO3DMSO80t1Y1
6-Chloropyrimidine-2,4-diamine PiperidineK2CO3DMSO80t2Y2

Table 2: Template for presenting comparative experimental data. It is expected that t1 < t2 and Y1 ≥ Y2 under identical conditions.

Conclusion and Practical Implications

The evidence strongly suggests that This compound is a more reactive substrate than 6-chloropyrimidine-2,4-diamine in nucleophilic aromatic substitution reactions. This is a critical consideration for process development and medicinal chemistry programs where milder reaction conditions, shorter reaction times, and potentially higher yields are desirable. While the synthesis of the fluoro-pyrimidine may be more challenging than its chloro counterpart, the enhanced reactivity it offers can provide significant advantages in subsequent synthetic steps. For researchers and drug development professionals, understanding this reactivity difference allows for a more informed selection of starting materials and the design of more efficient and robust synthetic routes.

References

A Comparative Guide to the Structural Validation of Synthesized 6-Fluoropyrimidine-2,4-diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural confirmation of newly synthesized molecules is a cornerstone of discovery. This guide provides an in-depth, comparative analysis of the essential analytical techniques for validating the structure of 6-Fluoropyrimidine-2,4-diamine derivatives. These compounds, recognized for their potential in medicinal chemistry, demand a rigorous and multi-faceted validation approach to ensure the integrity of subsequent research and development.

This document moves beyond a simple listing of methods, offering insights into the causal relationships behind experimental choices and presenting a self-validating system of protocols.

The Imperative of Multi-Technique Validation

The synthesis of this compound derivatives can yield a variety of structural isomers and impurities. Therefore, relying on a single analytical technique is insufficient. A comprehensive approach, integrating chromatographic and spectroscopic methods, is essential for unambiguous structural elucidation and purity assessment.

The Analytical Workflow at a Glance

A logical and efficient workflow is paramount in structural validation. The following diagram illustrates the integrated approach recommended in this guide.

Workflow Figure 1. Integrated Workflow for Structural Validation cluster_0 Initial Purity Assessment cluster_1 Spectroscopic Elucidation cluster_2 Definitive Confirmation TLC Thin-Layer Chromatography (TLC) Quick Purity Check & Reaction Monitoring HPLC High-Performance Liquid Chromatography (HPLC) Definitive Purity & Quantification TLC->HPLC Purity Confirmation NMR Nuclear Magnetic Resonance (NMR) ¹H, ¹³C, ¹⁹F, 2D NMR Connectivity & Core Structure HPLC->NMR Pure Sample for NMR MS Mass Spectrometry (MS) Molecular Weight & Formula NMR->MS Cross-Validation XRAY Single-Crystal X-ray Crystallography Unambiguous 3D Structure NMR->XRAY Final Confirmation (if required) MS->XRAY Final Confirmation (if required)

Caption: A typical workflow for the comprehensive structural validation of synthesized compounds.

Part 1: Chromatographic Purity Assessment — The Foundation

Before delving into complex structural analysis, establishing the purity of the synthesized compound is a critical first step. Contaminants can significantly interfere with spectroscopic data, leading to misinterpretation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of chemical compounds. It separates components in a sample, allowing for their quantification. For fluoropyrimidine derivatives, a reverse-phase HPLC method is typically effective.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often a good starting point. The gradient can be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: The purity is determined by the area percentage of the main peak in the chromatogram. A purity of >95% is generally considered acceptable for further characterization.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for monitoring the progress of a reaction and for a preliminary assessment of purity.

Experimental Protocol: TLC Analysis

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of ethyl acetate and hexane is a common choice. The ratio is adjusted to achieve a retention factor (Rf) of 0.3-0.5 for the desired compound.

  • Sample Application: Dissolve the compound in a volatile solvent and spot a small amount onto the TLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase.

  • Visualization: Visualize the spots under UV light (254 nm and/or 365 nm). A single spot indicates a potentially pure compound.

Part 2: Spectroscopic Methods for Structural Elucidation

Once the purity of the compound is established, a suite of spectroscopic techniques is employed to piece together its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For fluorinated compounds, ¹⁹F NMR provides an additional, highly sensitive probe.

  • ¹H NMR: Provides information about the number and types of protons and their connectivity.

  • ¹³C NMR: Reveals the carbon skeleton of the molecule.

  • ¹⁹F NMR: Directly observes the fluorine atom, offering a distinct signal with a wide chemical shift range, making it highly sensitive to the local electronic environment.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the unambiguous assignment of signals and the determination of the complete molecular structure.

Key NMR Features for this compound Derivatives:

NucleusExpected Chemical Shift Range (ppm)Key Couplings
¹H6.0 - 8.5 (aromatic/heterocyclic), 2.0 - 4.0 (aliphatic substituents)J(H,F) couplings can be observed.
¹³C100 - 160 (pyrimidine ring)J(C,F) couplings are characteristic and informative.
¹⁹F-50 to -200 (for organofluorine compounds)J(F,H) and J(F,C) couplings provide structural insights.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the pure compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. If structural ambiguity remains, perform 2D NMR experiments such as COSY, HSQC, and HMBC.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments (HRMS), its elemental composition. This data is crucial for confirming the molecular formula.

  • Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules like pyrimidine derivatives, typically yielding the protonated molecule [M+H]⁺.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: An ESI-MS or ESI-HRMS instrument.

  • Analysis: The resulting spectrum will show a peak corresponding to the mass-to-charge ratio (m/z) of the ionized molecule. For HRMS, the measured mass should be within 5 ppm of the calculated mass for the proposed formula.

Part 3: The Definitive Proof — Single-Crystal X-ray Crystallography

When an unambiguous 3D structure is required, or when spectroscopic data is inconclusive, single-crystal X-ray crystallography is the ultimate analytical tool. It provides precise information about bond lengths, bond angles, and the absolute configuration of the molecule in the solid state.

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystal Growth: This is often the most challenging step. Slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion are common techniques.

  • Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data is collected.

  • Structure Solution and Refinement: The collected data is processed to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

Comparative Analysis of Techniques

TechniqueInformation ProvidedAdvantagesLimitations
HPLC Purity, quantificationHigh resolution, quantitativeRequires a pure reference standard for quantification
TLC Preliminary purity, reaction monitoringFast, inexpensiveNot quantitative, lower resolution than HPLC
NMR Connectivity, core structure, stereochemistryHighly detailed structural informationRequires a relatively large amount of pure sample, can be complex to interpret
MS Molecular weight, elemental formulaHigh sensitivity, small sample amount neededDoes not provide information on connectivity
X-ray Unambiguous 3D structureDefinitive structural proofRequires a suitable single crystal, which can be difficult to obtain

Conclusion

The structural validation of synthesized this compound derivatives is a critical process that necessitates a synergistic combination of analytical techniques. By first establishing purity with chromatographic methods like HPLC and TLC, researchers can then confidently employ spectroscopic tools such as NMR and mass spectrometry to elucidate the molecular structure. For ultimate confirmation, single-crystal X-ray crystallography provides irrefutable evidence of the compound's three-dimensional arrangement. Adherence to this multi-faceted, self-validating workflow ensures the scientific integrity of the synthesized compounds, paving the way for their successful application in research and drug development.

A Head-to-Head Comparison of Synthetic Routes to 6-Fluoropyrimidine-2,4-diamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 6-Fluoropyrimidine-2,4-diamine is a crucial building block in the synthesis of various pharmaceutically active compounds. This guide provides a detailed, head-to-head comparison of the primary synthetic routes to this important molecule, offering insights into the causality behind experimental choices and providing actionable experimental data.

Introduction

This compound, a substituted pyrimidine, is a valuable scaffold in medicinal chemistry. The presence of the fluorine atom at the 6-position can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the development of robust and scalable synthetic routes to this intermediate is of significant interest. This guide will explore two principal strategies for its synthesis:

  • Late-Stage Fluorination: This approach involves the initial construction of a 2,4-diaminopyrimidine ring system followed by the introduction of the fluorine atom at the 6-position.

  • Synthesis from a Fluorinated Precursor: This strategy begins with a pre-fluorinated starting material, onto which the requisite amino groups are subsequently installed.

Each route will be evaluated based on factors such as yield, scalability, safety, and the availability of starting materials.

Route 1: Late-Stage Fluorination via Nucleophilic Aromatic Substitution

This synthetic pathway is a multi-step process that begins with the well-established synthesis of 2,4-diamino-6-hydroxypyrimidine. This intermediate is then converted to the more reactive 2,4-diamino-6-chloropyrimidine, which finally undergoes a nucleophilic aromatic substitution (SNAr) reaction to yield the target compound.

Workflow for Late-Stage Fluorination

Late_Stage_Fluorination A Guanidine + Ethyl Cyanoacetate B 2,4-Diamino-6-hydroxypyrimidine A->B Cyclization C 2,4-Diamino-6-chloropyrimidine B->C Chlorination (POCl3) D This compound C->D Fluorination (e.g., KF) Fluorinated_Precursor A 2,4,6-Trifluoropyrimidine B Intermediate Aminofluoropyrimidine A->B First Amination C This compound B->C Second Amination

Comparative Guide to In Vitro Assay Validation for 6-Fluoropyrimidine-2,4-diamine Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the 6-Fluoropyrimidine-2,4-diamine Scaffold

In the landscape of modern drug discovery, particularly in oncology, the pursuit of potent and selective kinase inhibitors is relentless.[1] Kinases, as central regulators of cellular signaling, represent one of the largest and most significant families of drug targets.[1] Within the vast chemical space explored for kinase inhibition, the this compound core has emerged as a privileged scaffold. Its structural versatility has been successfully leveraged to develop inhibitors against a range of critical cancer-related kinases, including Epidermal Growth Factor Receptor (EGFR), Mitogen-activated protein kinase kinase (MEK), and Cyclin-Dependent Kinases (CDKs).[2][][4]

However, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous experimental validation.[5] A critical and often underestimated challenge is the development and validation of robust in vitro assays that accurately reflect the inhibitor's biological activity.[5] Many compounds that demonstrate high potency in purified, biochemical assays fail to translate this efficacy into a cellular context, a costly and time-consuming reality in drug development.[5]

This guide provides a comprehensive framework for the validation of in vitro assays tailored to this compound based inhibitors. We will move beyond rote protocols to explore the causality behind experimental design, ensuring that each assay serves as a self-validating system. Our focus will be on establishing a logical and phased approach, beginning with target-centric biochemical assays and progressing to more physiologically relevant cell-based models, all while adhering to the principles of scientific integrity and regulatory expectations.[6][7]

The Dual-Pillar Approach: Biochemical vs. Cell-Based Assays

The initial assessment of any inhibitor requires a two-pronged strategy: confirming direct target engagement and quantifying the subsequent cellular impact. These two pillars, biochemical and cell-based assays, provide distinct yet complementary information.

  • Biochemical Assays: These assays utilize purified components (enzyme, substrate, inhibitor) to measure the direct effect of the compound on the target kinase's catalytic activity.[8][9] They are indispensable for initial high-throughput screening (HTS), determining intrinsic potency (e.g., IC₅₀), and elucidating the mechanism of inhibition.[9][10]

  • Cell-Based Assays: These assays measure the inhibitor's effects within a living cell, providing crucial insights into its ability to cross the cell membrane, engage the target in the presence of high intracellular ATP concentrations, and modulate downstream signaling pathways.[11][12][13] They are a more faithful predictor of in vivo efficacy.[5]

The following sections will dissect the validation process for both assay types, using examples relevant to targets of the this compound scaffold, such as MEK in the MAPK/ERK pathway.

The MAPK Signaling Pathway: A Common Target

Many inhibitors featuring the this compound core target kinases within the MAPK/ERK pathway, which is frequently overactive in various cancers.[][14] Understanding this pathway is crucial for designing relevant assays.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK P ERK ERK1/2 MEK->ERK P Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor This compound MEK Inhibitor Inhibitor->MEK

Caption: Simplified MAPK signaling pathway highlighting MEK as a target.

Part 1: Validation of Biochemical Kinase Assays

Biochemical assays are the frontline tool for assessing an inhibitor's potency. For kinases, luminescence-based assays that quantify ATP consumption or ADP formation, such as ADP-Glo™, are widely adopted due to their sensitivity, scalability, and robustness.[8][10]

Core Validation Parameters (ICH Q2(R2) & FDA Framework)

Assay validation is not a one-time event but a continuous process to ensure the method is fit for its purpose.[7] We will follow a framework adapted from ICH and FDA guidelines.[15][16]

Biochemical_Validation_Workflow start Assay Development Start enzyme_titration 1. Enzyme Titration (Determine Optimal Concentration) start->enzyme_titration atp_km 2. ATP Km Determination (For physiological relevance) enzyme_titration->atp_km substrate_titration 3. Substrate Titration (Ensure non-limiting conditions) atp_km->substrate_titration z_factor 4. Z'-Factor Calculation (Assess HTS suitability) substrate_titration->z_factor ic50_determination 5. Reference Inhibitor IC50 (Accuracy & Precision) z_factor->ic50_determination robustness 6. Robustness Testing (Vary DMSO %, Incubation Time) ic50_determination->robustness validated Validated Assay robustness->validated

Caption: Workflow for biochemical kinase assay validation.
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay for a MEK1 Inhibitor

This protocol outlines the validation of an assay to determine the IC₅₀ of a hypothetical this compound based MEK1 inhibitor.

Objective: To establish a robust, reproducible biochemical assay to measure the inhibitory potency of compounds against purified MEK1 kinase.

Materials:

  • Recombinant active MEK1 kinase

  • Inactive ERK2 substrate protein

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent, Kinase Detection Reagent)

  • ATP, MgCl₂, DTT, Assay Buffer (e.g., HEPES)

  • Known MEK1 Inhibitor (e.g., Trametinib) as a positive control[17]

  • Test Inhibitor (this compound based)

  • White, opaque 384-well assay plates

Methodology:

  • Enzyme & Substrate Optimization (Pre-validation):

    • Rationale: To find concentrations that yield a robust signal without excessive reagent use and to avoid substrate depletion during the reaction.[8]

    • Step 1: Perform an enzyme titration by adding serial dilutions of MEK1 to wells containing a fixed, excess concentration of ATP (e.g., 100 µM) and inactive ERK2.

    • Step 2: Determine the optimal MEK1 concentration that gives a strong luminescence signal well above background but remains in the linear range of the assay.[18]

    • Step 3: Determine the Michaelis-Menten constant (Km) for ATP by measuring kinase activity at the optimal MEK1 concentration across a range of ATP concentrations.[19] Causality: Testing ATP-competitive inhibitors requires performing the assay at an ATP concentration close to the determined Km value; this ensures that the resulting IC₅₀ values are comparable and physiologically relevant.[19]

  • Assay Protocol for IC₅₀ Determination:

    • Step 1 (Compound Plating): Prepare 10-point, 3-fold serial dilutions of the test inhibitor and reference inhibitor in DMSO. Dispense a small volume (e.g., 50 nL) into the 384-well assay plate. Include "no inhibitor" (0% inhibition, DMSO only) and "no enzyme" (100% inhibition) controls.

    • Step 2 (Kinase/Substrate Addition): Prepare a master mix of MEK1 kinase and inactive ERK2 substrate in assay buffer. Add this mix to all wells except the "no enzyme" controls. Allow a 15-minute pre-incubation at room temperature to permit inhibitor binding.[10]

    • Step 3 (Reaction Initiation): Prepare an ATP solution at 2x the final desired concentration (at Km). Add this to all wells to start the kinase reaction.

    • Step 4 (Kinase Reaction): Incubate the plate at room temperature for the optimized time (e.g., 60 minutes).

    • Step 5 (Signal Generation): Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Step 6 (Luminescence Detection): Add Kinase Detection Reagent to all wells to convert the generated ADP back to ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes.

    • Step 7 (Data Acquisition): Measure luminescence using a plate reader.

  • Data Analysis & Validation Metrics:

    • Normalization: Normalize the raw luminescence data using the 0% and 100% inhibition controls.

    • Curve Fitting: Plot the normalized percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Precision: Run the assay on three separate days with freshly prepared reagents to determine inter-assay precision. The coefficient of variation (%CV) of the IC₅₀ values should be <20%.[20]

    • Z'-Factor: Calculate the Z'-factor from the control wells (0% and 100% inhibition). A Z' > 0.5 indicates an excellent assay suitable for HTS.[21]

Comparative Data Presentation
ParameterAssay 1: Trametinib (Reference)Assay 2: Compound X (Test)Acceptance Criteria
Target MEK1MEK1N/A
IC₅₀ (nM), Day 1 1.28.5Report Value
IC₅₀ (nM), Day 2 1.59.1Report Value
IC₅₀ (nM), Day 3 1.38.1Report Value
Mean IC₅₀ (nM) 1.338.57Calculate Mean
Std. Deviation 0.150.50Calculate SD
%CV (Precision) 11.3%5.8%< 20%
Mean Z'-Factor 0.820.79> 0.5

Part 2: Validation of Cell-Based Assays

A potent biochemical inhibitor is of little value if it cannot effectively inhibit its target in a cellular environment.[5] Cell-based assays are essential to confirm target engagement and functional consequences. For a MEK inhibitor, a logical choice is to measure the phosphorylation of its direct substrate, ERK.[14]

Core Validation Parameters

The principles of validation remain similar to biochemical assays but are adapted for a more complex biological system.

Cellular_Validation_Workflow start Assay Development Start cell_line 1. Cell Line Selection & Culture (Expresses target, responsive pathway) start->cell_line stim_condition 2. Pathway Stimulation Optimization (e.g., Growth factor concentration) cell_line->stim_condition antibody_validation 3. Antibody Specificity Validation (Western Blot Confirmation) stim_condition->antibody_validation z_factor 4. Z'-Factor Calculation (Stimulated vs. Inhibited) antibody_validation->z_factor ic50_determination 5. Reference Inhibitor IC50 (Accuracy & Precision) z_factor->ic50_determination viability 6. Cytotoxicity Assessment (Ensure inhibition is not due to cell death) ic50_determination->viability validated Validated Assay viability->validated

Caption: Workflow for cell-based phospho-protein assay validation.
Detailed Experimental Protocol: TR-FRET Assay for Phospho-ERK (pERK)

This protocol measures the ability of a MEK inhibitor to block growth factor-induced ERK phosphorylation in a relevant cancer cell line.

Objective: To quantify the cellular potency of a MEK inhibitor by measuring the inhibition of ERK phosphorylation.

Materials:

  • Human cancer cell line with an active MAPK pathway (e.g., A549, U2OS).[2][17]

  • Cell culture medium, fetal bovine serum (FBS), and supplements.

  • Stimulant (e.g., Epidermal Growth Factor, EGF).

  • Test and Reference Inhibitors.

  • Phospho-ERK and Total-ERK TR-FRET Assay Kit.

  • Cell lysis buffer.

  • White 384-well culture plates.

Methodology:

  • Assay Optimization (Pre-validation):

    • Rationale: To define conditions that produce a large, reproducible assay window (signal-to-background ratio).

    • Step 1: Seed cells in a 384-well plate and grow to ~80-90% confluency. Serum-starve the cells overnight to reduce basal pathway activity.

    • Step 2: Determine the optimal EGF concentration and stimulation time by performing a time-course and dose-response experiment, measuring the pERK signal at each point. Select the condition that yields the maximal pERK signal.

    • Step 3: Validate the specificity of the phospho-specific antibody using Western blot. Confirm that the antibody detects a band of the correct molecular weight only in stimulated lysates and that this signal is abolished by treatment with a known MEK inhibitor.[22]

  • Assay Protocol for IC₅₀ Determination:

    • Step 1 (Cell Plating & Treatment): Seed and serum-starve cells as optimized above.

    • Step 2 (Inhibitor Addition): Add serial dilutions of the test and reference inhibitors to the cells. Incubate for a pre-determined time (e.g., 2 hours) to allow for cell penetration and target engagement.

    • Step 3 (Pathway Stimulation): Add the optimized concentration of EGF to all wells except the "unstimulated" controls. Incubate for the optimized time (e.g., 10 minutes).

    • Step 4 (Cell Lysis): Remove the medium and add lysis buffer to all wells. Incubate on a plate shaker to ensure complete lysis.

    • Step 5 (Detection): Transfer lysate to a new assay plate. Add the TR-FRET antibody pair (e.g., a Europium-labeled total ERK antibody and an Alexa Fluor-labeled pERK antibody).[23]

    • Step 6 (Signal Measurement): Incubate to allow antibody binding. Read the plate on a TR-FRET enabled plate reader.

  • Data Analysis & Validation Metrics:

    • Normalization: Calculate the ratio of the acceptor and donor fluorescence signals. Normalize this ratio using stimulated (0% inhibition) and unstimulated or maximally inhibited (100% inhibition) controls.

    • Curve Fitting: Determine the cellular IC₅₀ by plotting the normalized data against inhibitor concentration and fitting to a four-parameter logistic model.

    • Cytotoxicity Check: In parallel, run a simple cell viability assay (e.g., measuring ATP levels) with the same inhibitor concentrations.[24] Causality: This is a critical self-validating control. A decrease in pERK signal is only meaningful if it is not a secondary effect of widespread cell death. The IC₅₀ for pERK inhibition should be significantly lower than the IC₅₀ for cytotoxicity.

Comparison of Biochemical vs. Cellular Potency

A key outcome of this dual-pillar approach is the ability to compare an inhibitor's potency on a purified enzyme versus its effectiveness in a complex cellular system.

InhibitorTargetBiochemical IC₅₀ (nM)Cellular pERK IC₅₀ (nM)Cytotoxicity IC₅₀ (µM)Potency Shift (Cellular/Biochem)
Trametinib MEK11.335.2>103.9x
Compound X MEK18.5745.1>105.3x
Compound Y MEK112.3>1000>10>80x

Interpretation:

  • Compound X shows a good translation from biochemical to cellular activity, with only a ~5-fold shift in potency. This suggests good cell permeability and ability to compete with intracellular ATP.

  • Compound Y , despite having decent biochemical potency, is largely inactive in the cellular assay. This is a common failure mode and could be due to poor membrane permeability, rapid efflux, or off-target effects, highlighting why cell-based validation is non-negotiable.[5]

Conclusion

The validation of in vitro assays for this compound based inhibitors is a foundational element of a successful drug discovery program. It requires a systematic, evidence-based approach that extends beyond simple protocol execution. By integrating both biochemical and cell-based assays and rigorously validating them for key performance characteristics such as precision, accuracy, and robustness, researchers can build a reliable data package. This dual-pillar strategy allows for the confident identification of compounds that not only potently inhibit their purified target but also demonstrate meaningful efficacy in a physiologically relevant context. This, in turn, enables better decision-making, conserves resources, and ultimately accelerates the journey of promising inhibitors from the bench to the clinic.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 6-Fluoropyrimidine-2,4-diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Challenge of a Privileged Scaffold

The 2,4-diaminopyrimidine scaffold is a well-established "privileged" structure in medicinal chemistry, renowned for its ability to form key hydrogen bond interactions with the hinge regions of various protein kinases.[1][2] The introduction of a fluorine atom at the 6-position can enhance metabolic stability and modulate electronic properties, making 6-fluoropyrimidine-2,4-diamine an attractive core for developing potent and selective kinase inhibitors. These inhibitors are critical in oncology and immunology, with targets like Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) being of significant interest for treating inflammatory diseases such as rheumatoid arthritis and lupus.[3][4][5][6]

However, the very versatility of this scaffold presents a significant challenge: cross-reactivity. An inhibitor designed for a specific kinase may bind to numerous other kinases, leading to off-target effects and potential toxicity. This guide provides a comprehensive, three-tiered experimental framework for drug discovery researchers to systematically evaluate the potency, selectivity, and cellular target engagement of novel this compound derivatives. We will explore the causality behind experimental choices, provide detailed protocols for key assays, and present a logical workflow for robust data interpretation.

Tier 1: Foundational Potency Assessment with Biochemical Assays

The first step in characterizing a new derivative is to quantify its direct interaction with the intended purified kinase target. Biochemical assays are ideal for this initial screen as they are rapid, highly sensitive, and measure the direct inhibition of enzymatic activity or binding affinity in a controlled, cell-free environment.

Causality: Why Start with a Biochemical Assay?

Starting with a direct binding or activity assay isolates the interaction between the compound and the purified kinase, removing cellular complexities like membrane permeability and efflux pumps. This provides a clean measure of potency (typically as an IC50 or Kd value), which serves as the foundational benchmark for all subsequent evaluations. We will focus on two industry-standard methods: the luminescence-based Kinase-Glo® assay, which measures kinase activity by quantifying ATP consumption, and the TR-FRET-based LanthaScreen™ assay, which directly measures inhibitor binding.[7][8][9]

Key Experimental Protocol: Kinase-Glo® Luminescent Kinase Assay

The Kinase-Glo® assay quantifies kinase activity by measuring the amount of ATP remaining after a kinase reaction.[8][10] The depletion of ATP is monitored using a thermostable luciferase, where the luminescent signal is inversely correlated with kinase activity.[8][9]

Step-by-Step Methodology:

  • Reaction Setup: In a 96- or 384-well plate, prepare a kinase reaction mixture containing the purified target kinase (e.g., IRAK4), its specific substrate (e.g., Myelin Basic Protein), and ATP at a concentration near its Km.[11]

  • Compound Addition: Add serial dilutions of the this compound derivatives to the wells. Include a positive control (a known potent inhibitor, e.g., Staurosporine) and a negative control (DMSO vehicle).

  • Kinase Reaction: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Signal Detection: Add an equal volume of Kinase-Glo® Reagent to each well.[8][9] This reagent stops the kinase reaction and initiates the luminescence reaction.

  • Data Acquisition: After a brief incubation (e.g., 10 minutes) to stabilize the signal, measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation and Controls:

  • Z'-factor: Calculate the Z'-factor using positive and negative controls to ensure the assay quality is high (Z' > 0.5 is considered excellent).[12]

  • ATP Control: Run reactions without the kinase to ensure the compound does not directly interfere with the luciferase-luciferin reaction.

Data Presentation: Tier 1 Potency

The results from this initial screen allow for the direct comparison of on-target potency.

Compound IDTarget KinaseBiochemical AssayIC50 (nM)
Cmpd-A IRAK4Kinase-Glo®8.5
Cmpd-B IRAK4Kinase-Glo®2.3
Cmpd-C IRAK4Kinase-Glo®150.2
Control InhibitorIRAK4Kinase-Glo®1.1

Table 1: Hypothetical IC50 data for three this compound derivatives against the primary target, IRAK4. Cmpd-B emerges as the most potent derivative in this initial screen.

Tier 2: Broad Selectivity Profiling Across the Kinome

A potent compound is only valuable if it is also selective. The human kinome contains over 500 kinases, many with structurally similar ATP-binding pockets. Broad selectivity profiling is essential to identify potential off-targets that could lead to adverse effects or provide opportunities for polypharmacology.

Causality: Why a Broad Kinome Scan?

A kinome scan provides a panoramic view of a compound's interaction landscape. It helps to de-risk a compound early by identifying liabilities. For example, a potent IRAK4 inhibitor that also strongly inhibits Fms-like Tyrosine Kinase 3 (FLT3) could have implications for hematologic toxicity, as FLT3 is critical for hematopoietic stem/progenitor cell development.[13][14] Conversely, identifying inhibition of a kinase like Receptor-Interacting Protein Kinase 1 (RIPK1), which is involved in inflammatory signaling, might be acceptable or even beneficial depending on the therapeutic context.[11][15]

Workflow: Commercial Kinome Profiling

A typical workflow involves sending the compound to a specialized vendor (e.g., Eurofins DiscoverX, Promega) for screening against a large panel of kinases (e.g., 468 kinases) at a single, high concentration (e.g., 1 µM). The results are reported as Percent of Control (%Ctrl) or Percent Inhibition.

G cluster_0 Compound Preparation cluster_1 Screening Facility cluster_2 Data Analysis Compound Test Compound (e.g., Cmpd-B) Screen Screen at 1µM vs. Kinome Panel (e.g., 468 kinases) Compound->Screen Data Data Acquisition (% Inhibition) Screen->Data Hits Identify 'Hits' (e.g., >80% Inhibition) Data->Hits Selectivity Calculate Selectivity Score (S-Score) Hits->Selectivity

Figure 1: Workflow for broad kinase selectivity profiling.
Data Presentation: Tier 2 Selectivity

The primary output is a list of kinases inhibited above a certain threshold. This data can be used to calculate a Selectivity Score (S-Score), which quantifies selectivity by dividing the number of inhibited off-targets by the total number of kinases tested. A lower S-Score indicates higher selectivity.

Compound IDPrimary TargetS-Score(35)Key Off-Targets (>90% Inhibition @ 1µM)
Cmpd-A IRAK40.15FLT3, JAK2, TYK2, RIPK1
Cmpd-B IRAK40.02 RIPK1
Cmpd-C IRAK40.21EGFR, VEGFR2, PDGFRβ, FLT3, JAK family

Table 2: Hypothetical selectivity data for the three derivatives. Cmpd-B demonstrates superior selectivity, inhibiting only one major off-target, RIPK1, out of a panel of 468 kinases.

Tier 3: Confirming Target Engagement in a Cellular Context

Positive results from in vitro assays are essential, but they don't guarantee a compound will work in a living system. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that confirms direct physical binding of a compound to its target protein inside intact cells.[16][17][18]

Causality: Why is CETSA a Critical Validation Step?

CETSA bridges the gap between biochemical potency and cellular activity.[19] The core principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[16] By observing a thermal shift, we gain direct evidence of target engagement in a physiological context, confirming that the compound can penetrate the cell membrane, avoid efflux, and bind its intended target amidst a complex proteome.[17][18]

Key Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Step-by-Step Methodology:

  • Cell Treatment: Culture cells that endogenously express the target kinase (e.g., THP-1 monocytes for IRAK4) and treat them with the test compound (e.g., 10 µM Cmpd-B) or vehicle (DMSO) for 1 hour.[19]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes.

  • Cell Lysis: Lyse the cells to release proteins, for example, by freeze-thaw cycles.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[17]

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.

  • Western Blot Analysis: Quantify the amount of soluble target protein (e.g., IRAK4) remaining at each temperature using Western blotting with a specific antibody.[16][20]

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against temperature. A shift in the melting curve (Tm) in the presence of the compound indicates target stabilization and engagement.

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis cluster_3 Result Interpretation Cells Intact Cells Treat Treat with Compound or Vehicle (DMSO) Cells->Treat Heat Heat across a Temperature Gradient Treat->Heat Lysis Lyse Cells & Separate Fractions Heat->Lysis WB Western Blot for Soluble Target Protein Lysis->WB Curve Generate Melt Curve (Soluble Protein vs. Temp) WB->Curve Result Shift in Melt Curve? (ΔTm) Curve->Result Yes Yes Result->Yes ΔTm > 0 No No Result->No ΔTm ≈ 0 Engage Target Engagement Confirmed Yes->Engage NoEngage No Target Engagement No->NoEngage

Figure 2: The principle and workflow of the Cellular Thermal Shift Assay (CETSA).
Data Presentation: Tier 3 Cellular Engagement

The CETSA results provide the definitive evidence of target binding in cells. An isothermal dose-response (ITDR) experiment can also be performed at a single, optimized temperature to determine a cellular EC50.[16]

Compound IDPrimary TargetCETSA ΔTm (°C)Cellular EC50 (nM)
Cmpd-A IRAK4+ 1.11850
Cmpd-B IRAK4+ 5.8 35
Cmpd-C IRAK4+ 0.5>10,000

Table 3: Hypothetical CETSA data. Cmpd-B induces a significant thermal stabilization of IRAK4, confirming robust target engagement, which translates to potent cellular activity. Cmpd-A shows weak engagement, likely due to poor cell permeability, and Cmpd-C shows negligible engagement.

Comparative Analysis and Conclusion

By integrating the data from all three tiers, a clear picture emerges.

  • Cmpd-A was biochemically potent but demonstrated poor selectivity and weak cellular target engagement, suggesting it may be a promiscuous kinase inhibitor with poor cell permeability.

  • Cmpd-C showed weak biochemical potency and failed to engage its target in cells, making it a poor candidate for further development.

  • Cmpd-B stands out as the superior candidate. It combines high biochemical potency (IC50 = 2.3 nM) with excellent kinome selectivity (S-Score = 0.02) and demonstrates robust target engagement in a cellular environment (ΔTm = +5.8°C), leading to strong cellular potency (EC50 = 35 nM).

This systematic, multi-tiered approach, moving from foundational biochemical potency to broad selectivity profiling and finally to definitive cellular target engagement, provides a robust and reliable framework for evaluating novel this compound derivatives. This process allows researchers to make data-driven decisions, prioritizing compounds like Cmpd-B that possess the most promising combination of potency, selectivity, and cellular activity for advancement into further preclinical development.

References

Navigating the Catalytic Landscape: A Comparative Guide to C-N Coupling with 6-Fluoropyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry. The 6-Fluoropyrimidine-2,4-diamine scaffold is a privileged structure, appearing in numerous clinically important molecules. Its efficient and selective functionalization via C-N cross-coupling is therefore a critical transformation for the synthesis of novel pharmaceutical candidates.

This guide provides an in-depth comparative analysis of the primary catalytic systems for the C-N coupling of amines with this compound and related heteroaryl halides. We will delve into the mechanistic nuances of Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann-type couplings, offering field-proven insights and supporting experimental data to guide your catalyst selection and reaction optimization.

The Two Pillars of C-N Coupling: Palladium vs. Copper

The two most powerful and widely adopted methods for forging aryl-amine bonds are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1] While both achieve the same fundamental transformation, their operational parameters, substrate scope, and functional group tolerance can differ significantly.

Palladium-catalyzed Buchwald-Hartwig Amination has become the gold standard for C-N coupling due to its remarkable efficiency and broad applicability.[2] The key to its success lies in the continuous development of sophisticated phosphine ligands that modulate the reactivity of the palladium center, enabling reactions under milder conditions and with a wider array of substrates, including challenging heteroaryl halides.[3][4]

Copper-catalyzed Ullmann Coupling , the older of the two methods, has experienced a resurgence in recent years.[5] Driven by the lower cost and toxicity of copper compared to palladium, modern advancements have introduced new ligand systems that overcome the traditional limitations of harsh reaction conditions and limited substrate scope.[6]

Comparative Analysis of Leading Catalyst Systems

The choice of catalyst system is paramount for a successful C-N coupling reaction. Factors such as catalyst loading, reaction temperature, time, and tolerance to other functional groups must be weighed. Below is a comparative summary of representative catalyst systems applicable to the amination of fluoropyrimidine substrates.

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
Pd(OAc)₂ / XPhos Base: NaOt-Bu or Cs₂CO₃Solvent: Toluene or DioxaneTemp: 80-110 °CBroad substrate scope, highly active for heteroaryl chlorides, good functional group tolerance.[7]Air-sensitive ligand, relatively high cost of palladium and ligand.
Pd₂(dba)₃ / BINAP Base: NaOt-BuSolvent: TolueneTemp: 100 °COne of the first reliable systems for primary amines, effective for aryl bromides and iodides.[2]Less effective for aryl chlorides, can be sensitive to steric hindrance.
RuPhos Precatalyst Base: LiHMDS or K₃PO₄Solvent: THF or DioxaneTemp: RT to 80 °CExcellent for sterically hindered substrates and unprotected amines.[8]Precatalyst can be more expensive than generating the catalyst in situ.
CuI / Phenanthroline Base: K₂CO₃ or K₃PO₄Solvent: DMF or DMSOTemp: 110-150 °CLow catalyst cost, effective for electron-deficient aryl halides.[1]Often requires high temperatures, narrower substrate scope than Pd systems.
Cu(OAc)₂ / Diamine Ligand Base: K₃PO₄Solvent: DMSOTemp: 80-120 °CMilder conditions than traditional Ullmann, improved substrate scope.[5]Ligand synthesis may be required, can be less efficient for very electron-rich amines.

Mechanistic Insights: Visualizing the Catalytic Cycles

Understanding the mechanism is key to troubleshooting and optimizing reactions. The catalytic cycles for the Buchwald-Hartwig and Ullmann reactions, while both forming a C-N bond, proceed through distinct pathways.

Buchwald-Hartwig Amination

This cycle is characterized by three key steps: oxidative addition of the aryl halide to a Pd(0) complex, formation of a palladium-amido complex via deprotonation of the amine, and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. The bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and the final reductive elimination steps.[2]

cluster_cycle Buchwald-Hartwig Cycle pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Ar)(X) pd0->pd2_complex Ar-X oxidative_addition Oxidative Addition pd_amido L₂Pd(II)(Ar)(NR₂') pd2_complex->pd_amido HNR₂' / Base amine_coordination Amine Coordination & Deprotonation (-HX) product Ar-NR₂' pd_amido->product reductive_elimination Reductive Elimination product->pd0 Regeneration

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Ullmann-Type C-N Coupling

The mechanism of the copper-catalyzed reaction is more debated but is generally believed to involve a Cu(I)/Cu(III) cycle. An active Cu(I) species undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. This is followed by reaction with the amine and subsequent reductive elimination.[9]

Experimental Protocols

The following protocols are representative procedures for the C-N coupling of an amine with a halo-pyrimidine substrate. Note: These are general procedures and may require optimization for specific substrates. Always conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol uses a common combination of a palladium precursor and a bulky biarylphosphine ligand.

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • 6-Fluoro-4-chloro-2-aminopyrimidine (or other halo-pyrimidine)

  • Amine coupling partner

  • Anhydrous Toluene

Procedure:

  • To an oven-dried reaction vessel, add Pd(OAc)₂ (1-2 mol%), XPhos (2-4 mol%), and NaOt-Bu (1.4 equivalents).

  • Seal the vessel, and evacuate and backfill with an inert gas (repeat 3 times).

  • Add the halo-pyrimidine (1.0 equivalent) and the amine (1.2 equivalents).

  • Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1-0.2 M.

  • Stir the mixture at 100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Catalyzed Ullmann-Type Coupling

This protocol is a modern alternative using a more cost-effective catalyst.

Materials:

  • Copper(I) Iodide (CuI)

  • L-Proline (or other suitable ligand, e.g., a phenanthroline)

  • Potassium Carbonate (K₂CO₃)

  • 6-Fluoro-4-iodo-2-aminopyrimidine (iodides are typically more reactive in Ullmann couplings)

  • Amine coupling partner

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To an oven-dried reaction vessel, add CuI (5-10 mol%), L-Proline (10-20 mol%), and K₂CO₃ (2.0 equivalents).

  • Add the halo-pyrimidine (1.0 equivalent) and the amine (1.5 equivalents).

  • Seal the vessel, and evacuate and backfill with an inert gas.

  • Add anhydrous DMSO via syringe.

  • Stir the mixture at 120 °C and monitor the reaction progress.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

start Start: Oven-dried Reaction Vessel add_solids Add Catalyst, Ligand, Base, and Reactants start->add_solids inert_atm Evacuate and Backfill with Inert Gas (3x) add_solids->inert_atm add_solvent Add Anhydrous Solvent via Syringe inert_atm->add_solvent heat_stir Heat and Stir (Monitor by TLC/LC-MS) add_solvent->heat_stir workup Aqueous Workup: Quench, Extract heat_stir->workup purify Purification: Column Chromatography workup->purify product Final Product purify->product

Caption: General experimental workflow for C-N coupling.

Conclusion and Recommendations

Both Palladium- and Copper-catalyzed systems are potent tools for the C-N functionalization of this compound.

  • For maximum versatility, substrate scope, and milder conditions , a Palladium/Buchwald-Hartwig system, particularly with advanced ligands like XPhos or RuPhos, is the recommended starting point.[4][8] These systems are often more tolerant of complex functional groups and are highly effective for less reactive chloro- and bromo-pyrimidines.

  • For cost-sensitive applications, large-scale synthesis, or when using iodo-pyrimidines , modern Ullmann-type copper catalysis is an excellent and increasingly viable alternative.[5] While it may require higher temperatures, the economic and environmental benefits can be substantial.

Ultimately, the optimal choice will depend on the specific amine, the position and nature of the leaving group on the pyrimidine ring, and the overall synthetic strategy. The information and protocols provided in this guide serve as a robust foundation for navigating these choices and successfully achieving your synthetic targets.

References

A Senior Application Scientist's Guide to Benchmarking the Stability of 6-Fluoropyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals to rigorously assess the chemical stability of 6-Fluoropyrimidine-2,4-diamine. Given the limited publicly available stability data for this specific molecule, we present a robust benchmarking strategy. This involves conducting forced degradation studies in parallel with structurally similar, well-characterized compounds to generate comparative data that informs on intrinsic stability, potential degradation pathways, and optimal storage conditions.

Introduction: The Imperative for Stability Profiling in Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Novel derivatives, such as this compound, are of significant interest for their potential biological activities.[2][3] However, before a compound can advance in the drug discovery pipeline, a thorough understanding of its physicochemical properties is essential. Chemical stability is a paramount parameter, as it directly impacts a drug candidate's safety, efficacy, shelf-life, and the development of a viable formulation.[1][4]

Forced degradation, or stress testing, is the industry-standard approach to rapidly evaluate the intrinsic stability of a molecule.[5][6] By subjecting the compound to harsh conditions—more severe than those it would encounter during storage—we can identify its likely degradation products and pathways, which is a requirement of regulatory bodies like the ICH.[4] This guide outlines the experimental and analytical workflows necessary to perform such a study, using the well-documented compound 5-Fluorouracil (5-FU) as a primary comparator to provide context for the stability profile of this compound.

The Scientific Rationale: Understanding the Pyrimidine Core

The stability of a pyrimidine derivative is dictated by its substituent pattern. The fluorine atom, in particular, plays a critical role. The carbon-fluorine bond is exceptionally strong, and its presence can significantly alter the electronic properties of the aromatic ring.

  • 5-Fluoro Position (e.g., 5-Fluorouracil): The fluorine at the C5 position makes the C6 position more electrophilic and susceptible to nucleophilic attack, a key feature in the mechanism of action for thymidylate synthase inhibition.[7] This electronic influence also dictates its chemical degradation pathways.

  • 6-Fluoro Position (Target Molecule): In this compound, the fluorine atom is adjacent to a nitrogen in the ring. Its strong electron-withdrawing nature is expected to influence the reactivity of the entire ring system, though in a different manner than the 5-fluoro substitution. The 2,4-diamino groups are also key reactive sites, potentially susceptible to hydrolysis under acidic or basic conditions.

Benchmarking against a compound like 5-FU, or even a closer structural analog like 2,4-Diamino-6-chloropyrimidine, allows for a direct comparison of how a 6-fluoro substituent modulates stability versus other halogens or the C-H bond.[8]

Experimental Design: A Forced Degradation Workflow

The objective of this workflow is to systematically expose the target compound and its comparators to common chemical stressors to induce degradation. A target degradation of 10-20% is generally considered ideal, as it allows for the clear identification of degradation products without over-stressing the molecule to the point of generating irrelevant, secondary degradants.[9]

G cluster_prep Sample Preparation cluster_stress Stress Conditions (Incubate in Parallel) cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solutions in Acetonitrile or Methanol - this compound - Comparator (e.g., 5-Fluorouracil) acid Acid Hydrolysis 0.1 M HCl 80°C, 2-8 hours stock->acid Aliquot Stock Solution base Base Hydrolysis 0.1 M NaOH 80°C, 2-8 hours stock->base Aliquot Stock Solution oxid Oxidation 3% H2O2 Room Temp, 24 hours stock->oxid Aliquot Stock Solution therm Thermal Solid State @ 105°C Liquid State @ 80°C 24-48 hours stock->therm Aliquot Stock Solution photo Photolytic ICH Q1B Option 2 1.2 million lux hours 200 watt hours/m^2 stock->photo Aliquot Stock Solution control Control Solvent only Room Temp, protected from light stock->control Aliquot Stock Solution neutralize Neutralize Acid/Base Samples (if necessary) acid->neutralize base->neutralize dilute Dilute to 100 µg/mL with Mobile Phase oxid->dilute therm->dilute photo->dilute control->dilute neutralize->dilute hplc Analyze via Stability-Indicating HPLC-UV Method dilute->hplc

Caption: Workflow for comparative forced degradation studies.

Protocol 1: Forced Degradation of Pyrimidine Derivatives

This protocol details the steps for subjecting the test compounds to hydrolytic, oxidative, thermal, and photolytic stress.

1. Stock Solution Preparation:

  • Accurately weigh and dissolve this compound and the chosen comparator compound (e.g., 5-Fluorouracil) in a suitable solvent (e.g., methanol or acetonitrile) to prepare individual 1 mg/mL stock solutions.

2. Stress Sample Preparation:

  • For each compound, label separate vials for each stress condition (Acid, Base, Oxidation, Thermal, Photolytic, Control).
  • Acid Hydrolysis: Add an aliquot of stock solution to 0.1 M HCl.
  • Base Hydrolysis: Add an aliquot of stock solution to 0.1 M NaOH.
  • Oxidative Degradation: Add an aliquot of stock solution to 3% hydrogen peroxide (H₂O₂).
  • Thermal Degradation:
  • For solid-state stress, place a small amount of the pure compound powder in an oven.
  • For solution-state stress, add an aliquot of stock solution to the analysis solvent (e.g., water:acetonitrile).
  • Photolytic Degradation: Expose the compound (both solid and in solution) to light as specified by ICH Q1B guidelines.
  • Control: Add an aliquot of stock solution to the analysis solvent.

3. Incubation:

  • Place the acid, base, and thermal (solution) samples in a water bath or oven at the specified temperature (e.g., 80°C). Monitor at various time points (e.g., 2, 4, 8, 24 hours).
  • Keep the oxidation and control samples at room temperature, protected from light.
  • Place the photolytic samples in a photostability chamber.

4. Sample Quenching and Dilution:

  • After the desired incubation period, cool the heated samples to room temperature.
  • Carefully neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH and HCl, respectively.
  • Dilute all samples (including controls) with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

The Analytical Method: A Stability-Indicating HPLC Approach

A chromatographic method is considered "stability-indicating" if it can accurately measure the decrease in the active ingredient's concentration due to degradation and separate the parent peak from all degradation product peaks.[10][11]

G cluster_eval Chromatogram Evaluation start Inject Stressed Sample into HPLC System peak_purity Assess Parent Peak Purity (Use DAD/PDA Detector) start->peak_purity resolution Check Resolution (Rs) between Parent and Nearest Degradant Peak peak_purity->resolution decision Is Rs > 1.5 and Peak Purity > 99%? resolution->decision yes Method is Stability-Indicating decision->yes Yes no Method is NOT Stability-Indicating decision->no No optimize Optimize Method: - Modify Gradient - Change pH - Try Different Column no->optimize optimize->start Re-inject & Re-evaluate

Caption: Decision workflow for validating a stability-indicating method.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a method to analyze the stressed samples. Optimization will likely be required.

1. HPLC System & Conditions:

  • System: HPLC with a UV/Vis or Diode Array Detector (DAD/PDA).
  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: Acetonitrile.
  • Gradient: Start with a linear gradient (e.g., 5% to 95% B over 20 minutes) to ensure separation of all potential degradants.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: The λ_max of this compound (determine this by running a UV scan of a standard solution).
  • Injection Volume: 10 µL.

2. Analysis Procedure:

  • Inject the control (unstressed) sample first to determine the retention time and peak area of the parent compound.
  • Inject each of the stressed samples.
  • Monitor the chromatograms for new peaks (degradation products) and a decrease in the peak area of the parent compound.

3. Method Validation:

  • Specificity: Use a DAD/PDA detector to perform peak purity analysis on the parent peak in the presence of its degradants. The peak should be spectrally pure.
  • Resolution: The resolution between the parent peak and the closest eluting degradation product peak should be greater than 1.5. If not, the method must be optimized.[10]

Data Interpretation and Comparative Analysis

The stability of each compound is determined by calculating the percentage of the parent compound remaining after exposure to each stress condition.

Calculation: % Remaining = (Peak Area of Stressed Sample / Peak Area of Control Sample) x 100 % Degradation = 100 - % Remaining

The results should be compiled into a clear, comparative table. Below is a table populated with representative literature data for 5-Fluorouracil to illustrate the expected output. The data for this compound would be generated experimentally.

Stress ConditionThis compound5-Fluorouracil (Comparator)
% Degradation % Degradation (Literature-based)
Control (Unstressed) 0%0%
0.1 M HCl (80°C, 8h) Experimental ResultNotable hydrolysis observed.[12]
0.1 M NaOH (80°C, 8h) Experimental ResultSignificant degradation; hydrolysis disappears in alkaline solution at 37°C.[12]
3% H₂O₂ (RT, 24h) Experimental ResultDegradation expected via oxidation.
Thermal (80°C, 24h) Experimental ResultStable for 28 days at 5°C; degradation occurs at higher temps over time.[13][14]
Photolytic (ICH Q1B) Experimental ResultStorage in darkness is recommended to ensure stability.[15]

Note: Literature data for 5-FU indicates stability is highly dependent on pH, temperature, and concentration.[12][15]

Elucidating Degradation Pathways

While HPLC-UV can quantify degradation, identifying the structure of degradants requires mass spectrometry (LC-MS). Based on the structure of this compound, several degradation pathways can be hypothesized.

G cluster_pathways Potential Degradation Pathways parent This compound hydrolysis Hydrolysis of Amino Groups (C2 or C4 position) parent->hydrolysis H+ / OH- defluorination Hydrolytic Defluorination (C6 position) parent->defluorination H+ / OH- ring_opening Ring Opening (Under harsh conditions) parent->ring_opening Extreme pH/Temp product1 Hydroxy-pyrimidine derivative hydrolysis->product1 defluorination->product1 product2 Ring-opened fragments ring_opening->product2

Caption: Hypothesized degradation pathways for this compound.

Expert Insights:

  • Hydrolysis: The amino groups at the C2 and C4 positions are potential sites for acid- or base-catalyzed hydrolysis, which would replace the amino group with a hydroxyl group, forming a pyrimidinone derivative.

  • Defluorination: While the C-F bond is strong, nucleophilic aromatic substitution at the C6 position could lead to the replacement of fluorine with a hydroxyl group, especially under harsh hydrolytic conditions.

  • Ring Opening: Extreme stress conditions can lead to the cleavage of the pyrimidine ring itself, resulting in smaller, more polar fragments.[16][17]

By following this comprehensive guide, researchers can generate robust, comparative stability data for this compound. This information is critical for making informed decisions in the drug development process, from lead optimization and formulation development to defining appropriate storage and handling procedures.

References

A Comparative Guide to the Structure-Activity Relationship of 6-Fluoropyrimidine-2,4-diamine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the realm of oncology, the pyrimidine scaffold has emerged as a cornerstone for the development of potent and selective kinase inhibitors. Among its various derivatives, the 6-Fluoropyrimidine-2,4-diamine core has garnered significant attention. The strategic introduction of a fluorine atom at the 6-position of the pyrimidine ring can profoundly influence the compound's biological activity, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparative analysis of this compound analogs, delving into their structure-activity relationships (SAR), and offering insights into the experimental methodologies used for their evaluation.

The Significance of the 6-Fluoro Substitution

The introduction of a fluorine atom to a pharmacologically active molecule is a well-established strategy in medicinal chemistry to modulate its properties.[1] In the context of pyrimidine-2,4-diamine analogs, the 6-fluoro substituent can exert its influence through several mechanisms:

  • Modulation of Electronic Properties: Fluorine is the most electronegative element, and its presence can alter the electron distribution within the pyrimidine ring. This can impact the pKa of the diamine nitrogens, influencing their ability to form crucial hydrogen bonds with the hinge region of kinase active sites.

  • Enhanced Binding Affinity: The fluorine atom can participate in favorable orthogonal multipolar interactions with the protein backbone, potentially increasing the binding affinity of the inhibitor.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to improved metabolic stability and a longer in vivo half-life of the drug candidate.

  • Conformational Control: The small size of the fluorine atom allows it to be well-tolerated in sterically constrained binding pockets, while its electronic properties can influence the preferred conformation of the molecule.

Comparative Analysis of this compound Analogs

The exploration of SAR for this compound analogs has primarily focused on the nature of the substituents at the N2 and N4 positions. These substituents are crucial for determining the potency and selectivity of the compounds against various kinase targets.

Substitutions at the N2 and N4 Positions

A common strategy in the design of kinase inhibitors based on the 2,4-diaminopyrimidine scaffold involves the introduction of aryl or heteroaryl groups at the N2 and N4 positions. These groups can engage in van der Waals interactions and hydrogen bonding with amino acid residues in the ATP-binding pocket of the target kinase.

In a study exploring a series of N2,N4-disubstituted pyrimidine-2,4-diamines as CDK2 and CDK9 inhibitors, various substitutions on the phenyl rings at the N2 and N4 positions were investigated.[2][3] While this study did not specifically focus on 6-fluoro analogs, the general SAR principles can be extrapolated. For instance, the introduction of electron-withdrawing groups, such as fluorine, on the N4-phenyl ring often leads to enhanced potency.

Table 1: Comparative Inhibitory Activity of N2,N4-Disubstituted Pyrimidine-2,4-diamine Analogs against Cyclin-Dependent Kinases (CDKs)

Compound IDR1 (N2-substituent)R2 (N4-substituent)CDK2/cyclin A IC50 (µM)CDK9/cyclin T1 IC50 (µM)
1 Phenyl3-fluorophenyl0.570.28
2e 2,6-difluorophenyl3-fluorophenyl0.240.095
2g 4-fluorophenyl3-fluorophenyl0.450.21
2i 4-nitrophenyl3-fluorophenyl>10>10
3c 2,6-difluorophenyl4-(dimethylamino)phenyl0.110.065
3g 2,6-difluorophenyl4-(4-methylpiperazin-1-yl)phenyl0.0830.091

Data synthesized from a study on N2,N4-disubstituted pyrimidine-2,4-diamines.[2]

From the data in Table 1, several SAR trends can be observed:

  • N2-Substituent: The presence of a 2,6-difluorophenyl group at the N2 position (as in compound 2e ) generally leads to higher potency compared to a simple phenyl or 4-fluorophenyl group.[2] This suggests that the ortho-fluoro substituents may help to lock the molecule in a bioactive conformation.

  • N4-Substituent: The nature of the substituent on the N4-phenyl ring is critical for activity. While a simple 3-fluorophenyl group confers moderate potency, the introduction of basic functionalities, such as a dimethylamino or a 4-methylpiperazin-1-yl group, can significantly enhance the inhibitory activity against both CDK2 and CDK9 (compounds 3c and 3g ).[2] This is a common feature in many kinase inhibitors, as these basic groups can form salt bridges with acidic residues in the active site.

  • Electronic Effects: The replacement of a fluoro group with a strongly electron-withdrawing nitro group (compound 2i ) leads to a dramatic loss of activity, highlighting the importance of a balanced electronic profile.[2]

While the above study provides valuable insights, direct comparative data for 6-fluorinated analogs is necessary to fully elucidate the role of the 6-fluoro group. In the absence of extensive literature on 6-fluoropyrimidine-2,4-diamines, a comparative analysis with other halogenated analogs, such as 5-chloro derivatives, can be informative. For instance, a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were identified as potent dual CDK6 and CDK9 inhibitors.[4] This suggests that halogenation at different positions on the pyrimidine ring can be a viable strategy for developing potent kinase inhibitors.

Experimental Methodologies

To facilitate further research and development in this area, this section provides detailed protocols for key experiments used in the evaluation of this compound analogs.

Synthesis of this compound Analogs

The synthesis of N2,N4-disubstituted 6-fluoropyrimidine-2,4-diamines typically starts from a commercially available dihalopyrimidine. A general synthetic scheme is outlined below.

Synthesis_of_6_Fluoropyrimidine_2_4_diamine_Analogs start 2,4-Dichloro-6-fluoropyrimidine intermediate1 4-Chloro-6-fluoro-N2-arylpyrimidine-2-amine start->intermediate1 R1-NH2, Base (e.g., DIPEA) Solvent (e.g., n-BuOH) Heat final_product 6-Fluoro-N2,N4-diarylpyrimidine-2,4-diamine intermediate1->final_product R2-NH2, Acid catalyst (e.g., p-TsOH) Solvent (e.g., 2-pentanol) Heat

Caption: General synthetic route for this compound analogs.

Step-by-Step Protocol:

  • Step 1: Nucleophilic Aromatic Substitution (SNAr) at C2. To a solution of 2,4-dichloro-6-fluoropyrimidine in a suitable solvent such as n-butanol, add the desired primary amine (R1-NH2) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the product, 4-chloro-6-fluoro-N2-arylpyrimidine-2-amine, is isolated by filtration or extraction.

  • Step 2: Nucleophilic Aromatic Substitution (SNAr) at C4. The intermediate from Step 1 is then reacted with a second primary amine (R2-NH2) in a high-boiling point solvent like 2-pentanol, often with an acid catalyst such as p-toluenesulfonic acid (p-TsOH). The reaction is heated to a high temperature to facilitate the substitution at the less reactive C4 position. The final product, 6-fluoro-N2,N4-diarylpyrimidine-2,4-diamine, is then purified using techniques like column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay

The inhibitory potency of the synthesized compounds against their target kinases is typically determined using an in vitro kinase assay. A common method is a luminescence-based assay that measures the amount of ATP consumed during the kinase reaction.

Kinase_Inhibition_Assay_Workflow compound_prep Prepare serial dilutions of test compounds kinase_reaction Incubate kinase, substrate, and ATP with compounds compound_prep->kinase_reaction atp_detection Add ATP detection reagent (e.g., Kinase-Glo®) kinase_reaction->atp_detection luminescence Measure luminescence atp_detection->luminescence ic50_calc Calculate IC50 values luminescence->ic50_calc

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a 96-well or 384-well plate, add the kinase enzyme, a suitable substrate (peptide or protein), and ATP to a reaction buffer. Then, add the diluted test compounds to the wells. Include positive controls (known inhibitors) and negative controls (DMSO vehicle).

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Detection: Stop the kinase reaction and measure the amount of remaining ATP by adding a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase and luciferin, which produce light in the presence of ATP.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.

  • IC50 Determination: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Cellular Proliferation Assay

To assess the anti-proliferative effects of the compounds on cancer cells, a cell viability assay is commonly performed. The sulforhodamine B (SRB) assay is a widely used method for this purpose.[2]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Cell Fixation: After incubation, fix the cells by adding cold trichloroacetic acid (TCA) and incubate at 4°C for 1 hour.

  • Staining: Wash the plates with water and stain the fixed cells with a solution of sulforhodamine B (SRB) in acetic acid for 30 minutes at room temperature.

  • Wash and Solubilize: Wash away the unbound dye with acetic acid and air dry the plates. Solubilize the bound dye with a Tris base solution.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 515 nm) using a plate reader. The absorbance is proportional to the cell number.

  • GI50 Calculation: Calculate the concentration of the compound that causes 50% growth inhibition (GI50) by plotting the percentage of cell growth against the compound concentration.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel kinase inhibitors. The strategic incorporation of a fluorine atom at the 6-position can confer advantageous properties, including enhanced potency and improved metabolic stability. The SAR of this class of compounds is heavily influenced by the nature of the substituents at the N2 and N4 positions, with aryl and heteroaryl groups playing a key role in target recognition and binding.

While the existing research provides a solid foundation, further studies are needed to fully elucidate the specific contributions of the 6-fluoro group. Direct comparative studies of 6-fluoro analogs with their non-fluorinated and other 6-halogenated counterparts would be particularly valuable. Additionally, the exploration of a wider range of substituents at the N2 and N4 positions could lead to the discovery of even more potent and selective kinase inhibitors. The detailed experimental protocols provided in this guide should facilitate these future investigations and contribute to the advancement of this important class of therapeutic agents.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Fluoropyrimidine-2,4-diamine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists at the forefront of drug development, the safe handling and disposal of novel chemical entities is paramount. This guide provides an in-depth, procedural framework for the proper disposal of 6-Fluoropyrimidine-2,4-diamine (CAS No. 696-83-3), ensuring the safety of laboratory personnel and adherence to environmental regulations. By integrating technical data with field-proven safety protocols, this document aims to be an essential resource for your laboratory's safety and operational logistics.

Understanding the Hazard Profile of this compound

This compound is a fluorinated heterocyclic compound with potential applications in pharmaceutical synthesis. Due to its chemical structure, which includes a pyrimidine ring and amino and fluoro functional groups, it is prudent to handle this compound with the assumption of potential biological activity and associated hazards.

While a comprehensive Safety Data Sheet (SDS) for this specific compound is not widely available from major suppliers, data from analogous compounds such as 2,4-Diamino-6-chloropyrimidine and information from various chemical suppliers indicate that this compound should be treated as a hazardous substance.[1][2] The primary hazards are anticipated to be:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][3]

Given its potential role as a building block in the synthesis of biologically active molecules, it is also wise to handle it as a potentially cytotoxic or hazardous drug, following guidelines from bodies such as the Occupational Safety and Health Administration (OSHA).

Hazard Summary Table:

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Irritation (Category 2)Exclamation MarkWarningH315: Causes skin irritation
Eye Irritation (Category 2A)Exclamation MarkWarningH319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Category 3), Respiratory systemExclamation MarkWarningH335: May cause respiratory irritation
Core Principles of Disposal: A Self-Validating System

The disposal of this compound must be approached with a multi-layered strategy that ensures containment, segregation, and proper waste stream management. The causality behind these choices is rooted in preventing unintended reactions, protecting personnel, and complying with environmental regulations.

Logical Flow for Disposal Decisions:

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the safe disposal of this compound and associated contaminated materials.

3.1. Personal Protective Equipment (PPE): The First Line of Defense

Before handling the compound for disposal, ensure the following PPE is worn:

  • Gloves: Chemically resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

3.2. Segregation of Waste: Preventing Unwanted Reactions

Proper segregation is critical to prevent accidental and potentially hazardous reactions in the waste container.

  • Solid Waste:

    • Collect unused this compound powder and any grossly contaminated solids (e.g., weighing paper, spatulas) in a designated, robust, and sealable container labeled "Halogenated Organic Solid Waste."

    • Do not mix with other waste streams, particularly strong oxidizing agents or strong acids, to prevent exothermic or gas-evolving reactions.[2]

  • Liquid Waste:

    • Solutions of this compound should be collected in a designated "Halogenated Organic Liquid Waste" container.

    • If the solvent is non-halogenated, it is still best practice to dispose of it as halogenated waste due to the presence of the fluorinated solute.

    • Aqueous solutions should be collected separately in a container labeled "Aqueous Halogenated Organic Waste."

  • Contaminated Labware and PPE:

    • Disposable items such as gloves, bench paper, and pipette tips that are contaminated with this compound should be placed in a sealed bag or container labeled "Solid Chemical Waste" for incineration.

    • Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), and the rinsate collected as halogenated liquid waste.

3.3. Packaging and Labeling: Ensuring Clear Communication

All waste containers must be:

  • Securely Sealed: To prevent leaks or spills.

  • Clearly Labeled: With the words "Hazardous Waste" and a full description of the contents, including "this compound" and the solvent if applicable.

  • Kept Clean: The exterior of the waste container should be free from contamination.

3.4. Storage Pending Disposal: Maintaining a Safe Environment

Store sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic. This area should be clearly marked as a hazardous waste accumulation point.

3.5. Final Disposal: Professional Handling is Non-Negotiable

The final disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company. Provide the disposal company with a comprehensive description of the waste. The likely method of disposal will be high-temperature incineration , which is necessary for the complete destruction of fluorinated organic compounds.[4][5]

The Science Behind Incineration of Fluorinated Compounds

The choice of high-temperature incineration is based on the high thermal stability of the carbon-fluorine bond. Incomplete combustion can lead to the formation of hazardous byproducts.[4] The thermal decomposition of fluorinated compounds is a complex process that can produce hydrogen fluoride (HF) and other toxic gases.[4][5][6] Therefore, incineration must be carried out in specialized facilities equipped with appropriate scrubbers and afterburners to neutralize these hazardous emissions.

Experimental Workflow for Waste Handling and Disposal:

G cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) waste_containers Prepare Labeled Waste Containers (Solid, Liquid, Aqueous) solid_waste Collect Solid Waste (Unused compound, contaminated items) waste_containers->solid_waste Segregate based on physical state liquid_waste Collect Liquid Waste (Solutions, rinsates) waste_containers->liquid_waste Segregate based on physical state seal_label Securely Seal and Label Containers solid_waste->seal_label liquid_waste->seal_label store Store in Designated Hazardous Waste Accumulation Area seal_label->store disposal_co Arrange for Professional Disposal (Licensed Vendor) store->disposal_co incineration High-Temperature Incineration disposal_co->incineration

Caption: Step-by-step experimental workflow for the safe handling and disposal of this compound waste.

Spill Management: An Emergency Protocol

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues and the laboratory supervisor.

  • Assess the Spill: Determine the extent of the spill and if there is an immediate fire or inhalation hazard.

  • PPE: Don appropriate PPE, including a respirator if the compound is a fine powder and there is a risk of inhalation.

  • Containment: For a solid spill, carefully cover it with a damp paper towel to avoid generating dust. For a liquid spill, contain it with an absorbent material from a chemical spill kit.

  • Cleanup: Carefully scoop the contained material into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the incident according to your institution's environmental health and safety procedures.

By adhering to these detailed procedures, you can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within your laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoropyrimidine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
6-Fluoropyrimidine-2,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.